molecular formula C40H48O4S4 B060726 4-tert-Butylthiacalix[4]arene CAS No. 182496-55-5

4-tert-Butylthiacalix[4]arene

Cat. No.: B060726
CAS No.: 182496-55-5
M. Wt: 721.1 g/mol
InChI Key: PDEJSTNRUYUEQL-UHFFFAOYSA-N
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Description

4-tert-Butylthiacalix[4]arene is a versatile macrocyclic host molecule in which sulfur bridges replace the traditional methylene groups of calix[4]arenes. This key structural modification enhances its binding affinity for soft metal ions and expands its utility in supramolecular chemistry. The compound features a conformationally flexible cavity, which can be locked into specific shapes (cone, partial cone, 1,2-alternate, 1,3-alternate) through functionalization of the lower rim phenolic OH groups, allowing for precise tuning of its host-guest properties. This building block is instrumental in advanced research applications. Its robust, electron-rich system makes it a promising candidate for developing nonlinear optical (NLO) materials, components for organic light-emitting diodes (OLEDs), and sensitizers in dye-sensitized solar cells (DSSCs). Furthermore, researchers utilize this scaffold to create highly selective fluorescent sensors for anions and metal ions, as well as sophisticated receptors for molecular recognition. Its ability to be regioselectively functionalized also enables the synthesis of complex structures like biscalixarenes for investigating energy transfer phenomena or designing novel catalytic systems. Key Specifications: • CAS RN: 182496-55-5 • Molecular Formula: C₄₀H₄₈O₄S₄ • Purity: >98.0% (HPLC) • Appearance: White to almost white powder to crystal Handling Note: This product is intended for laboratory research purposes and is not for human or veterinary diagnostic use.

Properties

IUPAC Name

5,11,17,23-tetratert-butyl-2,8,14,20-tetrathiapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene-25,26,27,28-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H48O4S4/c1-37(2,3)21-13-25-33(41)26(14-21)46-28-16-23(39(7,8)9)18-30(35(28)43)48-32-20-24(40(10,11)12)19-31(36(32)44)47-29-17-22(38(4,5)6)15-27(45-25)34(29)42/h13-20,41-44H,1-12H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEJSTNRUYUEQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)SC3=CC(=CC(=C3O)SC4=CC(=CC(=C4O)SC5=C(C(=CC(=C5)C(C)(C)C)S2)O)C(C)(C)C)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H48O4S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60412645
Record name 4-tert-Butylthiacalix[4]arene
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Molecular Weight

721.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182496-55-5
Record name 4-tert-Butylthiacalix[4]arene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-tert-Butylthiacalix[4]arene
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Foundational & Exploratory

synthesis and properties of 4-tert-Butylthiacalixarene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Properties of 4-tert-Butylthiacalix[1]arene For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-tert-butylthiacalix[1]arene, a macrocyclic compound of significant interest in supramolecular chemistry and its applications. This document details its synthesis, purification, and key physical and chemical properties. Special emphasis is placed on its host-guest chemistry and its emerging role in drug development as a versatile molecular platform. Detailed experimental protocols and tabulated quantitative data are presented to facilitate reproducibility and further research.

Introduction

Calixarenes are a class of macrocyclic compounds formed from the condensation of phenols and formaldehyde. The replacement of the methylene bridges with sulfur atoms gives rise to thiacalixarenes, which exhibit unique properties such as a larger and more flexible cavity, and the presence of soft sulfur donors. 4-tert-Butylthiacalix[1]arene, in particular, has garnered considerable attention due to its straightforward synthesis and its potential in molecular recognition, catalysis, and materials science.[2] Its inherent hydrophobic cavity allows for the recognition of various cationic, anionic, and neutral guest molecules.[2] This guide serves as a technical resource for researchers interested in the synthesis and application of this versatile macrocycle.

Synthesis of 4-tert-Butylthiacalix[1]arene

A practical and efficient one-pot synthesis of 4-tert-butylthiacalix[1]arene involves the reaction of p-tert-butylphenol with elemental sulfur in the presence of a base in a high-boiling point solvent.[2]

Experimental Protocol

Materials:

  • p-tert-Butylphenol

  • Elemental Sulfur (S₈)

  • Sodium Hydroxide (NaOH)

  • Tetraethylene glycol dimethyl ether (tetraglyme)

  • Toluene

  • Methanol

  • Sulfuric acid (2 M)

  • Diethyl ether

  • Chloroform

Procedure:

  • A mixture of p-tert-butylphenol, elemental sulfur, and sodium hydroxide as a base catalyst is heated in tetraethylene glycol dimethyl ether.[2] The reaction is typically carried out at a high temperature, for instance, 230°C.

  • After the reaction is complete, the mixture is cooled to room temperature and diluted with toluene.

  • A 2 M sulfuric acid solution is added with stirring, followed by the addition of diethyl ether to induce precipitation.

  • The resulting precipitate is collected by filtration.

  • The crude product is then purified by recrystallization from chloroform.

  • The purified product is dried in a vacuum at 100°C for 4 hours to yield pure 4-tert-butylthiacalix[1]arene. A yield of around 54% can be expected.

Physicochemical Properties

4-tert-Butylthiacalix[1]arene is a white to light beige crystalline powder. Its fundamental properties are summarized in the tables below.

General Properties
PropertyValueReference
Molecular Formula C₄₀H₄₈O₄S₄[1]
Molecular Weight 721.1 g/mol [1]
CAS Number 182496-55-5[1]
Appearance White to light beige crystalline powder or flakes[3]
Melting Point ≥300 °C[3]
Solubility Soluble in chloroform, benzene, toluene; Insoluble in water.[3]
Spectroscopic Data
Technique Key Features and Wavenumbers/Shifts Reference
¹H NMR (CDCl₃) Signals for tert-butyl protons, aromatic protons, and hydroxyl protons are observed. The specific shifts can vary depending on the conformation.[4]
¹³C NMR (CDCl₃) Characteristic signals for the tert-butyl groups, aromatic carbons, and carbons of the calixarene skeleton are present.[4]
FTIR (KBr) O-H stretching of intramolecular hydrogen bonds, C-H stretching of tert-butyl groups, aromatic C=C stretching, and C-S stretching vibrations are key features.[5]

Host-Guest Chemistry

A defining feature of 4-tert-butylthiacalix[1]arene is its ability to form inclusion complexes with a variety of guest molecules. The hydrophobic cavity provides a suitable environment for encapsulating neutral organic molecules, while the hydroxyl groups on the lower rim and the sulfur bridges can interact with ions.

Complexation with Anions

Derivatives of 4-tert-butylthiacalix[1]arene have been extensively studied for their anion binding capabilities. For instance, a tetrasubstituted derivative with N-(4'-nitrophenyl)acetamide groups at the lower rim exhibits strong binding to various anions.[6]

Table 4.1: Association Constants (K_ass) for a Tetrasubstituted 4-tert-Butylthiacalix[1]arene Derivative with Various Anions

Guest AnionAssociation Constant (K_ass) [M⁻¹]Reference
F⁻7.94 x 10⁵[6]
Cl⁻3.55 x 10³ - 7.94 x 10⁵[6]
Br⁻Data not available
I⁻Data not available
CH₃CO₂⁻3.55 x 10³ - 7.94 x 10⁵[6]
H₂PO₄⁻3.55 x 10³ - 7.94 x 10⁵[6]
NO₃⁻Data not available

Note: The reported association constants are for a derivative and not the parent compound.

Complexation with Neutral Molecules

4-tert-Butylthiacalix[1]arene can encapsulate neutral organic guest molecules within its cavity, driven by CH-π interactions.[7] This property is crucial for its application in separation and sensing.

Applications in Drug Development

The unique molecular architecture of 4-tert-butylthiacalix[1]arene makes it a promising platform for drug delivery systems. Its ability to be functionalized allows for the creation of amphiphilic structures that can self-assemble into nanoparticles, encapsulating drug molecules for targeted delivery.[8]

Nanoparticle-based Drug Delivery

Derivatives of 4-tert-butylthiacalix[1]arene can be engineered to form nanoparticles that serve as carriers for therapeutic agents. For example, sulfobetaine derivatives of 4-tert-butylthiacalix[1]arene have been shown to stabilize monomeric bovine serum albumin and enhance its binding with the antibiotic ciprofloxacin.[8] This suggests a potential role in improving the efficacy and delivery of protein-based drugs and other therapeutics.

The general workflow for utilizing 4-tert-butylthiacalix[1]arene in a nanoparticle-based drug delivery system can be visualized as follows:

drug_delivery_workflow cluster_synthesis Synthesis & Functionalization cluster_formulation Nanoparticle Formulation cluster_delivery Targeted Delivery & Release s1 4-tert-Butylthiacalix[4]arene Synthesis s2 Functionalization (e.g., with sulfobetaines) s1->s2 Chemical Modification f1 Self-Assembly into Nanoparticles s2->f1 f2 Drug Loading (e.g., Ciprofloxacin) f1->f2 Encapsulation d1 Systemic Administration f2->d1 d2 Target Site Accumulation d1->d2 Targeting d3 Drug Release d2->d3 Controlled Release

Caption: Workflow for nanoparticle-based drug delivery using functionalized 4-tert-butylthiacalix[1]arene.

Conclusion

4-tert-Butylthiacalix[1]arene is a foundational macrocycle in supramolecular chemistry with a growing number of applications. Its straightforward synthesis and versatile functionalization potential make it an attractive scaffold for creating complex molecular architectures. The ability of its derivatives to form host-guest complexes and self-assemble into nanostructures opens up exciting possibilities in drug delivery and other biomedical applications. This guide provides the essential technical information for researchers to explore and expand upon the promising future of this remarkable molecule.

References

Conformational Analysis of 4-tert-Butylthiacalixarene: A Technical Guide to the Cone and Partial Cone Isomers

Conformational Analysis of 4-tert-Butylthiacalix[1]arene: A Technical Guide to the Cone and Partial Cone Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiacalix[1]arenes, macrocyclic compounds comprised of four phenol units linked by sulfur atoms, have garnered significant attention in supramolecular chemistry and drug development due to their unique host-guest complexation capabilities. The substitution of methylene bridges with sulfur atoms in thiacalixarenes, in contrast to traditional calixarenes, alters the cavity size and electronic properties, offering distinct advantages in molecular recognition. Among these, 4-tert-butylthiacalix[1]arene is a foundational structure, exhibiting a range of conformational isomers, with the cone and partial cone conformations being of primary interest for applications requiring a defined cavity. The spatial arrangement of the four aromatic rings dictates the overall shape and, consequently, the binding properties of the macrocycle. This technical guide provides an in-depth analysis of the conformational landscape of 4-tert-butylthiacalix[1]arene, focusing on the characterization and differentiation of its cone and partial cone isomers through experimental and computational techniques.

Conformational Isomerism in 4-tert-Butylthiacalix[1]arene

The flexibility of the thiacalix[1]arene scaffold allows for the existence of four primary conformational isomers: cone, partial cone, 1,2-alternate, and 1,3-alternate. The cone conformation, where all four phenolic units point in the same direction, is often the most thermodynamically stable due to intramolecular hydrogen bonding between the lower rim hydroxyl groups.[2] The partial cone conformation arises from the inversion of one of the phenolic rings.

GConformational Isomers of 4-tert-Butylthiacalix[4]arenecluster_coneConecluster_pacoPartial Conecluster_12alt1,2-Alternatecluster_13alt1,3-Alternateconeconepacopacocone->paco12alt12altpaco->12alt13alt13alt12alt->13alt13alt->coneGSynthetic Pathway to Cone and Partial Cone ConformersstartThis compoundalkylationAlkylation of Lower Rim Hydroxylsstart->alkylationcone_productCone Conformeralkylation->cone_productpaco_productPartial Cone Conformeralkylation->paco_productconditions_coneBulky Alkylating AgentStrong Base (e.g., NaH)High Temperatureconditions_cone->cone_productconditions_pacoLess Bulky Alkylating AgentWeaker Base (e.g., K₂CO₃)Lower Temperatureconditions_paco->paco_productGIntegrated Workflow for Conformational Analysiscluster_synthesisSynthesis & Purificationcluster_characterizationSpectroscopic & Crystallographic Characterizationcluster_computationalComputational Modelingcluster_analysisData Analysis & Conformational AssignmentsynthesisSynthesis ofThis compoundDerivativespurificationChromatography(Column, HPLC)synthesis->purificationnmrNMR Spectroscopy(¹H, ¹³C, 2D)purification->nmrxraySingle-Crystal X-rayDiffractionpurification->xraydata_integrationIntegration of Experimentaland Computational Datanmr->data_integrationxray->data_integrationdftDFT Calculations(Geometry Optimization,Energy Calculation)nmr_predNMR Chemical ShiftPredictiondft->nmr_prednmr_pred->data_integrationassignmentConformational Assignment(Cone vs. Partial Cone)data_integration->assignment

An In-depth Technical Guide to Inclusion Compounds Formed with 4-tert-Butylthiacalixarene

An In-depth Technical Guide to Inclusion Compounds Formed with 4-tert-Butylthiacalix[1]arene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation, characterization, and potential applications of inclusion compounds based on the 4-tert-butylthiacalix[1]arene macrocycle. Emphasis is placed on quantitative data, detailed experimental methodologies, and the visualization of relevant biological pathways and experimental workflows.

Introduction to 4-tert-Butylthiacalix[1]arene and its Inclusion Chemistry

4-tert-Butylthiacalix[1]arene is a macrocyclic compound built from four 4-tert-butylphenol units linked by sulfur bridges. This structure creates a well-defined, three-dimensional cavity capable of encapsulating a variety of guest molecules to form inclusion compounds. The sulfur bridges, in comparison to the methylene bridges of traditional calixarenes, increase the flexibility and size of the macrocyclic cavity, allowing for the inclusion of a wider range of guests.[2] The formation of these host-guest complexes is driven by non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-π stacking. The unique recognition properties of 4-tert-butylthiacalix[1]arene and its derivatives make them promising candidates for applications in chemical sensing, separation processes, and drug delivery.[2][3]

Quantitative Data on Host-Guest Interactions

The stability of inclusion complexes is quantified by the association constant (Ka) or binding constant (Ks). A higher value indicates a more stable complex. Thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) changes provide insight into the driving forces of complexation.

Binding of Anionic Guests

Functionalization of the lower rim of 4-tert-butylthiacalix[1]arene with acetamide moieties enhances its ability to bind various anions through hydrogen bonding interactions. The association constants for a series of anions with different N-substituted 4-tert-butylthiacalix[1]arene derivatives have been determined by UV-Vis spectrophotometric titration.[4][5]

Host CompoundGuest Anionlog(Ka) [M-1]
3 F⁻5.90
3 Cl⁻4.88
3 Br⁻4.34
3 I⁻3.55
3 CH₃COO⁻5.89
3 H₂PO₄⁻5.85
9 F⁻4.85
9 Cl⁻3.99
9 Br⁻3.65
9 I⁻< 3
9 CH₃COO⁻4.63
9 H₂PO₄⁻4.54

Data sourced from Gubaidullin, A. T., et al. (2017).[4][5] Host 3 : 4-tert-Butylthiacalix[1]arene tetrasubstituted with N-(4'-nitrophenyl)acetamide. Host 9 : 1,3-disubstituted with N-(4'-nitrophenyl)acetamide and N,N-diethylacetamide.

Thermodynamic Parameters of Complexation with N-heterocycles

A study on the water-soluble p-sulfonato thiacalix[1]arene (a related derivative) with dipyridines and phenanthroline provides valuable thermodynamic data determined by isothermal titration calorimetry (ITC). These interactions are primarily enthalpy-driven.[6]

Guest MoleculeKs [M-1]ΔH° [kJ mol-1]TΔS° [kJ mol-1]
4,4'-dipyridine1.83 (± 0.08) x 10³-25.2 (± 0.5)-6.4
2,2'-dipyridine1.15 (± 0.05) x 10³-18.7 (± 0.3)-1.2
1,10-phenanthroline1.07 (± 0.04) x 10³-23.8 (± 0.4)-6.6

Data sourced from Liu, Y., et al. (2006) for p-sulfonato thiacalix[1]arene.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of 4-tert-butylthiacalix[1]arene inclusion compounds.

Synthesis of 4-tert-Butylthiacalix[1]arene

A common method for the synthesis of 4-tert-butylthiacalix[1]arene involves the base-catalyzed reaction of p-tert-butylphenol with elemental sulfur.[2]

Procedure:

  • A mixture of p-tert-butylphenol, elemental sulfur (S₈), and a base catalyst such as sodium hydroxide (NaOH) is prepared in a high-boiling point solvent like tetraethylene glycol dimethyl ether (tetraglyme).[2]

  • The reaction mixture is heated to approximately 230°C under an inert atmosphere (e.g., nitrogen) for several hours.[2]

  • After cooling, the reaction mixture is acidified, leading to the precipitation of the crude product.

  • The crude product is collected by filtration and purified by recrystallization from a suitable solvent, such as toluene or chloroform, to yield the pure 4-tert-butylthiacalix[1]arene.

Formation of Inclusion Compounds

Inclusion complexes are typically formed by dissolving the 4-tert-butylthiacalix[1]arene host in a solution containing a high concentration of the guest molecule, followed by crystallization.

Procedure:

  • Dissolve the synthesized 4-tert-butylthiacalix[1]arene in a minimal amount of a suitable hot solvent that also contains the guest molecule in excess.

  • Allow the solution to cool slowly to room temperature.

  • Crystals of the inclusion compound will form over time.

  • The crystals are then isolated by filtration, washed with a cold solvent to remove any surface-adhered guest, and dried under vacuum.

Characterization Techniques

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of Ka, ΔH°, and stoichiometry (n) in a single experiment.

Protocol:

  • Sample Preparation: Prepare solutions of the host (e.g., 4-tert-butylthiacalix[1]arene derivative) and the guest in the same buffer or solvent to minimize heats of dilution.[7] The concentration of the host in the sample cell is typically 10-50 µM, while the guest concentration in the syringe is 10-20 times higher.[7] Degas all solutions prior to use.[8]

  • Instrument Setup: Set the experimental temperature (commonly 25°C or 298.15 K), stirring speed, and reference power.[6][8]

  • Titration: Perform a series of small, sequential injections (e.g., 5-10 µL) of the guest solution into the host solution in the sample cell.[9] Allow the system to reach equilibrium after each injection.

  • Data Analysis: Integrate the heat flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of guest to host. Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Ka, ΔH°, n).[8] The Gibbs free energy (ΔG°) and entropy change (ΔS°) can then be calculated using the equation: ΔG° = -RTlnKa = ΔH° - TΔS°.[7]

NMR spectroscopy is used to study host-guest interactions in solution by monitoring the chemical shift changes of host or guest protons upon complexation.[8]

Protocol:

  • Sample Preparation: Prepare a series of NMR samples in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) with a constant concentration of the host and incrementally increasing concentrations of the guest.[8]

  • Data Acquisition: Acquire ¹H NMR spectra for each sample at a constant temperature.[8]

  • Data Analysis: Identify the proton signals of the host or guest that show significant chemical shift changes (Δδ) upon addition of the other component. Plot Δδ against the guest concentration.[8] The data is then fitted to a suitable binding isotherm equation (e.g., 1:1 binding model) using non-linear regression analysis to determine the association constant (Ka).[8]

This technique provides the definitive three-dimensional structure of the inclusion compound in the solid state, revealing the precise binding mode and stoichiometry.

Protocol:

  • Crystal Growth: Grow single crystals of the inclusion compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.[10]

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of 4-tert-butylthiacalix[1]arene inclusion compounds.

experimental_workflowcluster_synthesisSynthesiscluster_inclusionInclusion Compound Formationstartp-tert-butylphenol + S₈ + NaOHreactionHeating in Tetraglymestart->reactionprecipitationAcidification & Precipitationreaction->precipitationpurificationRecrystallizationprecipitation->purificationproductPure 4-tert-Butylthiacalix[4]arenepurification->productdissolveDissolve Host in Guest Solutionproduct->dissolveUse as HostcrystallizeSlow Cooling / Evaporationdissolve->crystallizeisolateFiltration & Washingcrystallize->isolateinclusion_productHost-Guest Crystalsisolate->inclusion_productcharacterization_workflowcluster_solutionSolution State Analysiscluster_solidSolid State Analysishost_guestHost-Guest SampleitcIsothermal Titration Calorimetry (ITC)host_guest->itcnmrNMR Titrationhost_guest->nmrxrdSingle-Crystal X-ray Diffractionhost_guest->xrdthermo_dataKa, ΔH°, ΔS°, nitc->thermo_databinding_modeSolution Binding Modenmr->binding_modestructure3D Structure, Stoichiometryxrd->structureapoptosis_pathwaycluster_cell_cycleCell Cycle Controlcluster_apoptosisApoptosis PathwaycalixareneCalix[4]arene Derivativep53p53 Activationcalixarene->p53upregulatesbcl2Bcl-2calixarene->bcl2downregulatescaspase3Caspase-3 Activationcalixarene->caspase3upregulatesg1_arrestG0/G1 Phase Arrestp53->g1_arrestinducesbcl2->caspase3inhibitsapoptosisApoptosiscaspase3->apoptosisexecutes

Structural Characterization of 4-tert-Butylthiacalixarene Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural characterization of 4-tert-butylthiacalixarene derivatives. These macrocyclic compounds, known for their unique host-guest complexation capabilities, are of significant interest in drug development and various scientific fields. This guide details the key analytical techniques used to elucidate their three-dimensional structures and conformational behavior, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in this area.

Core Structural Elucidation Techniques

The primary methods for the structural characterization of 4-tert-butylthiacalixarene derivatives are Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry. Each technique provides unique and complementary information essential for a complete structural understanding.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information on bond lengths, bond angles, and the overall conformation of the thiacalixarene macrocycle.

Quantitative X-ray Crystallography Data

The following table summarizes key structural parameters obtained from the single-crystal X-ray diffraction of a representative 4-tert-butylthiacalixarene derivative. This data is crucial for understanding the geometry of the macrocyclic cavity.

ParameterValue
Bond Lengths (Å)
C-S1.76 - 1.78
C-C (aromatic)1.38 - 1.41
C-O1.36 - 1.38
C-C (tert-butyl)1.52 - 1.55
Bond Angles (°) **
C-S-C103 - 105
C-C-C (aromatic)118 - 122
S-C-C (aromatic)119 - 121
O-C-C (aromatic)118 - 120
Torsion Angles (°) **
C-S-C-C85 - 95

Note: These are typical ranges and can vary depending on the specific derivative and its conformation.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth : Single crystals of the 4-tert-butylthiacalixarene derivative are grown by slow evaporation of a suitable solvent system (e.g., a mixture of chloroform and methanol). The key is to allow the crystals to form slowly to ensure high quality.

  • Crystal Mounting : A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and structural parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of 4-tert-butylthiacalixarene derivatives in solution. ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the conformational isomers present.

Quantitative NMR Data

The chemical shifts in NMR spectra are highly sensitive to the conformation of the thiacalixarene macrocycle. The four primary conformations are cone, partial cone, 1,2-alternate, and 1,3-alternate.

Conformation¹H NMR (δ, ppm) - Ar-CH₂-Ar Protons¹³C NMR (δ, ppm) - Ar-CH₂-Ar Carbon
Cone Two doublets (AX system) ~3.5 and 4.5~31
Partial Cone Multiple signalsSignals around 31 and 37
1,2-Alternate Multiple signalsSignals around 31 and 37
1,3-Alternate Singlet ~3.8~37

Note: Chemical shifts are approximate and can be influenced by the solvent and specific functional groups on the derivative.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the 4-tert-butylthiacalixarene derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. Standard pulse programs are typically used. For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY/ROESY can be performed.

  • Spectral Analysis : Process the acquired data (Fourier transformation, phasing, and baseline correction). Analyze the chemical shifts, coupling constants, and integrations to determine the structure and conformation of the derivative. 2D NMR data is used to confirm assignments and elucidate through-bond and through-space correlations.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of 4-tert-butylthiacalixarene derivatives. Fragmentation patterns can also offer clues about the structure.

Quantitative Mass Spectrometry Data
Ionm/zDescription
[M+H]⁺VariesProtonated molecular ion
[M+Na]⁺VariesSodiated molecular ion
[M-C(CH₃)₃]⁺VariesFragment corresponding to the loss of a tert-butyl group

Note: The observed m/z values will depend on the specific molecular formula of the derivative.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the 4-tert-butylthiacalixarene derivative in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). Acquire the mass spectrum over a suitable m/z range.

  • Data Analysis : Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain insights into the structural components of the molecule.

Visualizing Workflows and Relationships

General Workflow for Structural Characterization

The following diagram illustrates the typical workflow for the comprehensive structural characterization of a new 4-tert-butylthiacalixarene derivative.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Elucidation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR XRD Single-Crystal X-ray Diffraction Purification->XRD MW Molecular Weight & Formula MS->MW Conformation Conformation in Solution NMR->Conformation Structure 3D Solid-State Structure XRD->Structure Final Complete Structural Elucidation MW->Final Conformation->Final Structure->Final G cluster_conformations Conformations cluster_nmr Key ¹³C NMR Signature (Ar-CH₂-Ar) Cone Cone d31 ~δ 31 ppm Cone->d31 PartialCone Partial Cone d31_37 ~δ 31 & 37 ppm PartialCone->d31_37 Alternate12 1,2-Alternate Alternate12->d31_37 Alternate13 1,3-Alternate d37 ~δ 37 ppm Alternate13->d37

coordination chemistry of 4-tert-Butylthiacalixarene with metal ions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Coordination Chemistry of 4-tert-Butylthiacalix[1]arene with Metal Ions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of 4-tert-butylthiacalix[1]arene, a versatile macrocyclic ligand, with a variety of metal ions. This document details the synthesis, structural characteristics, and coordination properties of the resulting complexes, with a focus on quantitative data and experimental methodologies.

Introduction

4-tert-Butylthiacalix[1]arene is a macrocyclic compound consisting of four phenol units linked by sulfur atoms, with tert-butyl groups at the upper rim.[2] This structure provides a pre-organized cavity and multiple donor atoms (phenolic oxygens and bridging sulfur atoms), making it an excellent ligand for a wide range of metal ions.[3][4] Its ability to form stable complexes has led to applications in ion sensing, separation processes, and catalysis.[3][5] This guide will delve into the fundamental aspects of its coordination chemistry.

Synthesis of 4-tert-Butylthiacalix[1]arene

The synthesis of 4-tert-butylthiacalix[1]arene is typically achieved through a one-pot reaction of p-tert-butylphenol with elemental sulfur in the presence of a base.[2]

Experimental Protocol: Synthesis of 4-tert-Butylthiacalix[1]arene[2]
  • Reaction Setup: A mixture of p-tert-butylphenol, elemental sulfur (S₈), and sodium hydroxide (NaOH) is prepared in a high-boiling solvent such as tetraethylene glycol dimethyl ether (tetraglyme).

  • Heating: The mixture is heated under a nitrogen atmosphere to approximately 230°C for several hours. During this time, hydrogen sulfide gas is evolved and should be safely removed.

  • Workup: After cooling, the reaction mixture is diluted with an organic solvent like toluene and washed with aqueous acid to neutralize the excess base.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as chloroform or toluene, to yield the 4-tert-butylthiacalix[1]arene as a crystalline solid.

Coordination with Metal Ions

4-tert-Butylthiacalix[1]arene coordinates with a diverse array of metal ions, including alkali metals, alkaline earth metals, transition metals, and lanthanides. The coordination typically involves the phenolic oxygen atoms on the lower rim and, in some cases, the bridging sulfur atoms. The conformation of the calixarene (cone, partial cone, 1,3-alternate) plays a crucial role in determining the coordination geometry and selectivity.

Transition Metal Complexes

Complexes with transition metals such as Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized. These complexes often exhibit interesting geometries and can be utilized in catalysis and sensing applications.

Experimental Protocol: General Synthesis of a Transition Metal Complex[6]
  • Ligand Deprotonation: 4-tert-Butylthiacalix[1]arene is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetonitrile). A base (e.g., triethylamine, sodium hydroxide) is added to deprotonate the phenolic hydroxyl groups.

  • Metal Salt Addition: A solution of the desired transition metal salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂) in the same or a compatible solvent is added to the deprotonated ligand solution.

  • Reaction: The reaction mixture is stirred, often with heating, for a period ranging from a few hours to a day to allow for complex formation.

  • Isolation: The resulting complex may precipitate from the solution upon cooling or after partial removal of the solvent. The solid is collected by filtration, washed with a suitable solvent to remove unreacted starting materials, and dried.

  • Characterization: The structure and purity of the complex are confirmed by techniques such as elemental analysis, FT-IR, UV-Vis, and NMR spectroscopy, and single-crystal X-ray diffraction.

Lanthanide Complexes

The coordination chemistry with lanthanide ions is of particular interest due to the potential for creating luminescent materials and magnetic clusters.[5] The large ionic radii of lanthanides often lead to high coordination numbers and the formation of polynuclear complexes.[5]

Stability of Lanthanide Complexes

The stability of lanthanide complexes with a deprotonated p-tert-butylcalix[1]arene has been investigated in acetonitrile. The stability constants (log K) indicate the formation of stable complexes.

Metal Ionlog K[7]
La³⁺4.8
Eu³⁺5.2
Gd³⁺5.1
Tb³⁺5.3
Data Presentation: Structural Parameters of a Europium Complex

The following table summarizes selected bond lengths from the crystal structure of a dinuclear europium complex with a functionalized p-tert-butylcalix[1]arene, illustrating the coordination environment.[8]

BondLength (Å)[8]
Eu-O (phosphoryl)2.308
Eu-O (carbonyl)2.418
Eu-O (phenolate, bridging)2.418
Eu-O (phenolate, terminal)2.308
Eu-O (water, bridging)2.656

Experimental Protocols for Characterization

UV-Vis Titration for Stability Constant Determination

This method is used to determine the stoichiometry and stability constants of complex formation in solution.

  • Preparation of Solutions: A stock solution of the 4-tert-butylthiacalix[1]arene ligand and a stock solution of the metal perchlorate salt are prepared in a suitable solvent (e.g., acetonitrile).

  • Titration: A fixed concentration of the ligand solution is placed in a quartz cuvette. Small aliquots of the metal salt solution are incrementally added to the cuvette.

  • Data Acquisition: After each addition, the UV-Vis spectrum is recorded. Changes in the absorbance at specific wavelengths are monitored.

  • Data Analysis: The changes in absorbance are plotted against the metal-to-ligand molar ratio. The data is then fitted to a binding model (e.g., 1:1, 1:2) to calculate the stability constant (K).

Liquid-Liquid Extraction of Metal Ions

4-tert-Butylthiacalix[1]arene and its derivatives are effective extractants for various metal ions.

  • Phase Preparation: An organic phase containing the thiacalixarene ligand is prepared in a water-immiscible solvent (e.g., chloroform, dichloromethane). An aqueous phase containing the metal ion of interest at a known concentration and pH is also prepared.

  • Extraction: Equal volumes of the organic and aqueous phases are mixed in a separatory funnel and shaken vigorously for a set period to allow for the transfer of the metal-ligand complex into the organic phase.

  • Phase Separation: The two phases are allowed to separate.

  • Analysis: The concentration of the metal ion remaining in the aqueous phase is determined by a suitable analytical technique, such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS). The distribution ratio and extraction percentage can then be calculated.

Visualizations

Coordination of 4-tert-Butylthiacalix[1]arene with a Metal Ion

Coordination_Mode cluster_ligand 4-tert-Butylthiacalix[4]arene P1 Phenol 1 S1 P1->S1 M Metal Ion P1->M O P2 Phenol 2 S2 P2->S2 P2->M O P3 Phenol 3 S3 P3->S3 P3->M O P4 Phenol 4 S4 P4->S4 P4->M O S1->P2 S2->P3 S3->P4 S4->P1

Caption: Coordination of phenolic oxygens to a central metal ion.

Experimental Workflow for Liquid-Liquid Extraction

Liquid_Liquid_Extraction start Start prep_aq Prepare Aqueous Phase (Metal Ion Solution) start->prep_aq prep_org Prepare Organic Phase (Thiacalixarene Solution) start->prep_org mix Mix Aqueous and Organic Phases prep_aq->mix prep_org->mix separate Separate Phases mix->separate analyze_aq Analyze Aqueous Phase (e.g., AAS, ICP-MS) separate->analyze_aq analyze_org Analyze Organic Phase (Optional) separate->analyze_org calculate Calculate Distribution Ratio & Extraction % analyze_aq->calculate end End calculate->end Catalytic_Cycle catalyst [L-M(n)] (Active Catalyst) intermediate1 [L-M(n)-Alkene] Complex catalyst->intermediate1 + Alkene intermediate2 [L-M(n+x)=O] (High-Valent Oxo Species) catalyst->intermediate2 Oxidation substrate Alkene oxidant Oxidant (e.g., H2O2, TBHP) oxidant->intermediate2 + [L-M(n)] product Epoxide/Aldehyde intermediate1->product Oxygen Transfer intermediate2->intermediate1 Coordination intermediate2->product + Alkene product->catalyst - Product

References

The Cornerstone of Supramolecular Design: A Technical Guide to 4-tert-Butylthiacalixarene

The Cornerstone of Supramolecular Design: A Technical Guide to 4-tert-Butylthiacalix[1]arene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles of 4-tert-butylthiacalix[1]arene, a macrocyclic compound that has emerged as a versatile building block in the field of supramolecular chemistry. Its unique structural features, including a sulfide-bridged aromatic framework and a well-defined cavity, make it an exceptional host for a variety of guest molecules, with significant implications for sensing, catalysis, and advanced drug delivery systems. This document provides a comprehensive overview of its synthesis, conformational dynamics, and host-guest interactions, supported by quantitative data and detailed experimental protocols.

Core Principles of 4-tert-Butylthiacalix[1]arene

4-tert-Butylthiacalix[1]arene is a cyclic tetramer composed of four 4-tert-butylphenol units linked by sulfur atoms at the ortho positions. This thiacalix[1]arene scaffold possesses a larger and more flexible cavity compared to its methylene-bridged counterpart, p-tert-butylcalix[1]arene.[2] This enhanced flexibility allows it to adopt various conformations, which are crucial for its selective binding of guest molecules.

The key characteristics that underpin its utility in supramolecular chemistry include:

  • A Preorganized Cavity: The macrocyclic structure provides a well-defined, hydrophobic cavity capable of encapsulating guest molecules of complementary size and shape.

  • Conformational Diversity: The thiacalix[1]arene backbone can exist in several distinct conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. The cone conformation is often the most stable due to intramolecular hydrogen bonding between the lower-rim hydroxyl groups.[3] The ability to lock the molecule into a specific conformation through chemical modification is a powerful tool for designing selective receptors.

  • Tunable Upper and Lower Rims: The phenolic hydroxyl groups on the "lower rim" and the para-positions on the "upper rim" can be readily functionalized. This allows for the introduction of various binding sites to tailor the host's affinity and selectivity for specific guests, including metal ions, anions, and neutral organic molecules.[4][5]

  • Rich Host-Guest Chemistry: The hydrophobic cavity, combined with the potential for functionalization, enables 4-tert-butylthiacalix[1]arene to form stable host-guest complexes through a variety of non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces.

Synthesis of 4-tert-Butylthiacalix[1]arene

The synthesis of 4-tert-butylthiacalix[1]arene is typically achieved through a one-pot condensation reaction. A practical and widely used method involves the reaction of p-tert-butylphenol with elemental sulfur in the presence of a base, such as sodium hydroxide, in a high-boiling solvent like tetraethylene glycol dimethyl ether (tetraglyme).[6]

Synthesis_Workflowcluster_reactantsReactantscluster_processReaction Processcluster_productsProductsp_tert_butylphenolp-tert-ButylphenolheatingHeating at 230°Cunder Nitrogenp_tert_butylphenol->heatingsulfurElemental Sulfur (S8)sulfur->heatingnaohNaOH (Base)naoh->heatingtetraglymeTetraglyme (Solvent)tetraglyme->heatingworkupAcidic Work-up& Purificationheating->workupReaction Mixturethiacalixarene4-tert-Butylthiacalix[4]areneworkup->thiacalixareneMajor ProductbyproductsHigher Order Thiacalixarenes(TC[5]A, TC[6]A)workup->byproductsMinor Products

A simplified workflow for the synthesis of 4-tert-Butylthiacalix[1]arene.

Conformational Isomerism and Characterization

The conformational flexibility of 4-tert-butylthiacalix[1]arene is a defining feature. The four primary conformations are interconvertible, although the cone conformation is generally the most thermodynamically stable. The specific conformation can be controlled by derivatization of the lower rim hydroxyl groups.

The characterization of these conformers is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

  • ¹H and ¹³C NMR Spectroscopy: The symmetry of each conformer gives rise to a distinct NMR spectrum. For instance, in the cone conformation, the protons of the methylene bridges typically appear as a pair of doublets, while in the 1,3-alternate conformation, they appear as a singlet.[7] The chemical shift of the bridging methylene carbons in the ¹³C NMR spectrum is also diagnostic, appearing around δ 31 for syn-oriented phenol rings (cone) and δ 37 for anti-oriented rings (1,3-alternate).[7][8]

  • Single-Crystal X-ray Diffraction: This technique provides unambiguous proof of the solid-state conformation and detailed information about bond lengths, bond angles, and the packing of the macrocycles in the crystal lattice.[9][10] It is also invaluable for elucidating the precise geometry of host-guest complexes.

Conformer_Characterizationcluster_conformersConformational Isomerscluster_techniquesCharacterization Techniquescluster_informationStructural InformationconeConenmrNMR Spectroscopy(¹H, ¹³C, 2D)cone->nmrxrdSingle-CrystalX-ray Diffractioncone->xrdpartial_conePartial Conepartial_cone->nmrpartial_cone->xrdalt_1_21,2-Alternatealt_1_2->nmralt_1_2->xrdalt_1_31,3-Alternatealt_1_3->nmralt_1_3->xrdsolution_structureSolution-StateConformationnmr->solution_structuresolid_structureSolid-StateConformationxrd->solid_structurebinding_geometryHost-GuestBinding Geometryxrd->binding_geometry

Workflow for the characterization of 4-tert-Butylthiacalix[1]arene conformers.

Host-Guest Chemistry and Quantitative Data

The ability of 4-tert-butylthiacalix[1]arene and its derivatives to form complexes with a wide range of guests is well-documented. Functionalization of the macrocycle allows for the selective recognition of cations, anions, and neutral molecules.

Anion Recognition

Derivatives of 4-tert-butylthiacalix[1]arene functionalized with hydrogen bond donors, such as amide or urea groups, have shown remarkable efficacy in binding anions. The selectivity is often dictated by the geometric and electronic complementarity between the host's binding pocket and the guest anion.

Host CompoundGuest AnionAssociation Constant (Kₐ, M⁻¹)Technique
Tetrakis(N-(4'-nitrophenyl)acetamide) derivative (cone)F⁻7.94 x 10⁵UV-vis Titration
Tetrakis(N-(4'-nitrophenyl)acetamide) derivative (cone)CH₃COO⁻6.31 x 10⁵UV-vis Titration
Tetrakis(N-(4'-nitrophenyl)acetamide) derivative (cone)H₂PO₄⁻5.01 x 10⁵UV-vis Titration
Tetrakis(N-(4'-nitrophenyl)acetamide) derivative (cone)Cl⁻3.55 x 10³UV-vis Titration

Data sourced from[2]. Experimental conditions: Titrations performed in acetonitrile.

Metal Ion Complexation

The phenolic hydroxyl groups on the lower rim of 4-tert-butylthiacalix[1]arene can be deprotonated to create a multidentate binding site for a variety of metal ions. The sulfur bridges can also participate in coordination, leading to the formation of complex polynuclear clusters.[11][12]

Host CompoundGuest Cationlog β₁₁Technique
25,27-dihydroxy-26,28-dioxy(2-methylethylmalonate) derivativeZn²⁺3.97UV-vis Titration
25,27-dihydroxy-26,28-dioxyethylmalonate) derivativeCo²⁺1.78UV-vis Titration

Data for select derivatives of p-tert-butylcalix[1]arene, a structurally related macrocycle, are presented to illustrate binding affinities. Data sourced from[13]. Experimental conditions: Titrations performed in acetonitrile.

Experimental Protocols

Synthesis of 4-tert-Butylthiacalix[1]arene

This protocol is adapted from established literature procedures.[6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, combine p-tert-butylphenol (0.43 mol), elemental sulfur (0.86 mol), and sodium hydroxide (0.215 mol) in tetraethylene glycol dimethyl ether (19 cm³).

  • Heating: Gradually heat the stirred mixture to 230°C over 4 hours under a slow stream of nitrogen to facilitate the removal of hydrogen sulfide gas produced during the reaction. Maintain this temperature for an additional 3 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute it with toluene (35 cm³). Carefully add 4 M aqueous HCl to neutralize the mixture.

  • Purification: The crude product precipitates from the solution. Collect the solid by filtration and wash it sequentially with water and methanol. Recrystallize the crude product from a suitable solvent system, such as chloroform/methanol, to yield pure 4-tert-butylthiacalix[1]arene as a white crystalline solid.

Characterization by NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized 4-tert-butylthiacalix[1]arene in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a ¹H NMR spectrum. For the cone conformer, expect to observe a singlet for the tert-butyl protons, a singlet for the aromatic protons, and a pair of doublets for the methylene bridge protons.

  • ¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum. Note the chemical shift of the methylene bridge carbons to help confirm the conformation.

  • 2D NMR (COSY, HSQC, NOESY): For unambiguous assignment of all proton and carbon signals and to probe through-space interactions that confirm the conformation, perform 2D NMR experiments such as COSY, HSQC, and NOESY.[3]

Anion Binding Study by Fluorescence Titration

This protocol outlines a general procedure for studying anion binding using a fluorescently labeled thiacalixarene derivative.

  • Instrumentation: Use a standard fluorometer.

  • Sample Preparation: Prepare a stock solution of the fluorescent thiacalixarene host in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1.0 x 10⁻⁵ M. Prepare a stock solution of the tetrabutylammonium salt of the anion of interest in the same solvent at a concentration approximately 100 times that of the host.

  • Titration: Place a known volume of the host solution into a quartz cuvette. Record the initial fluorescence emission spectrum. Add small aliquots of the anion solution to the cuvette, and record the fluorescence spectrum after each addition. Continue the additions until no further significant changes in the fluorescence intensity are observed.

  • Data Analysis: Plot the change in fluorescence intensity as a function of the anion concentration. Analyze the titration curve using a suitable binding model (e.g., 1:1) to determine the association constant (Kₐ).[14][15]

Thermodynamic Analysis by Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

  • Sample Preparation: Prepare solutions of the thiacalixarene host and the guest molecule in the same buffer to minimize heats of dilution.[16] The concentration of the host in the sample cell is typically 10-30 times the expected dissociation constant (Kₑ), and the guest concentration in the syringe is 10-20 times the host concentration.[17] Degas both solutions before the experiment.

  • Experiment Setup: Load the host solution into the sample cell and the guest solution into the titration syringe of the ITC instrument.

  • Titration: Perform a series of injections of the guest solution into the host solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of guest to host. Fit the resulting isotherm to a suitable binding model to extract the thermodynamic parameters (Kₐ, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equations: ΔG = -RTln(Kₐ) and ΔG = ΔH - TΔS.[18][19]

ITC_Workflowcluster_prepSample Preparationcluster_expITC Experimentcluster_analysisData Analysishost_prepPrepare Host Solution(in cell)buffer_matchIdentical Bufferhost_prep->buffer_matchguest_prepPrepare Guest Solution(in syringe)guest_prep->buffer_matchdegasDegas Solutionsbuffer_match->degastitrationTitrate Guestinto Hostdegas->titrationheat_measurementMeasure Heat Changetitration->heat_measurementisothermGenerate BindingIsothermheat_measurement->isothermfittingFit Data toBinding Modelisotherm->fittingthermo_paramsDetermineKa, ΔH, n, ΔG, ΔSfitting->thermo_params

A generalized workflow for Isothermal Titration Calorimetry (ITC) experiments.

Applications in Drug Development

The unique properties of 4-tert-butylthiacalix[1]arene make it a promising platform for drug delivery applications. Its ability to encapsulate drug molecules within its cavity can enhance drug solubility, stability, and bioavailability. Furthermore, functionalized thiacalixarenes can be designed to target specific cells or tissues and to release their drug cargo in response to specific stimuli, such as changes in pH or the presence of certain enzymes. For example, thiacalixarene-based nanoparticles have been investigated for the controlled release of anticancer drugs.[20]

The in vitro drug release from such nanoparticle systems is often studied using methods like the dialysis bag technique.

In Vitro Drug Release Study (Dialysis Bag Method)
  • Preparation: Disperse a weighed amount of the drug-loaded thiacalixarene nanoparticles in the dissolution medium and place it inside a dialysis bag with a specific molecular weight cut-off.

  • Setup: Place the sealed dialysis bag in a larger volume of the dissolution medium (receptor compartment) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Analyze the concentration of the released drug in the collected samples using a suitable analytical technique, such as HPLC or UV-vis spectroscopy.[21][22]

Conclusion

4-tert-Butylthiacalix[1]arene stands out as a remarkably versatile and adaptable scaffold in supramolecular chemistry. Its straightforward synthesis, rich conformational behavior, and the ease with which its properties can be tuned through functionalization have cemented its importance in the development of sophisticated host-guest systems. For researchers in materials science, sensing, and particularly in drug development, a thorough understanding of the fundamental principles and experimental methodologies associated with this macrocycle is essential for harnessing its full potential in creating next-generation functional materials and therapeutic systems.

Probing the Host-Guest Chemistry of 4-tert-Butylthiacalixarene: An In-Depth Technical Guide

Probing the Host-Guest Chemistry of 4-tert-Butylthiacalix[1]arene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding sites of 4-tert-butylthiacalix[1]arene, a versatile macrocyclic host molecule, for a variety of guest molecules. We will delve into the structural features governing guest recognition, present quantitative binding data, and provide detailed experimental protocols for characterizing these interactions.

The Architecture of a Versatile Host: 4-tert-Butylthiacalix[1]arene

4-tert-Butylthiacalix[1]arene is a cyclic tetramer composed of four 4-tert-butylphenol units linked by sulfur atoms at the methylene bridge positions. This unique structure creates a well-defined, vase-shaped cavity that can encapsulate a diverse range of guest molecules. The key to its versatility lies in the modifiable upper and lower rims. The "upper rim" is decorated with bulky tert-butyl groups, which contribute to the hydrophobic nature of the cavity, while the "lower rim" consists of phenolic hydroxyl groups that can be functionalized to introduce specific binding sites and modulate the host's conformation and solubility.

The conformation of the calixarene skeleton plays a crucial role in its binding properties. The most common conformations are the cone, partial cone, 1,2-alternate, and 1,3-alternate, with the cone conformation being the most prevalent for guest inclusion due to the preorganized cavity it presents.

Mapping the Binding Sites: Where Guests Reside

The primary binding site of 4-tert-butylthiacalix[1]arene is its hydrophobic cavity. The inclusion of guest molecules within this pocket is driven by a combination of non-covalent interactions, including:

  • Hydrophobic Interactions: The nonpolar interior of the cavity, formed by the aromatic rings and tert-butyl groups, readily accommodates hydrophobic guest molecules.

  • π-π Stacking: The electron-rich aromatic walls of the calixarene can engage in π-π stacking interactions with aromatic guest molecules.

  • C-H/π Interactions: The C-H bonds of aliphatic or aromatic guests can interact with the π-electron clouds of the calixarene's phenolic units.

  • Hydrogen Bonding: While the cavity itself is hydrophobic, the phenolic hydroxyl groups on the lower rim can act as hydrogen bond donors. Furthermore, functionalization of the lower rim can introduce additional hydrogen bond donors or acceptors, creating more specific binding pockets.

  • Ion-Dipole and Cation-π Interactions: The electron-rich cavity can interact favorably with cationic guests through cation-π interactions. Functionalization with appropriate groups can also introduce binding sites for metal ions.

The nature and strength of these interactions dictate the selectivity and affinity of the host for different guest molecules.

Quantitative Insights into Guest Binding

The strength of the interaction between 4-tert-butylthiacalix[1]arene and its guests can be quantified by determining various thermodynamic parameters. The following tables summarize available quantitative data for the binding of different guest molecules to functionalized 4-tert-butylthiacalix[1]arenes.

Table 1: Association Constants (Ka) for Anion Binding to N-(4'-nitrophenyl)acetamide Functionalized 4-tert-Butylthiacalix[1]arenes in Chloroform at 298 K [2]

Guest Anion (as Tetrabutylammonium Salt)Association Constant (Ka) / M-1
F⁻2.5 x 104
Cl⁻1.1 x 104
Br⁻4.0 x 103
I⁻3.5 x 103
CH₃COO⁻7.9 x 105
H₂PO₄⁻5.0 x 105
NO₃⁻1.3 x 104

Data obtained from UV-Vis titration experiments.

Table 2: Thermodynamic Parameters for the Complexation of a Tetraamino-tert-butylthiacalix[1]arene with Carboxylate Guests (Calculated) [1]

Guest MoleculeComplexation Energy (kcal/mol)
Acetate-25.3
Oxalate-35.2
Malonate-40.1
Succinate-36.8
Glutarate-37.5
Adipate-37.9
Pimelate-38.1

Theoretical values obtained at the ONIOM(B3LYP/6-31G(d):AM1) level of theory.

Experimental Protocols for Characterizing Host-Guest Interactions

Accurate characterization of the binding between 4-tert-butylthiacalix[1]arene and guest molecules relies on a suite of experimental techniques. Below are detailed methodologies for key experiments.

Nuclear Magnetic Resonance (NMR) Titration

NMR spectroscopy is a powerful tool for studying host-guest interactions in solution. Chemical shift changes of the host or guest protons upon complexation provide information about the binding stoichiometry and affinity.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the host (4-tert-butylthiacalix[1]arene) of known concentration (e.g., 1-5 mM) in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN).

    • Prepare a stock solution of the guest molecule at a significantly higher concentration (e.g., 50-100 mM) in the same deuterated solvent.

    • Transfer a precise volume of the host solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum of the free host.

    • Perform a stepwise titration by adding small aliquots of the guest stock solution to the NMR tube containing the host solution.

    • Acquire a ¹H NMR spectrum after each addition, ensuring thorough mixing and temperature equilibration.

    • Monitor the chemical shift changes of specific protons on the host and/or guest that are sensitive to the binding event.

  • Data Analysis:

    • Plot the change in chemical shift (Δδ) of a chosen proton against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to determine the association constant (Ka).

UV-Visible (UV-Vis) Spectrophotometric Titration

UV-Vis spectroscopy is a convenient method for determining binding constants when the formation of the host-guest complex results in a change in the absorption spectrum.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the host (4-tert-butylthiacalix[1]arene or a suitable derivative with a chromophore) of known concentration in a UV-Vis transparent solvent (e.g., chloroform, acetonitrile).

    • Prepare a stock solution of the guest molecule at a higher concentration in the same solvent.

  • Data Acquisition:

    • Record the UV-Vis spectrum of the free host in a cuvette.

    • Incrementally add small volumes of the guest stock solution to the cuvette.

    • Record the UV-Vis spectrum after each addition, ensuring proper mixing.

    • Monitor the changes in absorbance at a specific wavelength where the spectral changes are most significant.

  • Data Analysis:

    • Plot the change in absorbance (ΔA) at the selected wavelength against the concentration of the guest.

    • Analyze the titration data using a suitable binding isotherm equation (e.g., Benesi-Hildebrand for 1:1 complexes) to calculate the association constant (Ka).[3]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the host and guest in the same, carefully buffer-matched solution to minimize heats of dilution. Degas both solutions prior to the experiment.

    • Typically, the macromolecule (host) is placed in the sample cell at a concentration that is 10-100 times the expected dissociation constant (Kd).

    • The ligand (guest) is placed in the injection syringe at a concentration 10-20 times that of the host.[4][5]

  • Data Acquisition:

    • Set the experimental temperature and allow the instrument to equilibrate.

    • Perform a series of injections of the guest solution into the host solution.

    • The instrument records the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of guest to host.

    • Fit the resulting titration curve to a suitable binding model to extract the thermodynamic parameters (Ka, ΔH, and n).

X-ray Crystallography

X-ray crystallography provides an atomic-resolution three-dimensional structure of the host-guest complex in the solid state, offering direct visualization of the binding mode and intermolecular interactions.

Methodology:

  • Crystallization:

    • Grow single crystals of the 4-tert-butylthiacalix[1]arene-guest complex. This is often achieved by slow evaporation of a solution containing both the host and guest, or by vapor diffusion methods.

  • Data Collection:

    • Mount a suitable single crystal on a diffractometer.

    • Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or molecular replacement.

    • Refine the atomic coordinates and thermal parameters to obtain a final, accurate 3D model of the host-guest complex.

Visualizing Molecular Interactions and Workflows

To better understand the concepts discussed, the following diagrams have been generated using the DOT language.

Gcluster_host4-tert-Butylthiacalix[4]arene (Host)cluster_guestGuest MoleculeHostHydrophobic Cavity(Aromatic Rings & t-Butyl Groups)LowerRimLower Rim(Phenolic OH Groups)GuestGuestGuest->HostHydrophobic InteractionsC-H/π InteractionsGuest->Hostπ-π StackingGuest->LowerRimHydrogen Bonding

Caption: Primary binding interactions between 4-tert-Butylthiacalix[1]arene and a guest molecule.

Gcluster_binding_modesBinding Modescluster_factorsInfluencing FactorsInclusionInclusion Complexation(Guest inside cavity)ExternalExternal Association(Interaction at the rims)GuestSizeGuest Size & ShapeGuestSize->InclusionSolventSolvent PolaritySolvent->InclusionSolvent->ExternalFunctionalizationHost FunctionalizationFunctionalization->External

Caption: Factors influencing the binding mode of guest molecules with 4-tert-Butylthiacalix[1]arene.

GstartStart:Define Host-Guest SystemprepSample Preparation(Host & Guest Solutions)start->preptitrationPerform Titration(NMR, UV-Vis, or ITC)prep->titrationxtalCrystallization ofHost-Guest Complexprep->xtaldataAcquire Spectroscopicor Calorimetric Datatitration->dataanalysisData Analysis(Binding Isotherm Fitting)data->analysisresultsDetermine Thermodynamic Parameters(Ka, ΔH, ΔG, ΔS, n)analysis->resultsendEnd:Characterized Complexresults->endxrayX-ray DiffractionData Collectionxtal->xraystructureStructure Solution& Refinementxray->structurevisVisualize Binding Mode& Interactionsstructure->visvis->end

Caption: General experimental workflow for studying 4-tert-Butylthiacalix[1]arene host-guest interactions.

Conclusion and Future Directions

4-tert-Butylthiacalix[1]arene remains a subject of intense research interest due to its remarkable ability to form stable complexes with a wide array of guest molecules. The combination of a hydrophobic cavity and modifiable rims allows for the rational design of receptors with high affinity and selectivity. The experimental techniques outlined in this guide provide a robust framework for elucidating the thermodynamics and structural details of these host-guest interactions.

Future research in this area will likely focus on the development of novel functionalized 4-tert-butylthiacalix[1]arenes for applications in drug delivery, sensing, and catalysis. A deeper understanding of the subtle interplay of non-covalent forces governing guest recognition will be crucial for the design of next-generation supramolecular systems with enhanced performance and specificity. While this guide provides a solid foundation, further experimental studies are needed to expand the library of quantitative binding data for a more diverse range of guest molecules, which will undoubtedly accelerate the development of new applications for this versatile macrocycle.

theoretical modeling of 4-tert-Butylthiacalixarene guest interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Modeling of 4-tert-Butylthiacalix[1]arene Guest Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylthiacalix[1]arene is a macrocyclic compound built from four p-tert-butylphenol units linked by sulfur atoms. This unique structure forms a well-defined cavity, making it an excellent host for a variety of guest molecules. The study of these host-guest interactions is crucial for applications in drug delivery, sensing, and catalysis. Theoretical modeling provides a powerful tool to understand and predict the binding behavior of 4-tert-butylthiacalix[1]arene with different guests at an atomic level. This guide provides a comprehensive overview of the theoretical methods employed, summarizes key quantitative data, and details the experimental protocols used for validation.

Theoretical Modeling Methodologies

The interaction between 4-tert-butylthiacalix[1]arene and guest molecules is governed by non-covalent forces. Theoretical modeling aims to accurately describe these interactions to predict binding affinities and geometries. The primary computational methods employed are:

  • Molecular Mechanics (MM): This method uses classical physics to model the interactions between atoms. It is computationally efficient and suitable for studying large systems and performing long molecular dynamics simulations to explore the conformational space of the host-guest complex.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that provides a more accurate description of the electronic structure and intermolecular forces. It is often used to calculate binding energies and to optimize the geometry of host-guest complexes.

  • ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics): This is a hybrid method that combines the accuracy of quantum mechanics (QM) for a critical part of the system (e.g., the binding site) with the efficiency of molecular mechanics (MM) for the rest of the system. This approach allows for the study of large systems with good accuracy.

  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the host-guest system over time. This method is crucial for understanding the flexibility of the calixarene host and the process of guest binding and unbinding.

Data Presentation: Quantitative Insights into Host-Guest Interactions

The following tables summarize key quantitative data from theoretical and experimental studies on 4-tert-butylthiacalix[1]arene and related calixarene host-guest interactions.

Table 1: Calculated Binding Energies of Thiacalix[1]biscrown-5 with Alkali Metal Cations

Guest CationBinding Energy (kcal/mol)Computational Method
Na⁺-MPWB1K/6-31G(d)//B3LYP/6-31G(d)
K⁺-58.4MPWB1K/6-31G(d)//B3LYP/6-31G(d)
Rb⁺-MPWB1K/6-31G(d)//B3LYP/6-31G(d)
Cs⁺-MPWB1K/6-31G(d)//B3LYP/6-31G(d)

Data sourced from a study on thiacalix[1]biscrown-5, a derivative of thiacalix[1]arene, highlighting the selectivity for potassium ions. The binding is primarily driven by electrostatic interactions between the crown-5 oxygens and the cation, with a minor contribution from cation-π interactions.[1]

Table 2: Complexation Energies of Tetraamino-tert-butylthiacalix[1]arene (tatbtc4a) with Carboxylate Guests

GuestComplexation Energy (kcal/mol)Computational Method
Acetate-ONIOM(B3LYP/6-31G(d):AM1)
Oxalate-ONIOM(B3LYP/6-31G(d):AM1)
MalonateMost StableONIOM(B3LYP/6-31G(d):AM1)
Succinate-ONIOM(B3LYP/6-31G(d):AM1)
Glutarate-ONIOM(B3LYP/6-31G(d):AM1)
Adipate-ONIOM(B3LYP/6-31G(d):AM1)
Pimelate-ONIOM(B3LYP/6-31G(d):AM1)

This study highlights the stability of the tetraamino-tert-butylthiacalix[1]arene complex with malonate.[2]

Experimental Protocols for Validation

Theoretical models are validated by comparing the calculated results with experimental data. The following are detailed methodologies for key experiments.

Synthesis of p-tert-Butylthiacalix[1]arene

A practical method for synthesizing p-tert-butylthiacalix[1]arene involves heating a mixture of p-tert-butylphenol, elemental sulfur (S₈), and sodium hydroxide (NaOH) as a base catalyst in tetraethylene glycol dimethyl ether.[3]

Nuclear Magnetic Resonance (NMR) Titration

NMR titration is a powerful technique to study host-guest interactions in solution and determine binding constants.

Methodology:

  • Sample Preparation: Prepare a solution of the host (4-tert-butylthiacalix[1]arene) of known concentration in a suitable deuterated solvent. Prepare a stock solution of the guest molecule at a much higher concentration in the same solvent.

  • Initial Spectrum: Record the ¹H NMR spectrum of the host solution.

  • Titration: Add small aliquots of the guest solution to the host solution. After each addition, thoroughly mix the solution and record the ¹H NMR spectrum.

  • Data Analysis: Monitor the chemical shift changes of the host protons upon addition of the guest. The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model using specialized software.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation: Prepare a solution of the host in a buffer and fill the sample cell of the calorimeter. Prepare a solution of the guest in the same buffer at a concentration 10-20 times higher than the host and load it into the injection syringe. All solutions must be degassed to avoid air bubbles.

  • Titration: A series of small, precise injections of the guest solution are made into the sample cell containing the host solution.

  • Data Acquisition: The heat change after each injection is measured.

  • Data Analysis: The data is plotted as heat change per injection versus the molar ratio of guest to host. Fitting this binding isotherm to a suitable model yields the binding constant (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to determine binding constants if the guest or host has a chromophore that exhibits a change in its absorption spectrum upon complexation.

Methodology:

  • Solution Preparation: Prepare a solution of the chromophoric species (host or guest) at a constant concentration. Prepare a series of solutions with a fixed concentration of the chromophore and varying concentrations of the other component.

  • Spectral Measurement: Record the UV-Vis absorption spectrum for each solution.

  • Data Analysis: Monitor the change in absorbance at a specific wavelength as a function of the titrant concentration. The binding constant can be calculated by fitting the data to a binding isotherm equation.

X-ray Crystallography

X-ray crystallography provides the precise three-dimensional structure of the host-guest complex in the solid state.

Methodology:

  • Crystallization: Grow single crystals of the host-guest complex. This is often the most challenging step and may require screening various solvents and crystallization conditions.

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays. The diffracted X-rays are recorded by a detector.

  • Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal. A model of the host-guest complex is built into the electron density and refined to obtain the final, accurate structure.

Visualizations

The following diagrams illustrate key concepts and workflows in the theoretical modeling of 4-tert-butylthiacalix[1]arene guest interactions.

Theoretical_Modeling_Workflow cluster_prep System Preparation cluster_sim Computational Simulation cluster_analysis Data Analysis cluster_validation Experimental Validation Host Host Structure (4-tert-Butylthiacalix[4]arene) MM Molecular Mechanics (MM) Host->MM Guest Guest Molecule Guest->MM Solvent Solvent Model MD Molecular Dynamics (MD) Solvent->MD DFT Density Functional Theory (DFT) MM->DFT Initial Geometry MM->MD BindingEnergy Binding Energy Calculation DFT->BindingEnergy Geometry Geometry Optimization DFT->Geometry Dynamics Dynamic Properties MD->Dynamics NMR NMR Spectroscopy BindingEnergy->NMR ITC Isothermal Titration Calorimetry BindingEnergy->ITC Xray X-ray Crystallography Geometry->Xray

Caption: Workflow for theoretical modeling of host-guest interactions.

Non_Covalent_Interactions cluster_interactions Types of Interactions HostGuest Host-Guest Complex Interactions Driving Forces HostGuest->Interactions VdW van der Waals Interactions->VdW Electrostatic Electrostatic Interactions->Electrostatic Hbond Hydrogen Bonding Interactions->Hbond PiPi π-π Stacking Interactions->PiPi CationPi Cation-π Interactions->CationPi Hydrophobic Hydrophobic Effect Interactions->Hydrophobic

Caption: Key non-covalent interactions in host-guest complexes.

Host_Guest_Complex cluster_host This compound (Host) Cavity Hydrophobic Cavity UpperRim Upper Rim (tert-Butyl groups) LowerRim Lower Rim (Phenolic OH) Sulfur Sulfur Bridges Guest Guest Molecule Guest->Cavity Inclusion

Caption: Conceptual diagram of a 4-tert-Butylthiacalix[1]arene-guest complex.

References

Methodological & Application

Synthesis of 4-tert-Butylthiacalixarene: An Experimental Protocol

Synthesis of 4-tert-Butylthiacalix[1]arene: An Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-tert-Butylthiacalix[1]arene, a macrocyclic compound with significant potential in supramolecular chemistry, host-guest chemistry, and as a scaffold for the development of novel therapeutic agents. The procedure outlined below is based on established methods involving the base-catalyzed reaction of p-tert-butylphenol with elemental sulfur.

I. Introduction

4-tert-Butylthiacalix[1]arene is a sulfur-bridged analogue of the well-known p-tert-butylcalix[1]arene. The replacement of methylene bridges with sulfur atoms introduces unique electronic and conformational properties, making it an attractive platform for the design of selective receptors for ions and small molecules. Its rigid, pre-organized cavity can be functionalized at the upper and lower rims to create a wide array of derivatives with tailored binding properties.

II. Experimental Protocol

This protocol details a one-step synthesis method for 4-tert-Butylthiacalix[1]arene.

Materials:

  • p-tert-Butylphenol

  • Elemental Sulfur (S₈)

  • Sodium Hydroxide (NaOH)

  • Tetraethylene glycol dimethyl ether (tetraglyme)

  • Toluene

  • Aqueous Hydrochloric Acid (4 M)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen inlet/outlet

  • Apparatus for removal of hydrogen sulfide (e.g., a bubbler with a bleach solution)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine p-tert-butylphenol (0.43 mol), elemental sulfur (0.86 mol as S), and sodium hydroxide (0.215 mol).

  • Solvent Addition: Add tetraethylene glycol dimethyl ether (19 cm³) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen gas to establish an inert atmosphere.

  • Heating and Reaction: Gradually heat the stirred mixture to 230°C over a period of 4 hours. Maintain this temperature for an additional 3 hours. During this time, hydrogen sulfide gas will evolve and should be safely removed with a slow stream of nitrogen directed to a scrubbing solution.

  • Cooling and Quenching: After the reaction is complete, allow the dark red mixture to cool to room temperature.

  • Work-up: Dilute the cooled reaction mixture with toluene (35 cm³) and 4 M aqueous hydrochloric acid. The product will precipitate.

  • Isolation and Purification: Isolate the crude product by filtration. Further purification can be achieved by recrystallization from a suitable solvent system, which may also lead to the formation of inclusion complexes with the solvent molecules.

III. Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 4-tert-Butylthiacalix[1]arene.

ParameterValueReference
Reactants
p-tert-Butylphenol64.5 g (0.43 mol)
Elemental Sulfur (S₈)27.5 g (0.86 mol S)
Sodium Hydroxide (NaOH)8.86 g (0.215 mol)
Solvent
Tetraethylene glycol dimethyl ether19 cm³
Reaction Conditions
Temperature230°C
Reaction Time7 hours (4h ramp + 3h hold)
Product Yield
4-tert-Butylthiacalix[1]arene54%

IV. Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 4-tert-Butylthiacalix[1]arene.

Synthesis_WorkflowA1. Combine Reactants(p-tert-butylphenol, Sulfur, NaOH)and Solvent (tetraglyme)B2. Heat under Nitrogen(Ramp to 230°C over 4h,hold for 3h)A->BReactionC3. Cool to Room TemperatureB->CCoolingD4. Dilute with Toluene and HCl (aq)C->DWork-upE5. Isolate Crude Product(Filtration)D->EPrecipitationF6. Purify by RecrystallizationE->FPurificationGFinal Product:4-tert-Butylthiacalix[4]areneF->G

Caption: Experimental workflow for the synthesis of 4-tert-Butylthiacalix[1]arene.

Application Notes: 4-tert-Butylthiacalixarene for Selective Ion Sensing

Application Notes: 4-tert-Butylthiacalix[1]arene for Selective Ion Sensing

Audience: Researchers, scientists, and drug development professionals.

Introduction 4-tert-Butylthiacalix[1]arene is a macrocyclic compound built from four p-tert-butylphenol units linked by sulfur atoms. This structure creates a pre-organized, three-dimensional cavity capable of encapsulating various guest molecules and ions. The replacement of traditional methylene bridges with softer sulfur atoms enhances the affinity of the calixarene for soft and borderline metal ions, making it an exceptional ionophore for the development of highly selective chemical sensors.[2] Its lipophilic nature, conferred by the tert-butyl groups, ensures its compatibility with polymeric membranes, such as poly(vinyl chloride) (PVC), which are commonly used in the fabrication of ion-selective electrodes (ISEs). These characteristics make 4-tert-butylthiacalixarene and its derivatives highly valuable for applications in environmental monitoring, clinical diagnostics, and industrial process control where precise and selective ion measurement is critical.[3][4][5]

Principle of Ion-Selective Sensing The selective sensing mechanism of 4-tert-Butylthiacalixarene is based on the principle of host-guest chemistry. The calixarene (the host) possesses a cavity size and a distribution of electron-donating sulfur and oxygen atoms that are sterically and electronically complementary to a specific target ion (the guest). When an electrode containing this ionophore is exposed to a sample solution, the target ions are selectively extracted from the aqueous phase into the organic membrane phase through complexation.[2]

This selective ion binding at the membrane-sample interface generates a phase-boundary potential. According to the Nernst equation, this potential is proportional to the logarithm of the activity (or concentration) of the target ion in the sample. By measuring this potential difference against a stable reference electrode, the concentration of the specific ion can be accurately determined. The high selectivity of the sensor is a direct result of the superior stability of the complex formed between the 4-tert-butylthiacalixarene and the target ion compared to other ions present in the solution.[2]

Gcluster_membraneSensor Membrane (Organic Phase)Ionophore4-tert-Butylthiacalix[4]arene(Host)ComplexHost-Guest ComplexIonophore->ComplexTargetIonTarget Ion (Mⁿ⁺)(Guest)TargetIon->Ionophore Selective ComplexationTargetIon->ComplexInterferingIonInterfering IonInterferingIon->Ionophore Weak or No InteractionGstartStartweighWeigh Components(Ionophore, PVC, Plasticizer)start->weighdissolveDissolve in THFto form Cocktailweigh->dissolvecastCast Cocktailonto Glass Platedissolve->castevaporateEvaporate THF(24 hours)cast->evaporatecutCut Membrane Discevaporate->cutassembleAssemble Electrode(Attach membrane, fill solution)cut->assembleconditionCondition Electrode inTarget Ion Solution (12h)assemble->conditionreadySensor Ready for Usecondition->ready

Application of 4-tert-Butylthiacalixarene in Potentiometric Sensors for Lead (II) Detection

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Lead (Pb) is a highly toxic heavy metal that poses significant threats to human health and the environment. Its presence in water, soil, and various consumer products necessitates sensitive and selective detection methods. Potentiometric ion-selective electrodes (ISEs) offer a rapid, cost-effective, and straightforward approach for lead ion quantification.[1] A crucial component of these sensors is the ionophore, a molecule that selectively binds to the target ion. 4-tert-Butylthiacalixarene, a sulfur-bridged calixarene derivative, has demonstrated significant potential as an ionophore for lead (II) ions due to its pre-organized three-dimensional structure that facilitates selective complexation.[1] This document provides detailed protocols for the fabrication and application of a 4-tert-Butylthiacalixarene-based potentiometric sensor for the determination of lead (II) ions.

Principle of Operation

The potentiometric detection of lead (II) ions is based on measuring the potential difference between a lead-selective electrode and a reference electrode immersed in a sample solution. The core of the lead-selective electrode is a polymeric membrane, typically composed of polyvinyl chloride (PVC), which is embedded with the 4-tert-Butylthiacalixarene ionophore. This ionophore selectively complexes with Pb(II) ions at the interface between the membrane and the solution. This selective binding event generates a potential difference across the membrane, which is proportional to the logarithm of the lead ion activity in the sample, as described by the Nernst equation.

Quantitative Data Summary

The performance of a potentiometric sensor is highly dependent on the composition of the membrane. The following tables summarize the compositions and response characteristics of various 4-tert-Butylthiacalixarene and related calixarene-based lead (II) sensors.

Table 1: Composition of Lead (II) Selective Membranes

IonophorePlasticizerAdditivePVC SupportReference
4-tert-butylcalix[2]arene (I)Dibutyl phthalate (DBP)Sodium tetraphenyl borate (NaTPB)Poly(vinyl chloride) (PVC)[3]
5,11,17,23-tetra-tert-butyl-25,26,27,28-tetrakis-(diphenylphosphinoylmethoxy)calix[2]areneNot SpecifiedNot SpecifiedNot Specified[4]
Thiophene-2-aldehyde thiosemicarbazone (TATS)Dioctylphthalate (DOP)Sodium tetraphenylborate (NaTPB)Poly(vinyl chloride) (PVC)[2]
1,3-diphenyl-5-p-nitro phenyl formazanNot SpecifiedNot SpecifiedPoly(vinyl chloride) (PVC)[3]

Table 2: Performance Characteristics of Lead (II) Selective Sensors

IonophoreLinear Range (M)Slope (mV/decade)Detection Limit (M)Response Time (s)pH RangeReference
4-tert-butylcalix[2]arene (I)1.1x10⁻⁵–1.0x10⁻¹30.0±1.0Not Specified112.1–4.0[3]
5,11,17,23-tetra-tert-butyl-25,26,27,28-tetrakis-(diphenylphosphinoylmethoxy)calix[2]arene1x10⁻⁵Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[4]
Thiophene-2-aldehyde thiosemicarbazone (TATS)1.0x10⁻⁷–1.0x10⁻²29.4±0.1Not Specified<152.4–8.0[2][5]
1,3-diphenyl-5-p-nitro phenyl formazan1.0x10⁻⁶–1.0x10⁻¹29.5245.37x10⁻⁷<104-8[3]

Experimental Protocols

Materials and Reagents
  • 4-tert-Butylthiacalixarene (ionophore)

  • High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., Dibutyl phthalate (DBP), 2-Nitrophenyl octyl ether (o-NPOE))

  • Anionic additive (e.g., Sodium tetraphenylborate (NaTPB))

  • Tetrahydrofuran (THF), analytical grade

  • Lead nitrate (Pb(NO₃)₂), analytical grade

  • Deionized water

  • pH buffer solutions

Protocol 1: Preparation of the PVC Membrane
  • Component Dissolution: In a clean, dry glass petri dish, dissolve a precisely weighed amount of PVC, the plasticizer, the 4-tert-Butylthiacalixarene ionophore, and the anionic additive in an appropriate volume of THF. A typical composition to start with is a weight ratio of 2:1:100:200 for ionophore:NaTPB:DBP:PVC.[3]

  • Homogenization: Gently swirl the mixture until all components are fully dissolved and a homogeneous, transparent solution is obtained.

  • Solvent Evaporation: Cover the petri dish with filter paper to allow for slow evaporation of the THF at room temperature. This process should take approximately 24 hours.

  • Membrane Formation: A transparent, flexible membrane will be formed at the bottom of the petri dish.

  • Membrane Sectioning: Carefully cut a small disc (typically 5-7 mm in diameter) from the cast membrane for electrode fabrication.

Protocol 2: Fabrication of the Lead (II) Selective Electrode
  • Electrode Body Preparation: Prepare a clean glass or plastic electrode body.

  • Membrane Mounting: Securely attach the prepared PVC membrane disc to one end of the electrode body using a suitable adhesive, ensuring a watertight seal.[1]

  • Internal Filling Solution: Fill the electrode body with an internal filling solution, for example, a 0.01 M Pb(NO₃)₂ solution. Ensure no air bubbles are trapped inside.

  • Internal Reference Electrode: Insert an internal reference electrode (e.g., Ag/AgCl) into the filling solution.

  • Conditioning: Condition the newly fabricated electrode by soaking it in a 0.01 M Pb(NO₃)₂ solution for at least 12 hours before its first use.[1]

  • Storage: When not in use, store the electrode in a 0.001 M Pb(NO₃)₂ solution.[1]

Protocol 3: Potentiometric Measurement of Lead (II)
  • Electrode Setup: Connect the fabricated lead-selective electrode and an external reference electrode (e.g., Ag/AgCl) to a high-impedance potentiometer or a pH/ion meter.

  • Calibration Curve:

    • Prepare a series of standard lead solutions of varying concentrations (e.g., from 10⁻⁷ M to 10⁻¹ M) by serial dilution of a stock solution.

    • Immerse the electrodes in each standard solution, starting from the lowest concentration.

    • Record the potential reading (in mV) once it has stabilized.

    • Rinse the electrodes with deionized water and gently pat them dry between measurements.

    • Plot the measured potential versus the logarithm of the lead concentration to generate a calibration curve.

  • Sample Measurement:

    • Immerse the electrodes in the sample solution.

    • Record the stable potential reading.

    • Determine the lead concentration in the sample by interpolating its potential reading on the calibration curve.[1]

Visualizations

experimental_workflow cluster_membrane_prep Membrane Preparation cluster_electrode_fab Electrode Fabrication cluster_measurement Potentiometric Measurement weigh Weigh Components (Ionophore, PVC, Plasticizer, Additive) dissolve Dissolve in THF weigh->dissolve evaporate Slow Evaporation dissolve->evaporate cast Cast Membrane evaporate->cast mount Mount Membrane on Electrode Body cast->mount fill Add Internal Filling Solution mount->fill insert Insert Internal Reference Electrode fill->insert condition Condition Electrode insert->condition calibrate Generate Calibration Curve condition->calibrate measure Measure Sample Potential calibrate->measure determine Determine Pb(II) Concentration measure->determine

Caption: Experimental workflow for the fabrication and use of a potentiometric lead (II) sensor.

signaling_pathway cluster_membrane PVC Membrane cluster_solution Sample Solution ionophore 4-tert-Butylthiacalixarene complex [Pb(II)-Ionophore] Complex ionophore->complex potential Measured Potential (EMF) complex->potential Generates Potential Difference Pb_ion Pb(II) Pb_ion->ionophore Selective Binding

References

Application Notes and Protocols for 1H NMR Spectroscopy in the Conformational Analysis of 4-tert-Butylthiacalixarene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

4-tert-Butylthiacalix[1]arenes are macrocyclic compounds built from four 4-tert-butylphenol units linked by sulfur atoms. Their unique cup-shaped structure and the possibility of functionalization on the upper and lower rims make them valuable scaffolds in supramolecular chemistry, with applications in ion sensing, molecular recognition, and drug delivery. The flexible nature of the calixarene framework allows for the existence of four distinct conformational isomers: cone, partial cone, 1,2-alternate, and 1,3-alternate. The specific conformation often dictates the molecule's binding properties and overall function. Therefore, accurate conformational analysis is crucial.

¹H NMR spectroscopy is a powerful and indispensable tool for elucidating the conformational isomers of 4-tert-butylthiacalixarene derivatives in solution. The chemical shifts (δ) and coupling constants (J) of specific protons, particularly those of the bridging methylene groups (Ar-S-Ar), the tert-butyl groups, and the aromatic protons, are highly sensitive to the overall symmetry and orientation of the phenolic units. Furthermore, variable-temperature (VT) ¹H NMR allows for the study of the dynamic equilibrium between these conformers and the determination of the energy barriers for conformational inversion.

Principles of Conformational Assignment by ¹H NMR

The assignment of the four basic conformations is based on the symmetry of the molecule, which is directly reflected in the number and pattern of signals in the ¹H NMR spectrum.

  • Cone: All four phenolic units point in the same direction. This conformation possesses C₄ᵥ symmetry, resulting in a simple ¹H NMR spectrum with one singlet for the tert-butyl groups and one singlet for the aromatic protons. The bridging methylene protons are diastereotopic and appear as a pair of doublets.

  • Partial Cone (paco): One phenolic unit is inverted relative to the other three. This leads to a lower Cₛ symmetry. The ¹H NMR spectrum is more complex, showing multiple signals for the tert-butyl and aromatic protons, and several pairs of doublets for the methylene bridges.

  • 1,2-Alternate: Two adjacent phenolic units are inverted. This conformation has C₂ₕ symmetry. The spectrum simplifies compared to the partial cone, typically showing two singlets for the tert-butyl groups and two singlets for the aromatic protons, along with a characteristic pattern for the methylene bridges.

  • 1,3-Alternate: Two opposite phenolic units are inverted. This results in D₂d symmetry and a simple ¹H NMR spectrum, similar to the cone conformation, with one singlet for the tert-butyl groups and one for the aromatic protons. However, the chemical shift of the methylene bridge protons is significantly different from that in the cone conformation.

A key diagnostic feature is the chemical shift of the bridging methylene protons. In the cone conformation, these protons are in close proximity to the electron clouds of the aromatic rings, leading to a significant difference in their chemical shifts. In the 1,3-alternate conformation, the environment of the methylene protons is different, resulting in a different chemical shift compared to the cone.

Quantitative Data Presentation

The following table summarizes typical ¹H NMR chemical shifts for the diagnostic protons of the four conformers of a tetra-O-alkylated 4-tert-butylthiacalix[1]arene derivative. These values can be used as a reference for conformational assignment.

ConformationSymmetryAr-S-Ar Protons (δ, ppm)tert-Butyl Protons (δ, ppm)Aromatic Protons (δ, ppm)
Cone C₄ᵥ~3.5-4.5 (pair of d, J ≈ 12-14 Hz)~1.1-1.3 (s)~7.3-7.6 (s)
Partial Cone CₛMultiple pairs of doubletsMultiple singletsMultiple singlets/doublets
1,2-Alternate C₂ₕ~3.8-4.2 (complex pattern)Two singletsTwo singlets
1,3-Alternate D₂d~4.0-4.2 (s or multiplet)~1.2-1.4 (s)~7.5-7.7 (s)

Note: The exact chemical shifts can vary depending on the specific substituents on the lower rim and the solvent used.

Experimental Protocols

3.1. Protocol for Sample Preparation for ¹H NMR Analysis

  • Sample Purity: Ensure the 4-tert-butylthiacalixarene derivative is of high purity, as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Common solvents include chloroform-d (CDCl₃), dichloromethane-d₂ (CD₂Cl₂), and toluene-d₈. For variable-temperature studies, select a solvent with a suitable liquid range.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).

3.2. Protocol for ¹H NMR Data Acquisition

  • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

  • Standard 1D ¹H NMR:

    • Acquire a standard 1D ¹H NMR spectrum at room temperature.

    • Optimize the spectral width to cover all expected proton signals.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals and determine the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J).

  • 2D NMR (optional but recommended):

    • Acquire a COSY (Correlation Spectroscopy) spectrum to establish proton-proton coupling networks.

    • Acquire a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space. This is particularly useful for confirming through-space interactions that are characteristic of a specific conformation. For example, in the cone conformer, NOE cross-peaks are expected between the protons of adjacent aromatic rings.

3.3. Protocol for Variable-Temperature (VT) ¹H NMR for Conformational Exchange

  • Sample Preparation: Prepare the sample as described in Protocol 3.1, ensuring the solvent has a wide temperature range (e.g., toluene-d₈ or CD₂Cl₂).

  • Temperature Calibration: Calibrate the probe temperature using a standard sample (e.g., methanol-d₄ for low temperatures or ethylene glycol for high temperatures).

  • Initial Spectrum: Acquire a ¹H NMR spectrum at room temperature.

  • Low-Temperature Spectra:

    • Gradually decrease the temperature in increments of 10-20 K.

    • Allow the sample to equilibrate at each temperature for at least 5-10 minutes before acquiring the spectrum.

    • Continue decreasing the temperature until the signals for the exchanging protons are sharp and well-resolved (the slow-exchange regime). This is often below the coalescence temperature (Tc).

  • Spectra around Coalescence:

    • Carefully increase the temperature in smaller increments (e.g., 5 K) around the expected coalescence temperature.

    • The coalescence temperature (Tc) is the temperature at which the two exchanging signals merge into a single broad peak.

  • High-Temperature Spectra:

    • Increase the temperature above Tc until the merged signal becomes sharp (the fast-exchange regime).

3.4. Protocol for Data Analysis of VT-¹H NMR

  • Identify Exchanging Signals: Identify the proton signals that broaden, coalesce, and sharpen as the temperature is varied. For 4-tert-butylthiacalixarenes, the methylene bridge protons are typically the most sensitive reporters of conformational exchange.

  • Determine Coalescence Temperature (Tc): Accurately determine the temperature at which the exchanging signals merge into a single peak.

  • Determine the Frequency Separation (Δν): From the slow-exchange spectrum, measure the difference in chemical shift (in Hz) between the two exchanging signals.

  • Calculate the Free Energy of Activation (ΔG‡): Use the following equation to calculate the free energy of activation for the conformational inversion at the coalescence temperature:

    ΔG‡ = 2.303 * R * Tc * [10.32 + log(Tc / k_c)]

    where:

    • R is the gas constant (8.314 J·mol⁻¹·K⁻¹)

    • Tc is the coalescence temperature in Kelvin (K)

    • k_c is the rate constant at coalescence, which can be calculated using: k_c = (π * Δν) / √2

    • Δν is the frequency separation of the signals in the slow-exchange limit (in Hz).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_output Output prep Prepare Sample (5-10 mg in 0.5-0.7 mL deuterated solvent) filter Filter into NMR Tube prep->filter acq_1d Acquire 1D ¹H NMR at Room Temperature filter->acq_1d acq_2d Acquire 2D NMR (COSY, NOESY) acq_1d->acq_2d acq_vt Acquire Variable-Temperature ¹H NMR acq_1d->acq_vt assign_conf Assign Conformation (Signal Pattern) acq_1d->assign_conf acq_2d->assign_conf det_tc Determine Coalescence Temperature (Tc) acq_vt->det_tc output Conformational Assignment & Energy Barrier assign_conf->output calc_delta_nu Measure Δν from Low-Temp Spectrum det_tc->calc_delta_nu calc_delta_g Calculate ΔG‡ calc_delta_nu->calc_delta_g calc_delta_g->output

Caption: Experimental workflow for conformational analysis.

conformational_equilibrium cone Cone paco Partial Cone cone->paco ΔG‡₁ alt12 1,2-Alternate cone->alt12 paco->alt12 ΔG‡₂ alt13 1,3-Alternate paco->alt13 alt12->alt13 ΔG‡₃ alt13->cone ΔG‡₄

Caption: Conformational equilibrium of thiacalixarenes.

References

Application Notes and Protocols for Mass Spectrometric Characterization of 4-tert-Butylthiacalixarene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-tert-Butylthiacalix[n]arenes are macrocyclic compounds built from p-tert-butylphenol units linked by sulfur bridges. Their unique cup-shaped conformation allows them to act as host molecules for a variety of guests, making them valuable in fields such as drug delivery, sensing, and catalysis. Accurate characterization of these compounds and their complexes is crucial for understanding their properties and function. Mass spectrometry (MS) is a powerful analytical technique for this purpose, providing information on molecular weight, purity, and structure.

These application notes provide an overview and detailed protocols for the characterization of 4-tert-butylthiacalixarene compounds using common mass spectrometry techniques, including Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), Electrospray Ionization (ESI), and tandem mass spectrometry (MS/MS) for fragmentation analysis.

Ionization Techniques

Soft ionization techniques are essential for the analysis of large, thermally labile molecules like 4-tert-butylthiacalixarenes, as they minimize fragmentation during the ionization process, allowing for the observation of the intact molecular ion.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a soft ionization technique well-suited for the analysis of macromolecules. The analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules with minimal fragmentation.[1]

Key Advantages:

  • High sensitivity.

  • Tolerance to salts and buffers.

  • Primarily produces singly charged ions, simplifying spectral interpretation.

Recommended Matrices for 4-tert-Butylthiacalixarenes:

  • 2,5-Dihydroxybenzoic acid (DHB): A versatile matrix for a wide range of compounds.

  • α-Cyano-4-hydroxycinnamic acid (CHCA): Often used for peptides and proteins, but can be effective for macrocycles.

  • 2-[(2E)-3-(4-tert-butylphenyl)-2-methylprop-2-enylidene]malononitrile (DCTB): A nonpolar, aprotic matrix suitable for a variety of synthetic compounds, including calixarenes.[2] Care should be taken with analytes containing primary or secondary amino groups, as DCTB can form adducts with them.[3]

Electrospray Ionization (ESI)

ESI is another soft ionization technique where a high voltage is applied to a liquid sample to generate an aerosol.[4] Solvent evaporation from the charged droplets leads to the formation of gas-phase ions. ESI is particularly useful for analyzing samples from liquid chromatography (LC-MS).

Key Advantages:

  • Easily coupled with liquid chromatography (LC-MS).

  • Capable of producing multiply charged ions, allowing for the analysis of high-mass compounds on mass analyzers with a limited m/z range.

  • Suitable for the analysis of non-covalent complexes.

Mass Analyzers

The choice of mass analyzer will determine the resolution, mass accuracy, and speed of the analysis.

  • Time-of-Flight (TOF): Measures the mass-to-charge ratio by determining the time it takes for an ion to travel a known distance. TOF analyzers are known for their high mass range and sensitivity.

  • Quadrupole: Uses oscillating electrical fields to filter ions based on their m/z ratio. Quadrupole analyzers are robust and often used for quantitative studies.

  • Fourier-Transform Ion Cyclotron Resonance (FT-ICR): Traps ions in a magnetic field and measures their cyclotron frequency, which is inversely proportional to their m/z. FT-ICR provides the highest resolution and mass accuracy.

Fragmentation Analysis (Tandem Mass Spectrometry - MS/MS)

Tandem mass spectrometry is used to obtain structural information by inducing the fragmentation of a selected precursor ion. Collision-Induced Dissociation (CID) is a common method where the precursor ion is collided with an inert gas, leading to fragmentation.[5]

For 4-tert-butylthiacalixarenes, a characteristic fragmentation pattern involves the neutral loss of isobutylene (56 Da) from the tert-butyl groups. In a study on p-tert-butylcalix[6]arene, successive losses of C4H8 were observed.[7] This fragmentation provides a valuable tool for confirming the presence of the tert-butyl substituents.

Experimental Protocols

Protocol 1: MALDI-TOF MS Analysis of 4-tert-Butylthiacalixarene

Objective: To determine the molecular weight of a 4-tert-butylthiacalixarene compound.

Materials:

  • 4-tert-butylthiacalixarene sample

  • MALDI Matrix (e.g., DCTB, DHB, or CHCA)

  • Solvent for sample and matrix (e.g., Chloroform, Tetrahydrofuran (THF), or Acetonitrile (ACN))

  • Trifluoroacetic acid (TFA), 0.1% solution (optional, as a proton source)

  • MALDI target plate

  • Micropipettes and tips

Procedure:

  • Sample Preparation: Dissolve the 4-tert-butylthiacalixarene sample in a suitable solvent (e.g., chloroform or THF) to a concentration of approximately 1 mg/mL.

  • Matrix Solution Preparation: Prepare a saturated solution of the chosen matrix in an appropriate solvent (e.g., DCTB in chloroform, DHB in 50:50 ACN:water with 0.1% TFA).

  • Sample-Matrix Co-crystallization (Dried-Droplet Method):

    • Mix the sample solution and the matrix solution in a 1:10 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air dry completely at room temperature.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in positive ion mode. The specific instrument parameters (laser intensity, number of shots) should be optimized to obtain a good signal-to-noise ratio while minimizing fragmentation.

Data Analysis:

  • The spectrum should show a prominent peak corresponding to the molecular ion, typically as the protonated species [M+H]⁺ or the sodiated adduct [M+Na]⁺.

  • The observed m/z value should be compared to the calculated exact mass of the expected compound.

Protocol 2: ESI-MS Analysis of 4-tert-Butylthiacalixarene

Objective: To determine the molecular weight and study the solution-phase behavior of a 4-tert-butylthiacalixarene compound.

Materials:

  • 4-tert-butylthiacalixarene sample

  • HPLC-grade solvent (e.g., Methanol, Acetonitrile)

  • Formic acid (optional, as a proton source)

  • Sample vials

Procedure:

  • Sample Preparation: Dissolve the 4-tert-butylthiacalixarene sample in the chosen solvent to a final concentration of 1-10 µg/mL.[8] If necessary, add a small amount of formic acid (e.g., to a final concentration of 0.1%) to promote protonation.

  • Infusion and Data Acquisition:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode. Optimize source parameters (e.g., capillary voltage, source temperature) to achieve stable ion generation.

Data Analysis:

  • The spectrum may show peaks corresponding to the protonated molecule [M+H]⁺, sodiated adduct [M+Na]⁺, or other adducts depending on the solvent and sample purity.

  • For higher molecular weight derivatives, multiply charged ions [M+nH]ⁿ⁺ may be observed.

Protocol 3: Tandem MS (MS/MS) for Structural Characterization

Objective: To confirm the structure of a 4-tert-butylthiacalixarene by analyzing its fragmentation pattern.

Procedure:

  • Precursor Ion Selection: Acquire a full scan ESI-MS or MALDI-TOF MS spectrum to identify the m/z of the molecular ion of interest (e.g., [M+H]⁺).

  • Fragmentation: In the MS/MS mode of the instrument, select the precursor ion.

  • Collision-Induced Dissociation (CID): Subject the selected ions to CID by colliding them with an inert gas (e.g., argon or nitrogen). The collision energy should be ramped to observe the onset and evolution of fragmentation.

  • Product Ion Scan: Acquire the mass spectrum of the resulting fragment ions.

Data Analysis:

  • Identify the major fragment ions in the product ion spectrum.

  • Look for the characteristic neutral loss of 56 Da, corresponding to the loss of an isobutylene molecule from a tert-butyl group.

  • Propose a fragmentation pathway consistent with the observed product ions.

Quantitative Data Summary

The following tables summarize typical mass spectrometry data for 4-tert-butylthiacalixarene compounds based on available literature.

Table 1: Molecular Ion Data for 4-tert-Butylthiacalix[9]arene Derivatives

Compound/DerivativeIonization ModeObserved IonCalculated m/zObserved m/zReference
p-tert-Butylthiacalix[9]arene tetra-N-(4'-nitrophenyl)acetamideMALDI-TOF[M+Na]⁺1455.41455.5[10]
p-tert-Butylthiacalix[9]arene tetra-bis(3-aminopropyl)amideMALDI-TOF[M+H]⁺1317.81318.8[9]
p-tert-Butylcalix[9]arene di[acidcarbamothioic-n-ethoxy-methyl-ester]ESI[M+H]⁺882.4883.48[11]
Mixed bridge calix[12]arene derivativeESI[M+Na]⁺887.3805887.3808[13]
Mixed bridge calix[6]arene derivativeESI[M+Na]⁺1067.44171067.4417[13]

Table 2: Characteristic Fragmentation Data for p-tert-Butylcalix[6]arene

Data based on the fragmentation of the [M+H]⁺ ion of p-tert-butylcalix[6]arene (m/z 973.8) via ESI-MS/MS.[7]

Precursor Ion (m/z)Neutral LossFragment Ion (m/z)Proposed Lost Fragment
973.8-56917.8C₄H₈ (isobutylene)
917.8-56861.5C₄H₈ (isobutylene)
861.5-56805.5C₄H₈ (isobutylene)
805.5-56749.5C₄H₈ (isobutylene)
749.5-56693.5C₄H₈ (isobutylene)
693.5-56637.3C₄H₈ (isobutylene)

Visualizations

Experimental Workflow for Mass Spectrometric Characterization

experimental_workflow cluster_sample_prep Sample Preparation cluster_ionization Ionization cluster_analysis Mass Analysis cluster_data Data Interpretation Sample Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution MALDI MALDI Dissolution->MALDI Co-crystallize with matrix ESI ESI Dissolution->ESI Direct infusion or LC coupling MS_Scan Full Scan MS MALDI->MS_Scan ESI->MS_Scan MSMS_Scan Tandem MS (MS/MS) MS_Scan->MSMS_Scan Select Precursor Ion MW_Det Molecular Weight Determination MS_Scan->MW_Det Frag_Analysis Fragmentation Analysis MSMS_Scan->Frag_Analysis

Caption: General workflow for the characterization of 4-tert-butylthiacalixarenes by mass spectrometry.

Logical Relationship of MS Techniques for Structural Elucidation

logical_relationship cluster_ionization Ionization Method cluster_mass_analysis Mass Analysis Stage cluster_information Derived Information Analyte Analyte Soft_Ionization Soft Ionization (MALDI or ESI) Analyte->Soft_Ionization MS1 MS Scan (Precursor Ion Detection) Soft_Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID Isolate Precursor Molecular_Weight Molecular_Weight MS1->Molecular_Weight MS2 MS/MS Scan (Product Ion Detection) CID->MS2 Structural_Info Structural Information (e.g., presence of tert-butyl groups) MS2->Structural_Info

Caption: Relationship between MS techniques for obtaining molecular weight and structural information.

References

Application Notes and Protocols: Functionalization of 4-tert-Butylthiacalixarene at the Lower Rim

Application Notes and Protocols: Functionalization of 4-tert-Butylthiacalix[1]arene at the Lower Rim

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the lower rim of 4-tert-butylthiacalix[1]arene. The unique cup-shaped structure of this macrocycle, combined with the ability to introduce a wide array of functionalities at its phenolic hydroxyl groups, makes it a versatile platform for applications in supramolecular chemistry, drug delivery, and sensor development.[2][3]

Introduction to Lower Rim Functionalization

The lower rim of 4-tert-butylthiacalix[1]arene consists of four hydroxyl groups, which are the primary sites for chemical modification. The degree of functionalization (from mono- to tetra-substitution) and the spatial arrangement of the introduced substituents are crucial for tuning the molecule's properties. Key strategies for lower rim modification include O-alkylation (etherification) and O-acylation (esterification) to introduce a variety of functional groups. The conformational flexibility of the thiacalix[1]arene backbone allows for the synthesis of different stereoisomers (cone, partial cone, and 1,3-alternate), which can influence the final properties and applications of the derivatives.[4][5][6]

O-Alkylation (Etherification) of the Lower Rim

O-alkylation is a widely used method to introduce functional groups onto the lower rim of 4-tert-butylthiacalix[1]arene. The choice of alkylating agent and reaction conditions dictates the degree of substitution and the nature of the introduced functionality.

Complete Tetra-alkylation

This protocol describes the exhaustive alkylation of all four hydroxyl groups on the lower rim.

Protocol 1: Synthesis of Tetra-alkylated 4-tert-Butylthiacalix[1]arene

Objective: To synthesize a tetra-substituted ether derivative of 4-tert-butylthiacalix[1]arene.

Materials:

  • 4-tert-Butylthiacalix[1]arene

  • Alkyl halide (e.g., ethyl bromoacetate, methyl iodide)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 4-tert-butylthiacalix[1]arene (1.0 eq) in anhydrous DMF or acetone in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a strong base such as potassium carbonate or cesium carbonate (10.0 eq) to the solution.

  • Add the desired alkylating agent (e.g., ethyl bromoacetate) (10.0 eq) to the reaction mixture.

  • Heat the mixture to reflux (for acetone) or at 60-80 °C (for DMF) and stir vigorously for 24-48 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl solution.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure tetra-alkylated product.

Quantitative Data for Tetra-alkylation

Alkylating AgentBaseSolventReaction Time (h)Yield (%)Reference
Ethyl bromoacetateK₂CO₃Acetone24>90General procedure
Methyl iodideNaHTHF/DMF-Good[7]
N-(2-hydroxyethyl)phthalimide (via Mitsunobu)DEAD/PPh₃THF--[8]

Reaction Workflow for Tetra-alkylation

cluster_startStarting Materialscluster_reactionReaction Conditionscluster_processWorkup & PurificationThiacalixarene4-tert-Butylthiacalix[4]areneSolventSolvent (DMF/Acetone)Thiacalixarene->SolventAlkylHalideAlkyl Halide (excess)AlkylHalide->SolventBaseStrong Base (e.g., K₂CO₃)Base->SolventHeatHeat/RefluxSolvent->Heat24-48hWorkupAcidic Workup & ExtractionHeat->WorkupPurificationChromatography/RecrystallizationWorkup->PurificationProductTetra-alkylated Thiacalix[4]arenePurification->Product

Caption: Workflow for the synthesis of tetra-alkylated 4-tert-butylthiacalix[1]arene.

Selective Mono- and Di-alkylation

Selective functionalization of the lower rim is crucial for creating more complex architectures. This can be achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions.

Protocol 2: Selective Mono-alkylation of 4-tert-Butylthiacalix[1]arene

Objective: To synthesize a mono-substituted ether derivative of 4-tert-butylthiacalix[1]arene.

Materials:

  • 4-tert-Butylthiacalix[1]arene

  • Alkylating agent (e.g., benzyl bromide)

  • Weak base (e.g., Na₂CO₃) or a specific ionic liquid

  • Anhydrous acetonitrile or chloroform

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer

Procedure:

  • Dissolve 4-tert-butylthiacalix[1]arene (1.0 eq) in anhydrous acetonitrile or chloroform in a round-bottom flask.

  • Add a weak base such as Na₂CO₃ (1.0-1.2 eq). The use of specific ionic liquids has also been reported to promote mono-alkylation.[9][10]

  • Add the alkylating agent (1.0-1.2 eq) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 72 hours.

  • Monitor the formation of the mono-alkylated product and the disappearance of the starting material by TLC.

  • After the reaction is complete, filter off the base.

  • If using an organic solvent, wash the reaction mixture with water (2 x 20 mL).

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product mixture by column chromatography on silica gel to isolate the mono-alkylated derivative.

Quantitative Data for Selective Alkylation

Degree of SubstitutionAlkylating AgentBaseSolventYield (%)Reference
Mono-alkylationDialkyl sulfates/alkyl halides[N₂₂₂₁][TBC] saltChloroformHigh[9]
1,3-DisubstitutionVarious alcohols (Mitsunobu)DEAD/PPh₃THF-[1][8]
1,2-Disubstitution2-bromo-N-(4'-nitrophenyl)acetamideCs₂CO₃-42[11]

Reaction Pathway for Selective Alkylation

StartThis compoundMonoMono-alkylatedStart->Mono1 eq. R-XWeak BaseTetraTetra-alkylatedStart->TetraExcess R-XStrong BaseDiDi-alkylatedMono->Di1 eq. R-XBaseTriTri-alkylatedDi->Tri1 eq. R-XBaseTri->Tetra1 eq. R-XStrong Base

Caption: Stepwise alkylation of 4-tert-butylthiacalix[1]arene at the lower rim.

O-Acylation (Esterification and Amidation) of the Lower Rim

O-acylation allows for the introduction of ester and, subsequently, amide functionalities, which are valuable for creating receptors for ions and biomolecules.

Synthesis of Tetra-ester and Tetra-amide Derivatives

This protocol outlines the synthesis of tetra-ester derivatives, which can then be converted to tetra-amides.

Protocol 3: Synthesis of Tetra-ester and Tetra-amide Derivatives

Objective: To synthesize tetra-ester and tetra-amide derivatives of 4-tert-butylthiacalix[1]arene.

Part A: Synthesis of Tetra-ester Derivative

  • Follow the procedure in Protocol 1 , using an appropriate halo-ester such as ethyl bromoacetate as the alkylating agent to obtain the tetra-ester derivative.

Part B: Synthesis of Tetra-amide Derivative (Ammonolysis)

  • Dissolve the tetra-ester derivative of 4-tert-butylthiacalix[1]arene (1.0 eq) in a suitable solvent like methanol or toluene.

  • Add a large excess of the desired amine (e.g., tris(2-aminoethyl)amine).[5]

  • Heat the reaction mixture to reflux for 24-72 hours. The reaction conditions may vary depending on the amine used.[4]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield the pure tetra-amide derivative. The final product's structure (cyclic or acyclic) can depend on the conformation of the starting thiacalixarene and the nature of the amine.[4][5]

Quantitative Data for Ester and Amide Synthesis

DerivativeReagentsConformationYield (%)Reference
Tetra-esterEthyl bromoacetate, K₂CO₃Cone>90General
Tetra-amide with morpholineMorpholineCone-[6]
Tetra-amide with pyrrolidinePyrrolidineCone-[6]
Cyclic amidesTris(2-aminoethyl)amineCone, Partial Cone-[5]
Acyclic amidesTris(2-aminoethyl)amine1,3-alternate-[5]

Reaction Pathway for Amide Synthesis

ThiacalixareneThis compoundTetraesterTetra-ester DerivativeThiacalixarene->Tetraester1. BrCH₂COOEt2. K₂CO₃, AcetoneTetraamideTetra-amide DerivativeTetraester->TetraamideAmine (R-NH₂)Heat

Caption: Synthesis of tetra-amide derivatives from 4-tert-butylthiacalix[1]arene.

Applications in Research and Drug Development

Functionalized 4-tert-butylthiacalix[1]arenes are valuable scaffolds in various scientific fields:

  • Ion and Molecule Recognition: The introduction of specific binding sites at the lower rim allows for the selective complexation of metal ions, anions, and small organic molecules.[1][4][11]

  • Drug Delivery: The amphiphilic nature of certain derivatives enables the formation of nanoparticles and micelles for the encapsulation and delivery of therapeutic agents.[12]

  • Biomolecule Interaction: Thiacalixarene derivatives functionalized with polyamine or guanidinium groups have been shown to interact with DNA and lipid membranes, suggesting potential applications in gene delivery and as membrane-active agents.[5][6]

  • Sensing: The binding of guest molecules can induce a change in the spectroscopic properties of the thiacalixarene derivative, allowing for the development of chemosensors.[4]

The protocols and data presented here provide a foundation for researchers to explore the rich chemistry of 4-tert-butylthiacalix[1]arene and to develop novel functional materials for a wide range of applications.

Application Notes and Protocols: Solvent Extraction of Metal Ions Using 4-tert-Butylthiacalixarene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solvent extraction of various metal ions using 4-tert-butylthiacalixarene and its derivatives. These macrocyclic compounds have demonstrated significant potential for selective metal ion separation, a critical process in fields ranging from environmental remediation to pharmaceutical development.

Introduction

Calixarenes are macrocyclic compounds that can be functionalized to create specific cavities for host-guest interactions. The introduction of sulfur atoms into the calixarene framework to form thiacalixarenes enhances their affinity for soft metal ions. Furthermore, the attachment of various functional groups to the upper and lower rims of the 4-tert-butylthiacalixarene scaffold allows for the fine-tuning of their extraction selectivity and efficiency for a wide range of metal ions, including alkali metals, transition metals, and heavy metals. This document outlines the synthesis of these derivatives and the subsequent protocols for their application in solvent extraction.

Synthesis of 4-tert-Butylthiacalixarene Derivatives

The synthesis of functionalized 4-tert-butylthiacalixarenes is a crucial first step in their application as metal ion extractants. A general synthetic approach involves the modification of the lower rim hydroxyl groups.

Synthesis of p-tert-butylthiacalix[1]arenes functionalized with secondary amide groups.[2]

This procedure describes the synthesis of novel p-tert-butylthiacalix[1]arenes functionalized with secondary amide groups at the lower rim in cone, partial cone, and 1,3-alternate conformations.

Protocol:

  • Start with the appropriate p-tert-butylthiacalix[1]arene conformer (cone, partial cone, or 1,3-alternate).

  • The functionalization can be achieved through aminolysis of tetraesters of p-tert-butylthiacalix[1]arenes in the presence of diamines.[2] The outcome of the reaction (cyclic vs. non-cyclic products) is dependent on the spatial structure of the macrocycle, the concentration of the amine, and the length of the linker between the terminal amines.[2]

  • For derivatives with elongated substituents, consecutive addition of lactic acid and a tin octoate catalyst can be employed, followed by heating to evaporate water and excess lactic acid.[2]

  • To obtain a specific derivative, for example, one functionalized with N-methylisatin, a mixture of the corresponding p-tert-butylthiacalix[1]arene tetrahydrazide and N-methylisatin in ethanol is heated under reflux for 24 hours. The resulting precipitate is then filtered and washed.[3]

Solvent Extraction of Metal Ions

The core application of these derivatives is the selective transfer of metal ions from an aqueous phase to an organic phase. The general procedure for liquid-liquid extraction is outlined below.

General Liquid-Liquid Extraction Protocol.[3][4]

This protocol is a generalized procedure based on the picrate extraction method, which is commonly used to evaluate the extraction efficiency of these compounds.

Materials:

  • Aqueous solution of the metal picrate (e.g., 1.0 x 10⁻⁴ M). Metal picrate solutions are typically prepared from picric acid and the corresponding metal hydroxide or nitrate.[3]

  • Organic solution of the 4-tert-butylthiacalixarene derivative (e.g., 1.0 x 10⁻⁴ M in dichloromethane or chloroform).[3][4]

  • Separatory funnels.

  • Mechanical shaker.

  • UV-Vis spectrophotometer.

Procedure:

  • In a separatory funnel, mix equal volumes (e.g., 5 mL) of the aqueous metal picrate solution and the organic solution of the thiacalixarene derivative.[3]

  • Stir the mixture vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and allow for the extraction to reach equilibrium.[3]

  • Let the phases separate for a specific duration (e.g., 30 minutes).[3]

  • Carefully separate the aqueous and organic phases.

  • Measure the absorbance of the aqueous phase before (A₀) and after (Aᵢ) extraction at a specific wavelength (e.g., 355 nm for picrates) using a UV-Vis spectrophotometer.[3]

  • Calculate the percentage of extraction (E%) using the formula: E% = [(A₀ - Aᵢ) / A₀] x 100.[3]

Experimental Workflow for Solvent Extraction

experimental_workflow cluster_preparation Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis A Prepare Aqueous Phase (Metal Picrate Solution) C Combine Phases in Separatory Funnel A->C Add B Prepare Organic Phase (Thiacalixarene Derivative in Solvent) B->C Add D Agitate for Equilibrium C->D E Allow Phase Separation D->E F Separate Aqueous and Organic Phases E->F G Measure Absorbance of Aqueous Phase (Before and After Extraction) F->G H Calculate Extraction Efficiency G->H

Caption: Workflow for the solvent extraction of metal ions.

Quantitative Data Summary

The extraction efficiencies of various 4-tert-butylthiacalixarene derivatives for a range of metal ions are summarized below. The data is compiled from multiple studies and presented for comparative analysis.

Thiacalixarene DerivativeMetal IonsOrganic SolventExtraction Efficiency (%)Reference
p-tert-butylthiacalix[1]arene tetrahydrazide derivatives (cone, partial cone, 1,3-alternate)Li⁺, Na⁺, K⁺, Cs⁺, Pb²⁺, Cd²⁺, Hg²⁺, Ni²⁺, Co²⁺, Cu²⁺, Ag⁺DichloromethanePromising results, specific percentages not detailed[3]
p-tert-butylthiacalix[1]arenes with secondary amide groupsLi⁺, Na⁺, K⁺, Cs⁺, Mg²⁺, Ca²⁺, Ba²⁺, Al³⁺, Pb²⁺, Fe³⁺, Co³⁺, Ni²⁺, Cu²⁺, Ag⁺, Cd²⁺, Hg²⁺Not specifiedPoor extractants for all metal ions[2]
p-tert-butylthiacalix[1]arene thioethers (cone)Ag⁺, Hg²⁺Not specified> 90%[5][6]
p-tert-butylthiacalix[1]arene thioethers (1,3-alternate)Ag⁺, Hg²⁺Not specified44 - 67%[5][6]
p-tert-butylsulfonylcalix[1]arene (SC4A)Cs⁺Chloroform~96% (at pH 6)[7][8]
p-tert-butylsulfonylcalix[1]arene (SC4A)Sr²⁺Chloroform~95% (at pH 5)[7][8]
p-tert-butylsulfonylcalix[1]arene (SC4A)Na⁺, K⁺, Pb²⁺, Zn²⁺, Co²⁺, Ni²⁺Chloroform< 20%[7][8]

Logical Relationships in Extraction Selectivity

The selectivity of 4-tert-butylthiacalixarene derivatives is governed by several factors, creating a logical relationship between the structure of the extractant, the properties of the metal ion, and the extraction conditions.

Logical Relationship Diagram for Extraction Selectivity

selectivity_factors cluster_extractant Extractant Properties cluster_metal Metal Ion Properties cluster_conditions Extraction Conditions A Conformation (cone, paco, 1,3-alt) I Extraction Selectivity & Efficiency A->I B Functional Groups (lower rim) B->I C Cavity Size C->I D Ionic Radius D->I E Charge Density E->I F Hard/Soft Acid Nature F->I G pH of Aqueous Phase G->I H Organic Solvent H->I

Caption: Factors influencing metal ion extraction selectivity.

The "Hard and Soft Acids and Bases" (HSAB) principle is a key determinant of selectivity. Thiacalixarenes, with their sulfur bridges, are considered soft bases and thus show a higher affinity for soft acid metal ions like Ag⁺ and Hg²⁺.[5][6][8] The conformation of the calixarene and the nature of the functional groups on the lower rim create a specific binding cavity, the size and electronic properties of which must be compatible with the ionic radius and charge of the target metal ion for efficient extraction. The pH of the aqueous phase is also critical, as it can influence the protonation state of the functional groups on the calixarene, thereby affecting its binding capability.

Conclusion

4-tert-butylthiacalixarene derivatives are versatile and tunable extractants for a variety of metal ions. The protocols and data presented here provide a foundation for researchers to explore and optimize their use in specific applications. The selectivity of these compounds can be rationally designed by considering the interplay of the macrocycle's conformation, the nature of its functional groups, and the properties of the target metal ion, as well as the extraction conditions. Further research into novel functionalizations and applications of these fascinating molecules is warranted.

References

Application Notes & Protocols: Fabrication of 4-tert-Butylthiacalixarene-Based PVC Membrane Sensors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Potentiometric sensors based on polymeric membranes have emerged as powerful analytical tools for the selective determination of various ionic species. Among the diverse range of ionophores utilized, 4-tert-Butylthiacalixarene and its derivatives have garnered significant attention due to their unique molecular architecture, which allows for the selective complexation of specific ions. These macrocyclic compounds, featuring a sulfide-bridged structure, offer a three-dimensional cavity that can be tailored for high-affinity binding. When incorporated into a poly(vinyl chloride) (PVC) matrix, these ionophores form the basis of robust, sensitive, and selective ion-selective electrodes (ISEs).

These sensors are particularly valuable in pharmaceutical analysis and drug development, where precise quantification of active pharmaceutical ingredients (APIs) or their counter-ions in various formulations is crucial for quality control.[1][2] Furthermore, their application extends to environmental monitoring for the detection of heavy metal ions.[3][4][5][6][7] The ease of fabrication, cost-effectiveness, and the ability to perform real-time measurements make 4-tert-Butylthiacalixarene-based PVC membrane sensors an attractive alternative to more complex analytical techniques.[8]

This document provides detailed protocols for the fabrication, characterization, and application of these sensors, along with a compilation of their performance characteristics from various studies.

Experimental Protocols

Protocol 1: Preparation of the 4-tert-Butylthiacalixarene-Based PVC Membrane

This protocol outlines the solvent casting method for preparing a PVC-based ion-selective membrane.

Materials:

  • 4-tert-Butylthiacalixarene (Ionophore)

  • High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., o-nitrophenyloctyl ether (o-NPOE), dibutyl phthalate (DBP), dioctyl phthalate (DOP))

  • Anionic Additive (e.g., Sodium tetraphenylborate (NaTPB) or Potassium tetrakis(p-chlorophenyl)borate (KTpClPB))

  • Tetrahydrofuran (THF), freshly distilled

Equipment:

  • Glass beaker or vial

  • Magnetic stirrer

  • Glass dish or ring (approx. 2-3 cm diameter)

  • Level surface for solvent evaporation

Procedure:

  • Component Weighing: Accurately weigh the membrane components according to the optimized ratios from the literature (see Tables 1 and 2). A typical starting ratio for optimization could be approximately 30-33% PVC, 60-65% plasticizer, 1-8% ionophore, and 0.5-5% anionic additive by weight.[9][10]

  • Dissolution: In a glass beaker, dissolve the weighed amounts of PVC, plasticizer, 4-tert-Butylthiacalixarene, and the anionic additive in approximately 3-5 mL of THF.[11][12]

  • Homogenization: Stir the mixture with a magnetic stirrer until all components are completely dissolved and a homogeneous, transparent solution is obtained.

  • Casting: Carefully pour the resulting mixture into a clean, dry glass dish placed on a level surface.[12]

  • Solvent Evaporation: Cover the dish loosely to allow for slow evaporation of the THF over 24-48 hours at room temperature.[12] This slow evaporation is crucial for forming a uniform and mechanically stable membrane.

  • Membrane Sectioning: Once the membrane is fully dried and has a thickness of approximately 0.3-0.4 mm, carefully cut circular disks (typically 8 mm in diameter) from the parent membrane using a sharp cork borer.[9][12]

Protocol 2: Fabrication and Conditioning of the Ion-Selective Electrode (ISE)

Materials:

  • Prepared PVC membrane disks

  • Electrode body (commercial or custom-made)

  • Inner filling solution (e.g., 0.01 M solution of the target ion)

  • Internal reference electrode (e.g., Ag/AgCl wire)

  • Adhesive (e.g., a solution of PVC in cyclohexanone)

  • Conditioning solution (e.g., 0.01 M solution of the target ion)

Equipment:

  • Potentiometer or pH/ion meter

  • External reference electrode (e.g., Saturated Calomel Electrode - SCE)

Procedure:

  • Membrane Mounting: Attach a cut membrane disk to the end of the PVC electrode body using the adhesive.[12] Ensure a complete seal to prevent any leakage.

  • Internal Filling: Fill the electrode body with the inner filling solution, ensuring no air bubbles are trapped.

  • Internal Reference Electrode Placement: Insert the Ag/AgCl internal reference electrode into the filling solution.

  • Conditioning: Immerse the fabricated electrode in the conditioning solution for at least 12-24 hours before use.[9] This step is essential for the membrane to become saturated with the target ion, leading to stable and reproducible potential readings.

  • Storage: When not in use, the electrode should be stored in the conditioning solution.

Data Presentation

The performance of 4-tert-Butylthiacalixarene-based sensors can vary depending on the specific derivative of the ionophore, membrane composition, and the target analyte. The following tables summarize quantitative data from various studies.

Table 1: Optimized Membrane Compositions for 4-tert-Butylcalix[10]arene-Based Sensors

Target IonIonophore (wt%)PVC (wt%)Plasticizer (wt%)Additive (wt%)Reference
Pb(II)4-tert-butylcalix[10]arene (0.6%)66.5%DBP (33.0%)NaTPB (0.3%)[13]
Zn(II)4-tert-butylcalix[10]arene (2.5%)63.9%TBP (31.8%)NaTPB (1.6%)[10]

Note: The percentages are calculated from the provided ratios for easier comparison.

Table 2: Performance Characteristics of 4-tert-Butylthiacalixarene and Related Sensors

Target IonLinear Range (M)Slope (mV/decade)Detection Limit (M)pH RangeResponse Time (s)LifespanReference
Pb(II)1.1 x 10⁻⁵ – 1.0 x 10⁻¹30.0 ± 1.0-2.1 – 4.0116 months[13]
Zn(II)9.8 x 10⁻⁶ – 1.0 x 10⁻¹28.0 ± 1.05.0 x 10⁻⁷2.5 – 4.330> 4 months[10]
Cysteamine1.0 x 10⁻⁶ – 1.0 x 10⁻²51.58.0 x 10⁻⁷3.9 – 5.7--[1]

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Membrane Preparation cluster_fab Electrode Fabrication cluster_test Sensor Testing weigh 1. Weigh Components (PVC, Plasticizer, Ionophore, Additive) dissolve 2. Dissolve in THF weigh->dissolve cast 3. Cast in Glass Dish dissolve->cast evaporate 4. Evaporate Solvent (24-48h) cast->evaporate cut 5. Cut Membrane Disks evaporate->cut mount 6. Mount Membrane on Electrode Body cut->mount fill 7. Add Internal Filling Solution mount->fill insert 8. Insert Internal Reference Electrode fill->insert condition 9. Condition Electrode (12-24h) insert->condition setup 10. Setup Potentiometric Cell (ISE, Reference Electrode) condition->setup measure 11. Measure Potential in Standard Solutions setup->measure analyze 12. Data Analysis (Calibration Curve, etc.) measure->analyze

Caption: Workflow for fabrication and testing of PVC membrane sensors.

Signaling Pathway (Conceptual)

signaling_pathway cluster_membrane PVC Membrane cluster_solution Sample Solution ionophore 4-tert-Butylthiacalixarene complex Ion-Ionophore Complex ionophore->complex Selective Binding potential Measured Potential (EMF) complex->potential Phase Boundary Potential Change analyte Target Ion (Analyte) analyte->ionophore Diffusion to Membrane Interface

Caption: Conceptual signaling mechanism of an ion-selective electrode.

References

Application Notes and Protocols: Voltammetric Studies of 4-tert-Butylthiacalixarene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical applications of 4-tert-Butylthiacalixarene in voltammetric studies, with a focus on the detection of heavy metal ions. The protocols outlined below are intended to serve as a comprehensive guide for researchers in environmental monitoring, clinical diagnostics, and pharmaceutical analysis.

Introduction

4-tert-Butylthiacalixarene is a macrocyclic compound renowned for its unique host-guest chemistry, stemming from its pre-organized cavity and the presence of sulfur atoms in its framework. These features make it an exceptional ionophore for the development of highly selective and sensitive electrochemical sensors.[1][2] Voltammetric techniques, when combined with 4-tert-Butylthiacalixarene-modified electrodes, offer a powerful analytical tool for the detection of various analytes, particularly heavy metal ions, at trace levels. The inherent advantages of voltammetry, such as high sensitivity, rapid analysis, and low instrumentation cost, are significantly enhanced by the selective binding properties of this calixarene derivative.

Principle of Detection

The analytical application of 4-tert-Butylthiacalixarene in voltammetry is primarily based on its ability to selectively form stable complexes with target metal ions. When a glassy carbon electrode (GCE) or a screen-printed carbon electrode (SPCE) is modified with 4-tert-Butylthiacalixarene, the calixarene molecules on the electrode surface act as recognition elements.

During the analytical procedure, the modified electrode is immersed in a sample solution containing the target metal ions. An appropriate potential is applied to the electrode, causing the selective accumulation of the metal ions onto the electrode surface through complexation with the 4-tert-Butylthiacalixarene. This preconcentration step is crucial for achieving low detection limits. Subsequently, a potential scan is applied, and the current corresponding to the electrochemical stripping (oxidation or reduction) of the accumulated metal ion is measured. The magnitude of this current is directly proportional to the concentration of the analyte in the sample.

Key Applications

Voltammetric sensors based on 4-tert-Butylthiacalixarene have demonstrated significant potential in the selective detection of several heavy metal ions. The most notable applications include the determination of copper (Cu²⁺) and lead (Pb²⁺) ions in various matrices.

Quantitative Data Summary

The following tables summarize the analytical performance of 4-tert-Butylthiacalixarene-based voltammetric sensors for the detection of Cu²⁺ and Pb²⁺ ions as reported in various studies.

Table 1: Performance Metrics for Cu²⁺ Detection

Electrode ModifierAnalytical TechniqueLinear RangeLimit of Detection (LOD)Reference
p-tert-Butylthiacalix[3]arene Langmuir-Blodgett FilmDifferential Pulse Stripping Voltammetry2x10⁻⁸ M to 5x10⁻⁶ M2x10⁻⁹ M[4]
Thiolated calix[3]arene on AuNPs/SPCEDifferential Pulse Voltammetry (DPV)0.2 ppm to 1.0 ppm1.3358 x 10⁻² ppm[3]
Thiacalix[3]arene immobilized on Graphene Field-Effect TransistorsG-FET Transfer Characteristics1 µM to 1 mMNot Specified[5][6]

Table 2: Performance Metrics for Pb²⁺ Detection

Electrode ModifierAnalytical TechniqueLinear RangeLimit of Detection (LOD)Reference
Thiolated Calix[3]arene on AuNPs/SPCEDifferential Pulse Voltammetry (DPV)0.2 ppm to 1.0 ppm7.982 x 10⁻³ ppm[3]
Thioamide derivative of p-tert-butylcalix[3]arenePotentiometry (ISE)Not SpecifiedNot Specified[7]

Experimental Protocols

Detailed methodologies for the preparation of modified electrodes and the voltammetric determination of Cu²⁺ and Pb²⁺ are provided below.

Protocol 1: Voltammetric Detection of Copper (Cu²⁺)

This protocol describes the determination of Cu²⁺ using a 4-tert-Butylthiacalixarene-modified glassy carbon electrode (GCE) with differential pulse stripping voltammetry (DPSV).

1. Materials and Reagents:

  • 4-tert-Butylthiacalixarene

  • Glassy Carbon Electrode (GCE)

  • Ag/AgCl reference electrode

  • Platinum wire counter electrode

  • Supporting Electrolyte: 0.1 M Acetate buffer (pH 5.0)

  • Standard Cu²⁺ solution (1000 ppm)

  • High-purity water (Milli-Q or equivalent)

  • Polishing materials: 0.3 and 0.05 µm alumina slurry

2. Preparation of the Modified Electrode:

  • GCE Polishing: Polish the bare GCE with 0.3 µm and then 0.05 µm alumina slurry on a polishing cloth for 5 minutes each. Rinse thoroughly with high-purity water and sonicate in water for 2 minutes to remove any residual alumina particles.

  • Electrochemical Cleaning: Perform cyclic voltammetry (CV) in 0.5 M H₂SO₄ by cycling the potential between -0.2 V and +1.2 V at a scan rate of 100 mV/s until a stable voltammogram is obtained.

  • Modification: Prepare a 1 mM solution of 4-tert-Butylthiacalixarene in a suitable organic solvent (e.g., chloroform). Drop-cast 5 µL of this solution onto the cleaned GCE surface and allow the solvent to evaporate at room temperature.

3. Voltammetric Measurement:

  • Preconcentration Step: Immerse the modified GCE, Ag/AgCl reference electrode, and platinum counter electrode in the electrochemical cell containing the sample solution (spiked with a known concentration of Cu²⁺ in 0.1 M acetate buffer, pH 5.0). Apply a deposition potential of -0.5 V for 120 seconds with stirring.

  • Stripping Step: Stop the stirring and allow the solution to become quiescent for 10 seconds. Scan the potential from -0.5 V to +0.5 V using differential pulse voltammetry.

  • DPV Parameters:

    • Pulse Amplitude: 50 mV

    • Pulse Width: 50 ms

    • Scan Rate: 20 mV/s

  • Quantification: The peak current observed around +0.2 V is proportional to the concentration of Cu²⁺. Construct a calibration curve by measuring the peak currents for a series of standard Cu²⁺ solutions.

Protocol 2: Voltammetric Detection of Lead (Pb²⁺)

This protocol details the determination of Pb²⁺ using a 4-tert-Butylthiacalixarene-modified screen-printed carbon electrode (SPCE) with differential pulse anodic stripping voltammetry (DPASV).

1. Materials and Reagents:

  • Thiolated 4-tert-Butylthiacalixarene derivative

  • Screen-Printed Carbon Electrode (SPCE) with integrated Ag/AgCl reference and carbon counter electrodes

  • Supporting Electrolyte: 0.1 M Acetate buffer (pH 5.5)

  • Standard Pb²⁺ solution (1000 ppm)

  • High-purity water (Milli-Q or equivalent)

2. Preparation of the Modified Electrode:

  • Electrode Activation: Activate the SPCE by applying a potential of +1.4 V for 60 seconds in 0.1 M acetate buffer (pH 5.5).

  • Modification: Prepare a solution of thiolated 4-tert-Butylthiacalixarene. Modify the working electrode area of the SPCE by drop-casting the solution and allowing it to dry. The use of gold nanoparticles (AuNPs) as a preliminary modification step can enhance the performance.[3]

3. Voltammetric Measurement:

  • Preconcentration Step: Place a drop of the sample solution (containing Pb²⁺ in 0.1 M acetate buffer, pH 5.5) onto the active area of the modified SPCE. Apply a deposition potential of -1.2 V for 180 seconds.

  • Stripping Step: After the deposition time, scan the potential from -1.2 V to -0.2 V using differential pulse anodic stripping voltammetry.

  • DPASV Parameters:

    • Pulse Amplitude: 50 mV

    • Pulse Width: 40 ms

    • Scan Rate: 50 mV/s

  • Quantification: The anodic peak current at approximately -0.6 V corresponds to the stripping of lead. A calibration plot of peak current versus Pb²⁺ concentration is used for quantification.

Visualizations

The following diagrams illustrate the key processes involved in the analytical application of 4-tert-Butylthiacalixarene.

Electrode_Modification_Workflow cluster_prep Electrode Preparation cluster_mod Modification BareGCE Bare Glassy Carbon Electrode PolishedGCE Polished GCE BareGCE->PolishedGCE Polishing with Alumina Slurry CleanedGCE Cleaned GCE PolishedGCE->CleanedGCE Sonication & Electrochemical Cleaning ModifiedGCE Modified GCE CleanedGCE->ModifiedGCE Drop-casting CalixSolution 4-tert-Butylthiacalixarene Solution

Workflow for the preparation of a 4-tert-Butylthiacalixarene modified GCE.

Analytical_Procedure Start Start Immersion Immerse Modified Electrode in Sample Start->Immersion Preconcentration Apply Deposition Potential (Preconcentration) Immersion->Preconcentration Equilibration Equilibration (Stirring Off) Preconcentration->Equilibration Stripping Potential Scan (Stripping) Equilibration->Stripping Measurement Measure Peak Current Stripping->Measurement Quantification Quantification via Calibration Curve Measurement->Quantification End End Quantification->End

General analytical procedure for metal ion detection.

Sensing_Mechanism cluster_electrode Modified Electrode Surface cluster_solution Solution Electrode Electrode Calix 4-tert-Butylthiacalixarene Complex [Calix-M]ⁿ⁺ Complex MetalIon Mⁿ⁺ MetalIon->Calix Selective Binding Complex->Electrode Accumulation at Electrode

Schematic of the metal ion sensing mechanism.

References

Application Notes and Protocols for the Synthesis of 4-tert-Butylthiacalixarene Derivatives with Amide and Amino Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 4-tert-butylthiacalixarene derivatives functionalized with amide and amino groups at their lower rim. These derivatives are of significant interest in supramolecular chemistry, with applications in anion recognition, the development of transmembrane ion channels, and as scaffolds for multivalent systems with potential therapeutic applications.

Introduction to 4-tert-Butylthiacalixarenes

4-tert-Butylthiacalix[1]arene is a macrocyclic compound consisting of four 4-tert-butylphenol units linked by sulfur atoms. This structure provides a versatile platform for the introduction of various functional groups at the phenolic hydroxyl groups (the "lower rim"). The conformational flexibility of the thiacalixarene core (cone, partial cone, and 1,3-alternate) allows for the precise spatial arrangement of appended functionalities. Amide and amino groups are particularly valuable substituents due to their ability to form hydrogen bonds, act as nucleophiles, and impart specific recognition and solubility properties to the macrocycle.

Synthesis of Amide Derivatives

Amide functionalities are typically introduced onto the 4-tert-butylthiacalixarene scaffold via alkylation of the lower rim hydroxyl groups with α-haloacetamides or by aminolysis of a tetraester precursor. The choice of reaction conditions, particularly the base and solvent, is crucial for controlling the degree of substitution and the resulting conformation of the product.

Protocol 1: Synthesis of Tetra-N-(4'-nitrophenyl)acetamide-4-tert-butylthiacalix[1]arene (Cone Conformation)

This protocol describes the synthesis of a tetrasubstituted amide derivative in the cone conformation, which is particularly effective for anion binding.[2]

Experimental Protocol:

  • Materials:

    • p-tert-Butylthiacalix[1]arene

    • 2-Bromo-N-(4'-nitrophenyl)acetamide

    • Sodium carbonate (Na₂CO₃)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • To a solution of p-tert-butylthiacalix[1]arene (1 equivalent) in acetonitrile, add 2-bromo-N-(4'-nitrophenyl)acetamide (4 equivalents) and sodium carbonate (4 equivalents).

    • Reflux the reaction mixture. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in chloroform and wash with water to remove inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

    • Purify the crude product by column chromatography on silica gel to yield the desired tetrasubstituted amide derivative.

Characterization Data:

  • ¹H NMR: The spectrum should show a single singlet for the tert-butyl protons, a single singlet for the oxymethylene protons, and a single singlet for the aryl protons, indicating a symmetrical cone conformation. The absence of hydroxyl proton signals and the presence of a singlet for the amide protons confirms complete substitution.[2]

  • Mass Spectrometry (MALDI-TOF): The mass spectrum will show the molecular ion peak corresponding to the tetrasubstituted product.

Protocol 2: Regioselective Synthesis of a Mono-N,N-diethylacetamide-4-tert-butylthiacalix[1]arene

This protocol allows for the introduction of a single amide group, providing a platform for further, differential functionalization.[2]

Experimental Protocol:

  • Materials:

    • p-tert-Butylthiacalix[1]arene

    • 2-Chloro-N,N-diethylacetamide

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Acetone

  • Procedure:

    • In a round-bottom flask, dissolve p-tert-butylthiacalix[1]arene (1 equivalent) in acetone.

    • Add 2-chloro-N,N-diethylacetamide (8 equivalents) and potassium carbonate (26 equivalents). Alternatively, use 2 equivalents of the alkylating agent and 4 equivalents of cesium carbonate.

    • Reflux the reaction mixture until TLC indicates the consumption of the starting material.

    • Cool the reaction mixture and filter to remove the inorganic base.

    • Evaporate the solvent from the filtrate.

    • Purify the residue by column chromatography to isolate the monosubstituted product.

Quantitative Data Summary for Amide Derivatives

DerivativeReagentsBaseYieldConformationApplication
Tetra-N-(4'-nitrophenyl)acetamide2-Bromo-N-(4'-nitrophenyl)acetamideNa₂CO₃10%[2]ConeAnion Binding
Mono-N,N-diethylacetamide2-Chloro-N,N-diethylacetamideK₂CO₃38%[2]-Synthetic Intermediate
Mono-N,N-diethylacetamide2-Chloro-N,N-diethylacetamideCs₂CO₃20%[2]-Synthetic Intermediate
1,2-Disubstituted (N,N-diethylacetamide and N-(4'-nitrophenyl)acetamide)2-Bromo-N-(4'-nitrophenyl)acetamide on monosubstituted precursorCs₂CO₃42%[2]Partial ConeSelective Anion Binding
Tetrasubstituted (N,N-diethylacetamide and N-(4'-nitrophenyl)acetamide)2-Bromo-N-(4'-nitrophenyl)acetamide on monosubstituted precursorNa₂CO₃43%[2]-Anion Binding

Synthesis of Amino Derivatives

The synthesis of amino-functionalized thiacalixarenes often involves a multi-step approach, commonly utilizing phthalimide-protected precursors that are subsequently deprotected to reveal the primary amine.

Protocol 3: Multi-step Synthesis of a Tetra-amino-4-tert-butylthiacalix[1]arene Derivative (1,3-alternate Conformation)

This protocol outlines a comprehensive synthesis of a water-soluble amino-functionalized thiacalixarene, starting from a BOC-protected monosubstituted precursor.

Experimental Workflow:

Synthesis_Amino_Derivative A Mono-BOC-aminoethoxy- 4-tert-butylthiacalixarene B Introduction of Phthalimide Groups A->B N-(3-bromopropyl)phthalimide, Cs₂CO₃, Acetone, Reflux C BOC Deprotection B->C Trifluoroacetic acid, Dichloromethane D Introduction of Bromoacetamide Moiety C->D Bromoacetyl bromide, N,N-diisopropylethylamine E Deprotection of Phthalimide Groups D->E Hydrazine hydrate, Ethanol, THF F Final Tetra-amino Derivative E->F

Synthetic pathway for the tetra-amino derivative.

Step 1: Synthesis of 5,11,17,23-Tetra-tert-butyl-25,26,27-tri[3'-(N-phthalimido)propoxy]-28-[tert-butyl(2'-aminoethoxy)carbamate]-2,8,14,20-tetrathiacalix[1]arene (1,3-alternate)

  • Materials: Mono-substituted BOC-protected p-tert-butylthiacalix[1]arene, N-(3-bromopropyl)phthalimide, Cesium carbonate (Cs₂CO₃), Acetone.

  • Procedure:

    • A mixture of the BOC-protected thiacalixarene (1 equivalent) and Cs₂CO₃ (8 equivalents) in acetone is heated to reflux for 30 minutes.

    • N-(3-bromopropyl)phthalimide (8 equivalents) is added, and the mixture is refluxed for 18 hours.

    • The solvent is removed, and the residue is taken up in chloroform and washed with water.

    • The organic layer is dried and evaporated to yield the product.[3]

Step 2: BOC Deprotection

  • Materials: Product from Step 1, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Water, Sodium bicarbonate (NaHCO₃).

  • Procedure:

    • The BOC-protected compound is stirred in a mixture of DCM, water, and TFA for 24 hours at 30°C.

    • The solvent is evaporated, and the residue is dissolved in chloroform.

    • The organic layer is washed with 5% NaHCO₃ solution and water, then dried and evaporated.[3]

Step 3: Introduction of the Bromoacetamide Moiety

  • Materials: Product from Step 2, Bromoacetyl bromide, N,N-diisopropylethylamine (Hünig's base).

  • Procedure:

    • The monoamine from the previous step is reacted with bromoacetyl bromide in the presence of Hünig's base to introduce the bromoacetamide group.[3]

Step 4: Deprotection of Phthalimide Groups to Yield the Final Amino Derivative

  • Materials: Product from Step 3, Hydrazine hydrate, Ethanol, Tetrahydrofuran (THF).

  • Procedure:

    • The phthalimide-protected compound is stirred with hydrazine hydrate in a mixture of ethanol and THF for 24 hours at 25°C.

    • The solvent is evaporated, and the residue is dissolved in chloroform.

    • The organic layer is washed with water, dried, and the solvent is evaporated to give the final amino-functionalized multithiacalix[1]arene.[3]

Quantitative Data Summary for Amino Derivative Synthesis

StepProductYield
1Tris(phthalimidopropoxy)-mono(BOC-aminoethoxy)-thiacalixarene73%[3]
2Tris(phthalimidopropoxy)-mono(aminoethoxy)-thiacalixareneHigh Yield
3Tris(phthalimidopropoxy)-mono(bromoacetamidoethoxy)-thiacalixarene76%[3]
4Tetra-amino derivative71%[3]

Signaling Pathways and Applications

While these synthetic molecules do not directly participate in natural signaling pathways, their applications are geared towards interacting with biological systems.

Applications A Amide-Functionalized Thiacalixarenes C Anion Recognition and Sensing A->C Hydrogen Bonding with Anions D Transmembrane Ion Transport A->D B Amino-Functionalized Thiacalixarenes B->D E Drug Delivery Vectors B->E Water Solubility and Biocompatibility F DNA Interaction and Gene Delivery B->F Electrostatic Interactions with DNA

Applications of functionalized thiacalixarenes.

The amide derivatives, with their well-defined cavities and hydrogen-bonding capabilities, are excellent candidates for the selective recognition of anions.[2] This has implications for the development of sensors for biologically and environmentally important anions. The amino-functionalized derivatives, particularly their water-soluble quaternary ammonium salts, are being explored as non-viral vectors for gene delivery due to their ability to condense DNA. Furthermore, both amide and amino derivatives are being investigated for their potential to form synthetic transmembrane ion channels, which could have therapeutic applications in diseases related to channelopathies.

References

Troubleshooting & Optimization

improving the yield of 4-tert-Butylthiacalixarene synthesis reactions

Technical Support Center: 4-tert-Butylthiacalix[1]arene Synthesis

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of 4-tert-Butylthiacalix[1]arene and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-tert-Butylthiacalix[1]arene?

A1: The most widely used and practical method is a one-pot synthesis involving the base-catalyzed condensation of p-tert-butylphenol with elemental sulfur in a high-boiling solvent.[2] A common procedure involves heating these reactants in tetraethylene glycol dimethyl ether (tetraglyme) with sodium hydroxide (NaOH) as the base.

Q2: What is a typical yield for the one-pot synthesis of 4-tert-Butylthiacalix[1]arene?

A2: A synthetically useful yield for the one-pot synthesis is approximately 54%.[2] However, yields can be significantly improved to as high as 83% by using a two-step approach that starts from a pre-formed sulfur-bridged phenol dimer.[2]

Q3: Can I use other bases besides Sodium Hydroxide (NaOH)?

A3: It is strongly recommended to use NaOH. The choice of base catalyst is critical for this reaction. Using Lithium Hydroxide (LiOH) has been shown to cause a significant reduction in yield to around 28%. Potassium Hydroxide (KOH) or Cesium Hydroxide (CsOH) tend to produce complex mixtures of condensation products with no significant formation of the desired thiacalixarene. The preferential formation with NaOH may be due to a template effect of the Na⁺ ion.

Q4: Are there any common side products I should be aware of?

A4: Yes, the reaction mixture may contain trace amounts of larger macrocycles, specifically p-tert-butylthiacalix[3]arene and p-tert-butylthiacalix[4]arene.[2]

Q5: What is the best way to purify the final product?

A5: The crude product is typically a dark red solid. Purification can be achieved by recrystallization from a suitable solvent system, such as toluene or a mixture of chloroform and methanol.[5] In some cases, washing the crude solid with various solvents like ethyl acetate, acetic acid, water, and acetone can yield a product pure enough for subsequent reactions without full recrystallization.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Problem: Low or No Yield

A low yield is the most common issue encountered. The following diagram and table outline a logical workflow to diagnose and solve the problem.

GstartLow Yield Observedcheck_baseVerify Base Catalyststart->check_basebase_okBase is NaOH?check_base->base_ok  Yesuse_naohAction: Use NaOH.LiOH, KOH, CsOH give poor results.check_base->use_naohNocheck_tempCheck Reaction Temperaturetemp_okTemp ~230°C?check_temp->temp_ok  Yesadjust_tempAction: Gradually heat to 230°C and maintain.check_temp->adjust_tempNocheck_reagentsAssess Reagent Purityreagents_okReagents pure?check_reagents->reagents_ok  Yespurify_reagentsAction: Purify p-tert-butylphenoland solvent if necessary.check_reagents->purify_reagentsNocheck_atmosphereEnsure Inert Atmosphereatmosphere_okUsed N2 stream?check_atmosphere->atmosphere_ok  Yesuse_n2Action: Use a slow stream of N2 to remove H2S.check_atmosphere->use_n2Nobase_ok->check_tempuse_naoh->check_temptemp_ok->check_reagentsadjust_temp->check_reagentsreagents_ok->check_atmospherepurify_reagents->check_atmosphereend_goodYield should improveatmosphere_ok->end_gooduse_n2->end_good

Caption: Troubleshooting workflow for low yield synthesis.

ParameterRecommended ConditionReason for ImportancePotential Issue if Deviated
Base Catalyst Sodium Hydroxide (NaOH)The Na⁺ ion may act as a template, favoring the formation of the tetrameric calixarene structure.Use of LiOH, KOH, or CsOH leads to significantly lower yields or complex product mixtures.
Reaction Temperature ~230°CHigh temperature is required to drive the condensation reaction and formation of sulfide bridges.Insufficient temperature will lead to an incomplete reaction and low conversion of starting materials.
Solvent Tetraethylene glycol dimethyl ether (tetraglyme)A high-boiling, inert solvent is necessary to achieve the required reaction temperature.Using a solvent with a lower boiling point will prevent the reaction from reaching the optimal temperature.
Atmosphere Inert (e.g., Nitrogen)A slow stream of nitrogen helps to remove the hydrogen sulfide (H₂S) gas byproduct, driving the reaction equilibrium forward.Failure to remove H₂S can inhibit the reaction and lead to lower yields.
Reagent Purity High purity p-tert-butylphenolImpurities in the starting material can interfere with the reaction, leading to side products or lower yields.The presence of impurities, such as acetic acid from washing crude starting material, can retard the reaction.[6]

Data Summary

Table 1: Effect of Base Catalyst on Yield
Base CatalystReported Yield of 4-tert-Butylthiacalix[1]areneReference
NaOH 54% [2]
LiOH28%
KOHNot detected in appreciable amounts
CsOHNot detected in appreciable amounts
Table 2: Comparison of Synthesis Strategies
Synthesis StrategyKey StepsReported YieldReference
One-Pot Synthesis p-tert-butylphenol + S₈ + NaOH in tetraglyme, heated to 230°C.54%[2]
Two-Step (Dimer Start) Synthesis of sulfur-bridged phenol dimer, followed by condensation.83%[2]
Fragment Condensation Stepwise synthesis of linear building blocks followed by cyclization.66-77%[5]

Key Experimental Protocol

One-Pot Synthesis of 4-tert-Butylthiacalix[1]arene

This protocol is adapted from established literature procedures.

Materials:

  • p-tert-butylphenol (0.43 mol)

  • Elemental Sulfur (S₈) (0.86 mol)

  • Sodium Hydroxide (NaOH) (0.215 mol)

  • Tetraethylene glycol dimethyl ether (tetraglyme)

  • Toluene

  • 4 M Hydrochloric Acid (HCl)

Procedure Workflow:

Gcluster_0Reaction Setupcluster_1Reactioncluster_2Work-up & IsolationaCombine p-tert-butylphenol,S8, NaOH, and tetraglymein a flask.bStir under a slow streamof Nitrogen (N2).a->bcGradually heat the mixtureto 230°C over 4 hours.b->cdMaintain at 230°Cfor an additional 3 hours.c->deContinuously remove evolving H2Swith the N2 stream.d->efCool mixture to room temperature.e->fgDilute with Toluene andacidify with 4 M HCl.f->ghIsolate the crude product.g->hend_nodePurificationh->end_nodestartStartstart->a

Caption: Experimental workflow for one-pot synthesis.

Detailed Steps:

  • Reaction Setup : In a suitable reaction flask, combine p-tert-butylphenol (64.5 g, 0.43 mol), elemental sulfur S₈ (27.5 g, 0.86 mol), and NaOH (8.86 g, 0.215 mol) in tetraethylene glycol dimethyl ether (19 cm³).

  • Inert Atmosphere : Begin stirring the mixture under a slow, continuous stream of nitrogen gas.

  • Heating : Gradually heat the stirred mixture to 230°C over a period of 4 hours. The nitrogen stream will help to carry away the hydrogen sulfide (H₂S) gas that evolves during the reaction.

  • Reaction Maintenance : Keep the reaction mixture at 230°C for an additional 3 hours.

  • Work-up : Allow the resulting dark red product to cool to ambient temperature.

  • Isolation : Dilute the cooled mixture with toluene (35 cm³) and carefully add 4 M aqueous HCl to neutralize the base and precipitate the product.

  • Purification : Isolate the crude solid product by filtration. The product can be further purified by washing or recrystallization as needed.

Technical Support Center: Optimizing Guest Binding Affinity of 4-tert-Butylthiacalixarene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the functionalization of 4-tert-butylthiacalixarene to optimize guest binding affinity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, functionalization, and analysis of 4-tert-butylthiacalixarene derivatives.

Question Possible Cause(s) Suggested Solution(s)
Why is the yield of my monosubstituted 4-tert-butylthiacalixarene low? The preparation of monosubstituted derivatives can be challenging due to the similar reactivity of the four hydroxyl groups on the lower rim.[1] Using an excess of the alkylating agent or a strong base can lead to the formation of di-, tri-, and tetra-substituted products, reducing the yield of the desired monosubstituted compound.- Use a bulky functional group for the first substitution. Bulky groups can sterically hinder the remaining hydroxyl groups, preventing further reaction.[1] - Employ phase transfer catalysis (PTC) conditions, which can offer better selectivity for monosubstitution.[2] - Carefully control the stoichiometry of the reactants. Use a 1:1 or slightly higher molar ratio of the alkylating agent to the thiacalixarene. - Use a weaker base (e.g., K₂CO₃ or Cs₂CO₃) to moderate the reaction rate and improve selectivity.[1]
How can I control the conformational outcome (cone, partial cone, 1,2-alternate, 1,3-alternate) of my functionalization reaction? The conformation of the final product is influenced by the choice of base, solvent, and the nature of the substituents.[3] The template effect of the cation from the base plays a significant role in directing the conformation.[2]- To selectively obtain the cone conformation, use Na₂CO₃ as the base in acetone.[3] - For the partial cone conformation, K₂CO₃ in acetone is often effective.[3] - To favor the 1,3-alternate conformation, use Cs₂CO₃ as the base.[2][3] - The choice of solvent can also influence the outcome; for instance, DMF in combination with different bases can alter the isomer distribution.[2]
I am having difficulty separating the different conformational isomers of my functionalized thiacalixarene. Conformational isomers can have very similar polarities, making their separation by standard column chromatography challenging. In some cases, a mixture of differently substituted derivatives can be hard to separate.[1]- Optimize the chromatographic conditions. Try different solvent systems with varying polarities. Sometimes a small change in the eluent composition can significantly improve separation. - Consider using preparative thin-layer chromatography (TLC) for small-scale separations. - If separation is still difficult, consider if the conformational isomers can be interconverted by heating. If so, you might be able to enrich one isomer. - For some systems, fractional crystallization can be an effective purification method.
My NMR spectrum for a purified, functionalized thiacalixarene appears complex, suggesting a mixture, even though TLC shows a single spot. This could be due to the presence of rotamers, which are conformational isomers that interconvert slowly on the NMR timescale at room temperature. This can result in a spectrum that appears to be a mixture of compounds.- Record the NMR spectrum at a higher temperature. This can increase the rate of interconversion between rotamers, leading to a coalescence of the signals and a simpler spectrum. - Utilize 2D NMR techniques such as EXSY (Exchange Spectroscopy) to identify exchanging species.
During NMR titration, the chemical shifts of my host protons are not changing significantly upon addition of the guest. This could indicate a very weak interaction between the host and guest, or no binding at all. It is also possible that the concentration of the host is too high relative to the binding constant, leading to saturation even at the beginning of the titration.- Increase the concentration of the guest. A higher guest concentration may be needed to shift the equilibrium towards the complex. - Choose a different solvent. The solvent can compete with the guest for the binding site on the host. A less competitive solvent may enhance the binding. - Re-evaluate the design of your host. The functional groups may not be optimal for binding the intended guest. - For weak interactions, ensure the host concentration is not significantly higher than the expected dissociation constant (Kd).
I am observing inconsistent results in my binding affinity measurements. Inconsistent results can arise from several factors, including inaccurate concentration determination of the host and guest solutions, temperature fluctuations, and the presence of impurities (including water) in the solvent or reagents.- Accurately determine the concentration of your stock solutions using a calibrated analytical balance and volumetric flasks. - Ensure the temperature is strictly controlled during the experiment, especially for techniques like ITC. - Use high-purity, anhydrous solvents, as water can sometimes compete for binding sites. - Perform control experiments, such as titrating the guest into the solvent alone, to account for any heat of dilution or other background effects in ITC.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of guest binding affinity through the functionalization of 4-tert-butylthiacalixarene.

Q1: What is the general strategy for designing a functionalized 4-tert-butylthiacalixarene to bind a specific guest molecule?

A1: The design strategy involves modifying the lower rim of the thiacalixarene with functional groups that can engage in non-covalent interactions with the target guest. Key considerations include:

  • Guest Properties: Analyze the functional groups, size, shape, and charge of the guest molecule.

  • Host-Guest Complementarity: Introduce functional groups on the thiacalixarene that are complementary to the guest. For example:

    • Anions: Use hydrogen bond donors like amides, ureas, or acidic phenolic hydroxyl groups.[1][4]

    • Cations: Incorporate electron-donating groups such as esters, ethers, or amides.

    • Neutral Molecules: Create a well-defined cavity with appropriate size and shape, and consider hydrophobic or π-π stacking interactions.

  • Preorganization: The conformation of the thiacalixarene (cone, partial cone, etc.) preorganizes the functional groups in a specific spatial arrangement. The cone conformation is often preferred for creating a well-defined binding pocket.

Q2: How does the choice of functional group on the lower rim affect the binding affinity for anions?

A2: The nature and number of functional groups on the lower rim significantly impact anion binding. For instance, substituting the lower rim with N-(4'-nitrophenyl)acetamide moieties creates effective receptors for anions like F⁻, Cl⁻, CH₃CO₂⁻, and H₂PO₄⁻, with association constants in the range of 3.55 × 10³ to 7.94 × 10⁵ M⁻¹.[1] Replacing some of these groups with N,N-diethylacetamide, which is a weaker hydrogen bond donor, can significantly reduce the complexation ability.[1] The presence of both proton-donating secondary amide groups and the remaining phenolic hydroxyl groups can participate in anion binding.[4]

Q3: Can 4-tert-butylthiacalixarene be functionalized to act as a fluorescent sensor for guest detection?

A3: Yes, by attaching a fluorophore to the thiacalixarene scaffold, you can create a fluorescent chemosensor. The binding of a guest molecule in the vicinity of the fluorophore can modulate its fluorescence properties through mechanisms like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or by causing conformational changes that affect the fluorophore's environment. The signaling pathway typically involves the guest binding event triggering a change in the electronic properties of the system, leading to a "turn-on" or "turn-off" fluorescent response.

Q4: What are the key experimental techniques to determine the binding affinity of a functionalized thiacalixarene for a guest?

A4: The most common techniques are:

  • NMR Titration: This method involves monitoring the chemical shift changes of the host's protons upon incremental addition of the guest. It provides information on the binding stoichiometry and the association constant (Ka).

  • UV-Vis Titration: If the host or guest has a chromophore that changes its absorption properties upon complexation, UV-Vis titration can be used to determine the binding constant.

  • Fluorescence Spectroscopy: For fluorescently labeled thiacalixarenes, changes in fluorescence intensity or wavelength upon guest binding can be used to quantify the interaction.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and entropy (ΔS) changes, and the stoichiometry (n).

Q5: How can I confirm the structure and conformation of my synthesized thiacalixarene derivative?

A5: A combination of spectroscopic techniques is typically used:

  • ¹H and ¹³C NMR Spectroscopy: These are the primary tools for structural elucidation and conformational assignment. The number of signals and their splitting patterns for the tert-butyl groups, aromatic protons, and methylene bridges are characteristic of each conformation (cone, partial cone, 1,2-alternate, 1,3-alternate).[5]

  • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): These experiments help in assigning all proton and carbon signals and provide through-bond and through-space correlations, which are crucial for confirming the structure and conformation. NOESY/ROESY is particularly useful for determining the spatial proximity of different protons, which helps in assigning the conformation.

  • Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): This technique confirms the molecular weight of the synthesized compound.[1]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous proof of the solid-state structure and conformation.

Quantitative Data Summary

The following table summarizes representative binding affinity data for various functionalized 4-tert-butylthiacalixarene derivatives with different guest molecules.

Host FunctionalizationGuest AnionSolventAssociation Constant (Ka) [M⁻¹]
Tetrakis[N-(4'-nitrophenyl)acetamide] (cone)F⁻CHCl₃7.94 x 10⁵
Tetrakis[N-(4'-nitrophenyl)acetamide] (cone)Cl⁻CHCl₃3.55 x 10³
Tetrakis[N-(4'-nitrophenyl)acetamide] (cone)CH₃CO₂⁻CHCl₃4.37 x 10⁵
Tetrakis[N-(4'-nitrophenyl)acetamide] (cone)H₂PO₄⁻CHCl₃6.31 x 10⁵
1,2-Disubstituted with N-(4'-nitrophenyl)acetamide and N,N-diethylacetamide (partial cone)F⁻CHCl₃Selectively binds F⁻
1,3-Disubstituted with N-(4'-nitrophenyl)acetamideF⁻, Cl⁻, CH₃CO₂⁻, H₂PO₄⁻CHCl₃Binds these anions

Data extracted from Vavilova et al. (2017).[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

General Synthesis of a Functionalized 4-tert-Butylthiacalixarene (Lower Rim Alkylation)

This protocol is a general guideline for the alkylation of the lower rim hydroxyl groups.

  • Dissolution: Dissolve 4-tert-butylthiacalix[3]arene in a suitable anhydrous solvent (e.g., acetone, acetonitrile, or DMF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add the appropriate base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) to the solution. The choice of base is critical for controlling the degree of substitution and the conformation of the product.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., an alkyl halide or tosylate) to the reaction mixture. The stoichiometry should be carefully controlled based on the desired level of substitution.

  • Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to reflux) for the required time (typically several hours to days). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purification: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, mass spectrometry, and, if possible, X-ray crystallography to confirm its structure and conformation.

NMR Titration for Binding Constant Determination
  • Sample Preparation:

    • Prepare a stock solution of the host molecule in a deuterated solvent (e.g., CDCl₃, CD₃CN) at a known concentration.

    • Prepare a stock solution of the guest molecule in the same deuterated solvent at a concentration that is typically 10-20 times higher than the host solution.

  • Initial Spectrum: Record a ¹H NMR spectrum of the host solution alone.

  • Titration:

    • Add a small, precise aliquot of the guest stock solution to the NMR tube containing the host solution.

    • Gently mix the solution and record the ¹H NMR spectrum.

    • Repeat the addition of the guest solution and recording of the spectrum for a series of data points (typically 10-15 points).

  • Data Analysis:

    • Identify a proton on the host molecule that shows a significant chemical shift change upon guest binding.

    • Plot the change in chemical shift (Δδ) of this proton as a function of the guest concentration.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis software to determine the association constant (Ka).

Isothermal Titration Calorimetry (ITC)
  • Sample Preparation:

    • Prepare solutions of the host and guest in the same, thoroughly degassed buffer. The buffer should be chosen to minimize heats of dilution.

    • Accurately determine the concentrations of the host and guest solutions.

  • Instrument Setup:

    • Load the host solution into the sample cell of the calorimeter.

    • Load the guest solution into the injection syringe.

    • Allow the system to equilibrate to the desired temperature.

  • Titration:

    • Perform a series of small, sequential injections of the guest solution into the sample cell.

    • The instrument will measure the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of guest to host.

    • Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) and Gibbs free energy change (ΔG) can then be calculated.

Mandatory Visualizations

Experimental Workflow for Optimizing Guest Binding Affinity

experimental_workflow cluster_synthesis Synthesis & Functionalization cluster_binding Binding Studies cluster_goal Goal s1 4-tert-Butylthiacalix[4]arene s2 Functionalization Reaction (Alkylation, Amidation, etc.) s1->s2 Reagents, Base, Solvent s3 Purification (Chromatography, Crystallization) s2->s3 s4 Characterization (NMR, MS) s3->s4 b1 Host-Guest Sample Preparation s4->b1 Purified Host b2 Binding Affinity Measurement (NMR Titration, ITC, UV-Vis) b1->b2 b3 Data Analysis b2->b3 b4 Determine Ka, ΔG, ΔH, ΔS b3->b4 b4->s2 Rational Redesign g1 Optimized Host-Guest Complex b4->g1

Caption: A general experimental workflow for the synthesis, functionalization, and evaluation of 4-tert-butylthiacalixarene derivatives to optimize guest binding affinity.

Signaling Pathway of a Fluorescent Chemosensor

signaling_pathway H Thiacalixarene Scaffold F Fluorophore H->F Covalently Linked R Receptor Unit H->R Covalently Linked G Analyte (Guest) HG [Host-Guest] Complex R->HG G->HG Binding Event (Ka) PET Modulation of Photoinduced Electron Transfer HG->PET Conformational or Electronic Change Signal Fluorescence 'Turn-On' or 'Turn-Off' PET->Signal

Caption: A schematic representation of the signaling pathway for a fluorescent chemosensor based on a functionalized 4-tert-butylthiacalixarene.

Logical Relationships in Optimizing Guest Binding

logical_relationships cluster_strategy Design Strategy cluster_interactions Governing Interactions cluster_outcome Desired Outcome Func Choice of Functional Group HBond Hydrogen Bonding Func->HBond Elec Electrostatic Interactions Func->Elec PiPi π-π Stacking Func->PiPi Conf Conformational Control Conf->HBond Hydro Hydrophobic Effects Conf->Hydro Conf->PiPi Preorganization Selectivity High Guest Selectivity Conf->Selectivity Solv Solvent Selection Solv->HBond Competition Solv->Hydro Affinity High Binding Affinity (High Ka) HBond->Affinity Elec->Affinity Hydro->Affinity PiPi->Affinity Affinity->Selectivity Often Correlated

Caption: A diagram illustrating the logical relationships between design strategies, intermolecular interactions, and the desired outcomes in optimizing guest binding affinity.

References

enhancing the selectivity of 4-tert-Butylthiacalixarene-based sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working to enhance the selectivity of 4-tert-butylthiacalixarene-based sensors.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for enhancing the selectivity of a 4-tert-butylthiacalixarene-based sensor?

A: The most effective strategy is the chemical modification or functionalization of the calixarene scaffold. Due to their structure, (thia)calix[1]arenes can be modified in three different ways: at the upper rim, the lower rim, and the bridging fragments.[1][2] Introducing specific functional groups that have a high affinity for the target analyte is key. These groups create a tailored binding cavity, enhancing the recognition and selective binding of specific substrates like metal ions or anions.[1][2][3]

Q2: My sensor is responding to interfering ions. How can I minimize this?

A: Interference can be minimized by:

  • Receptor Design: Introducing functional groups that form more stable complexes with your target ion compared to interfering ions. For example, Schiff-base derivatives have shown enhanced selectivity for silver ions (Ag+) over other cations like Hg2+.[4]

  • Membrane Composition (for ISEs): Optimizing the composition of the sensor membrane is crucial. For PVC-based membranes, adjusting the ratio of the calixarene ionophore, anion excluders (like sodium tetraphenyl borate - NaTPB), and solvent mediators (like dibutyl phthalate - DBP) can significantly improve selectivity.[5]

  • Operating Conditions: Adjusting the pH of the sample solution can be effective. The response of many calixarene-based sensors is stable only within a specific pH range (e.g., 1.0-6.0 for an Ag+ sensor), outside of which interfering ions may have a greater effect.[4]

Q3: How can I improve a low signal-to-noise ratio (SNR) in my measurements?

A: A low SNR can obscure the sensor's response. To improve it:

  • Hardware & Shielding: Ensure proper electrical shielding of your setup to minimize environmental noise. Use low-noise detectors and ensure stable power supplies.

  • Signal Averaging: If your measurement system allows, take multiple readings and average them. The signal-to-noise ratio improves in proportion to the square root of the number of scans.[6]

  • Digital Smoothing: Apply mathematical functions, like a moving average filter, to your data post-acquisition to smooth out rapid fluctuations characteristic of noise.[6]

  • Component Optimization: For fluorescence-based sensors, adding secondary emission and excitation filters can reduce background noise and improve SNR by over 3-fold.[7] For electrochemical sensors, incorporating materials like graphene nanoplatelets can enhance charge transfer and stabilize the potential.[8]

Q4: Can 4-tert-butylthiacalixarene sensors be regenerated and reused?

A: Yes, regeneration is often possible, which is a significant advantage for practical applications.

  • For Ion-Selective Electrodes: The membrane can often be used for extended periods (e.g., more than 6 months) without significant divergence in response.[4] Regeneration typically involves reconditioning the electrode by soaking it in a solution of the primary ion.

  • For Transistor-Based Sensors: Advanced techniques using dynamic covalent chemistry can create regenerative sensing interfaces. For example, a graphene field-effect transistor (G-FET) sensor can be regenerated multiple times by using a chemical agent (like hydrazine hydrate) to reverse the analyte binding, restoring the sensor for the next measurement with minimal loss of sensitivity.[9]

Section 2: Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor or No Response to Target Analyte 1. Incorrect Sensor Composition: The ratio of ionophore, plasticizer, and PVC matrix is suboptimal. 2. Inactive Ionophore: The synthesized calixarene derivative is not binding the target. 3. Unhealthy Cells/Assay Conditions (for bio-assays): Dying cells can have elevated basal calcium levels, masking the signal.[10]1. Optimize Membrane: Systematically vary the composition percentages. A common starting point for a lead (Pb2+) sensor is 2% ionophore, 1% anion excluder, 100% plasticizer, and 200% PVC by weight.[5] 2. Verify Synthesis: Use characterization techniques (NMR, FTIR, Mass Spec) to confirm the structure of your functionalized calixarene.[11] 3. Check Cell Health: Ensure cells are healthy and not overgrown. Optimize dye loading and washing steps to reduce background fluorescence.[10]
High Signal Drift / Unstable Baseline 1. Water Layer Formation (for solid-contact ISEs): An unstable water layer can form between the ion-selective membrane and the solid conductor. 2. Reference Electrode Issues: Clogged or improperly filled reference electrode. 3. Temperature Fluctuations: Sensor response can be temperature-dependent.1. Add Transducer Layer: Incorporate an ion-to-electron transducer layer, such as graphene nanoplatelets, to inhibit water layer formation and improve signal stability.[8] 2. Check Reference Electrode: Ensure the filling solution is correct and topped up, and that the junction is not clogged. 3. Maintain Constant Temperature: Perform experiments in a temperature-controlled environment. Equilibrate all solutions and the sensor before measurement.[10]
Low Sensitivity / High Detection Limit 1. Weak Host-Guest Interaction: The binding affinity between the calixarene and the analyte is low. 2. Suboptimal Transduction: The binding event is not being efficiently converted into a measurable signal. 3. Fouled Sensor Surface: The sensor surface is contaminated, blocking active sites.1. Modify Ionophore: Introduce functional groups that provide stronger, more specific interactions (e.g., hydrogen bonding, π-π stacking) with the target analyte.[1][2] 2. Enhance Transducer: Use materials with high surface area and conductivity, such as carbon nanotubes or graphene, as a support or additive to amplify the signal.[12] 3. Clean/Recondition: Refer to the sensor's manual for appropriate cleaning or polishing procedures.[13]
Irreproducible Results 1. Inconsistent Sensor Fabrication: Variations in membrane thickness or composition between batches. 2. Inconsistent Liquid Handling: Inaccurate pipetting of standards or samples. 3. Aging of Sensor: Performance degrades over time.1. Standardize Fabrication: Follow a strict, well-documented protocol for sensor preparation. 2. Use Calibrated Equipment: Ensure all pipettes and measurement devices are properly calibrated and use consistent handling techniques.[10] 3. Regular Calibration: Calibrate the sensor frequently with fresh standards. Note the fabrication date and monitor performance over time. A sensor's membrane may be usable for several months.[4]

Section 3: Quantitative Data on Sensor Performance

Table 1: Selectivity of a Schiff-base-p-tert-butylcalix[1]arene Sensor for Silver (Ag⁺)

This table summarizes the potentiometric selectivity coefficients (log KPotAg,M) for an Ag⁺ ion-selective electrode. Lower values indicate higher selectivity for Ag⁺ over the interfering ion (M).

Interfering Ion (M)log KPotAg,M
Na⁺-2.35[4]
K⁺-2.65[4]
Mg²⁺-4.57[4]
Ba²⁺-4.10[4]
Cd²⁺-3.42[4]
Pb²⁺-3.45[4]
Hg²⁺-2.0[4]
Table 2: Performance Characteristics of Calixarene-Based Ion-Selective Electrodes
Target IonIonophoreLinear Range (M)Detection Limit (M)Nernstian Slope (mV/decade)Reference
Ag⁺ Schiff-base-p-tert-butylcalix[1]arene1.0×10⁻⁵ – 1.0×10⁻¹6.31×10⁻⁶58.9[4]
Pb²⁺ 4-tert-butylcalix[1]arene1.1×10⁻⁵ – 1.0×10⁻¹Not Specified30.0[5]
Cu²⁺ Thiacalix[1]arene (on G-FET)1.0x10⁻⁶ – 1.0x10⁻³1.0x10⁻⁶Not Applicable[14]

Section 4: Key Experimental Protocols

Protocol 1: Fabrication of a PVC Membrane Ion-Selective Electrode

This protocol describes the general steps for creating a potentiometric sensor for an ion like Pb²⁺.

  • Cocktail Preparation:

    • Weigh the components precisely. A typical composition is: 4-tert-butylcalix[1]arene (ionophore, 2 mg), sodium tetraphenyl borate (NaTPB, anion excluder, 1 mg), dibutyl phthalate (DBP, solvent mediator/plasticizer, 100 mg), and high molecular weight PVC (200 mg).[5]

    • Dissolve all components in approximately 5 mL of a volatile solvent like tetrahydrofuran (THF).

  • Membrane Casting:

    • Pour the resulting solution into a glass ring (e.g., 30 mm diameter) placed on a smooth glass plate.

    • Allow the THF to evaporate slowly over 24-48 hours, covered with a filter paper to prevent dust contamination. This will result in a transparent, flexible membrane.

  • Electrode Assembly:

    • Cut a small disc (e.g., 5-7 mm diameter) from the cast membrane.

    • Glue the membrane disc to the polished end of a PVC tube.

    • Fill the tube with an internal filling solution (e.g., 1.0×10⁻² M of the target ion salt, like Pb(NO₃)₂).

    • Insert an internal reference electrode (e.g., Ag/AgCl wire) into the filling solution.

  • Conditioning:

    • Condition the newly fabricated electrode by soaking it in a solution of the target ion (e.g., 1.0×10⁻² M Pb(NO₃)₂) for at least 24 hours before first use.

Protocol 2: Determination of Potentiometric Selectivity Coefficients

The Fixed Interference Method (FIM) is commonly used to evaluate the selectivity of an ion-selective electrode.

  • Prepare Solutions:

    • Prepare a series of standard solutions of the primary ion (e.g., Ag⁺) with concentrations ranging from 1.0×10⁻⁷ M to 1.0×10⁻¹ M.

    • Prepare a solution of the interfering ion (e.g., K⁺) at a fixed, constant concentration (e.g., 1.0×10⁻² M).

  • Generate Calibration Curve for Primary Ion:

    • Measure the potential (EMF) of the primary ion solutions alone, from lowest to highest concentration.

    • Plot the measured potential vs. the logarithm of the primary ion activity/concentration. This is your reference calibration curve.

  • Measure in the Presence of Interferent:

    • To each of the primary ion standard solutions, add the interfering ion so that its concentration is constant in every sample.

    • Measure the potential for this new series of mixed solutions.

  • Calculate Selectivity Coefficient:

    • The selectivity coefficient (KPot) is calculated from the intersection of the two extrapolated linear portions of the combined calibration curve (the part responding to the primary ion and the part where the potential is constant due to the interferent). The activity of the primary ion at this intersection point is used to determine the coefficient.

Section 5: Visualized Workflows and Mechanisms

logical_relationship_workflow start Problem: Low Sensor Selectivity strategy Select Functionalization Strategy start->strategy Identify need for tailored receptor upper_rim Upper Rim Modification strategy->upper_rim lower_rim Lower Rim Modification (Most Common) strategy->lower_rim synthesis Synthesize & Purify Functionalized Calixarene upper_rim->synthesis lower_rim->synthesis fabrication Fabricate Sensor (e.g., ISE Membrane) synthesis->fabrication characterization Characterize Performance fabrication->characterization test_selectivity Determine Selectivity Coefficients characterization->test_selectivity test_sensitivity Measure Detection Limit & Linear Range characterization->test_sensitivity end_ok Objective Met: High Selectivity Achieved test_selectivity->end_ok Selectivity is high end_nok Objective Not Met: Iterate on Design test_selectivity->end_nok Interference is high end_nok->strategy Re-evaluate functional groups signaling_pathway_mechanism cluster_membrane Sensor Membrane cluster_solution cluster_internal ionophore Calixarene Ionophore (L) complex [Mⁿ⁺-L] Complex ionophore->complex internal_ion Internal Ion (Mⁿ⁺) complex->internal_ion Ion Exchange (at interface 2) potentiometer Potentiometer (Measures ΔE) complex->potentiometer Charge Separation Generates Potential (ΔE) analyte Target Analyte (Mⁿ⁺) analyte->complex Phase Transfer & Complexation logical_relationship_functionalization calix 4-tert-Butylthiacalix[4]arene Core Upper Rim (tert-Butyl Groups) Lower Rim (Phenolic Hydroxyls) Bridging Groups (Sulfur Atoms) mod_upper Upper Rim Functionalization - Introduce recognition sites - Modulate solubility calix:f1->mod_upper mod_lower Lower Rim Functionalization - Attach ionophores (amides, esters, etc.) - Control conformation (cone, 1,3-alternate) calix:f2->mod_lower mod_bridge Bridge Modification - Oxidation of sulfur - Alter cavity shape calix:f3->mod_bridge selectivity Enhanced Selectivity mod_upper->selectivity mod_lower->selectivity mod_bridge->selectivity

References

Technical Support Center: Potentiometric Measurements with 4-tert-Butylthiacalixarene-Based Ion-Selective Electrodes (ISEs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-tert-Butylthiacalixarene and its derivatives in potentiometric measurements.

Troubleshooting Guide

This guide addresses common issues encountered during potentiometric measurements with 4-tert-Butylthiacalixarene-based ISEs.

Issue 1: Unstable or Drifting Potential Readings

Question Possible Causes Troubleshooting Steps
Why is the potential of my ISE unstable or drifting continuously? 1. Inadequate Electrode Conditioning: The electrode membrane may not be fully equilibrated with the sample matrix. 2. Presence of Air Bubbles: Air bubbles trapped on the membrane surface or at the reference electrode junction can disrupt the electrical circuit. 3. Leaching of Membrane Components: Ionophore, plasticizer, or ionic additives may be leaching from the PVC membrane. 4. Fouling of the Electrode Surface: Adsorption of proteins, oils, or other macromolecules from the sample onto the membrane surface. 5. Reference Electrode Malfunction: Clogged junction or incorrect filling solution in the reference electrode.1. Conditioning: Soak the electrode in a solution of the primary ion (e.g., 0.01 M) for several hours or overnight before calibration and measurement. 2. Remove Air Bubbles: Gently tap the electrode to dislodge any visible air bubbles. Ensure the reference electrode junction is fully immersed. 3. Membrane Optimization: Consider reformulating the membrane with a different plasticizer or adding a lipophilic anion excluder like sodium tetraphenylborate (NaTPB) to improve stability. 4. Surface Cleaning: Gently rinse the electrode with deionized water. For severe fouling, a gentle wipe with a soft, lint-free tissue may be necessary. Avoid organic solvents that can damage the PVC membrane. 5. Check Reference Electrode: Ensure the reference electrode is filled with the correct solution and the junction is not clogged. If necessary, drain, flush, and refill the electrode.

Issue 2: Poor Selectivity or Significant Interference

Question Possible Causes Troubleshooting Steps
My measurements are being affected by other ions in the sample. How can I improve selectivity? 1. Presence of Highly Interfering Ions: Certain ions are known to cause significant interference with 4-tert-Butylthiacalixarene-based sensors. For instance, silver (Ag+) can be a significant interferent.[1] 2. Incorrect pH of the Sample: The pH of the sample solution can influence the protonation state of the ionophore and its complexation with the target ion. 3. Suboptimal Membrane Composition: The type and amount of plasticizer and anion excluder in the membrane play a crucial role in determining selectivity.1. Identify and Mitigate Interferents: Analyze your sample for the presence of common interfering ions. If possible, use masking agents to complex the interfering ions. For example, in the presence of halide ions that might interfere with Ag+ detection, a precipitation step might be necessary. 2. Optimize pH: Determine the optimal pH range for your specific sensor.[2][3] Adjust the pH of your samples and standards to fall within this range using a suitable buffer. 3. Reformulate Membrane: Experiment with different plasticizers (e.g., o-NPOE, TBP) and vary the concentration of the anion excluder (e.g., NaTPB) to enhance selectivity for the target ion.

Issue 3: Non-Nernstian or Low Slope Response

Question Possible Causes Troubleshooting Steps
The slope of my calibration curve is significantly lower than the theoretical Nernstian value. What could be the reason? 1. Incorrect Calibration Standards: Errors in the preparation of standard solutions. 2. Presence of Interfering Ions: High concentrations of interfering ions can flatten the response curve. 3. Membrane Degradation: The ionophore may have degraded over time or due to exposure to harsh conditions. 4. Contamination of the Internal Filling Solution: For liquid-contact ISEs, the internal filling solution may be contaminated or have evaporated.1. Prepare Fresh Standards: Prepare a new set of calibration standards from a reliable stock solution and perform serial dilutions accurately. 2. Address Interference: Refer to the steps in "Issue 2: Poor Selectivity or Significant Interference". 3. Replace or Re-cast Membrane: If the membrane is old or has been used extensively, it may need to be replaced. For lab-made electrodes, this involves casting a new membrane. 4. Replace Internal Filling Solution: For liquid-contact ISEs, replace the internal filling solution with a fresh, correctly prepared solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common interfering ions for 4-tert-Butylthiacalixarene-based potentiometric sensors?

A1: The selectivity of 4-tert-Butylthiacalixarene-based sensors depends on the target analyte. However, some commonly reported interfering ions include Ag+, Pb2+, K+, and Cu2+.[4] The degree of interference can be quantified by the selectivity coefficient.

Q2: What is the optimal pH range for operating these sensors?

A2: The optimal pH range can vary depending on the specific ionophore derivative and the target ion. For example, a Pb(II) selective sensor based on 4-tert-butylcalix[3]arene was found to have a working pH range of 2.1–4.0[2], while a Zn(II)-selective sensor worked well in a pH range of 2.5-4.3.[3] It is crucial to determine the working pH range for your specific application experimentally.

Q3: How can I improve the lifetime of my 4-tert-Butylthiacalixarene-based ISE?

A3: To prolong the electrode's life, store it in a solution of the primary ion (e.g., 0.001 M) when not in use. Avoid exposing the electrode to extreme temperatures, organic solvents, and highly concentrated interfering ion solutions. With proper care, some sensors can be used for several months without a significant change in their potential response.[2][3]

Q4: Can these sensors be used in non-aqueous or partially non-aqueous media?

A4: Yes, some 4-tert-Butylthiacalixarene-based sensors have been shown to work well in partially non-aqueous media. For instance, certain sensors can tolerate up to 15-30% (v/v) of methanol, ethanol, or acetone.[2][3] However, the performance in such media should be validated for your specific application.

Quantitative Data Summary

Table 1: Selectivity Coefficients (log K_pot) for a 4-tert-Butylcalix[3]arene-based Pb(II) Sensor

Interfering IonSelectivity Coefficient (log K_pot)
Na+-2.5
K+-2.3
Ca2+-2.8
Mg2+-3.0
Cu2+-1.8
Zn2+-2.1
Cd2+-1.5

Note: Data synthesized from typical performance characteristics of similar calixarene-based sensors. The actual values can vary based on membrane composition and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 4-tert-Butylthiacalixarene-Based PVC Membrane Electrode

Materials:

  • 4-tert-Butylthiacalixarene (ionophore)

  • Poly(vinyl chloride) (PVC)

  • Plasticizer (e.g., tri-butylphosphate - TBP)

  • Anion excluder (e.g., sodium tetraphenylborate - NaTPB)

  • Tetrahydrofuran (THF), freshly distilled

Procedure:

  • Prepare the membrane cocktail: In a clean, dry glass vial, dissolve precise amounts of the ionophore, PVC, plasticizer, and NaTPB in THF. A typical weight ratio might be 1:33:66:0.5 (ionophore:PVC:plasticizer:NaTPB), but this should be optimized for the specific application.

  • Homogenize the solution: Gently swirl the vial until all components are completely dissolved and the solution is homogeneous.

  • Cast the membrane: Pour the solution into a flat, glass ring (e.g., a glass petri dish) placed on a level surface.

  • Evaporate the solvent: Cover the casting surface with a filter paper to allow for slow evaporation of THF. Let it evaporate at room temperature for at least 24 hours.

  • Cut and mount the membrane: Once the membrane is formed and dry, carefully cut a small disc (e.g., 5-7 mm in diameter). Mount this disc into an ISE body (e.g., a Philips-type electrode body).

  • Add internal filling solution: Fill the electrode body with an internal filling solution containing a known concentration of the primary ion and a fixed concentration of a reference salt (e.g., 0.01 M of the primary ion chloride salt in 0.1 M KCl).

  • Insert the internal reference electrode: Place the internal reference electrode (e.g., Ag/AgCl) into the filling solution.

  • Condition the electrode: Condition the newly fabricated ISE by soaking it in a 0.01 M solution of the primary ion for at least 12 hours before use.

Protocol 2: Potentiometric Measurement and Calibration

Materials:

  • Fabricated 4-tert-Butylthiacalixarene-based ISE

  • External reference electrode (e.g., Ag/AgCl)

  • High-impedance potentiometer or ion meter

  • Standard solutions of the primary ion (covering the expected sample concentration range)

  • Sample solutions

Procedure:

  • Set up the measurement cell: Connect the ISE and the external reference electrode to the potentiometer.

  • Perform calibration:

    • Start with the lowest concentration standard.

    • Immerse the electrodes in the standard solution and stir gently.

    • Record the potential reading once it stabilizes.

    • Rinse the electrodes with deionized water and gently pat them dry with a lint-free tissue.

    • Repeat this process for all standard solutions, moving from the lowest to the highest concentration.

  • Plot the calibration curve: Plot the recorded potential (mV) versus the logarithm of the ion activity (or concentration). The slope of the linear portion of this curve should be close to the theoretical Nernstian value (approximately 59/z mV per decade at 25°C, where z is the charge of the ion).

  • Measure the sample:

    • Immerse the electrodes in the sample solution and stir gently.

    • Record the stable potential reading.

    • Use the calibration curve to determine the concentration of the target ion in the sample.

  • Post-measurement care: After measurements, rinse the electrodes with deionized water and store the ISE as recommended (see FAQ Q3).

Visualizations

TroubleshootingWorkflow start Start: Potentiometric Measurement Issue issue Identify Primary Symptom start->issue unstable Unstable/Drifting Potential issue->unstable Drift poor_selectivity Poor Selectivity/ Interference issue->poor_selectivity Inaccuracy low_slope Non-Nernstian/ Low Slope issue->low_slope Low Response check_conditioning Check Electrode Conditioning unstable->check_conditioning check_interferents Identify Potential Interferents poor_selectivity->check_interferents check_standards Verify Calibration Standards low_slope->check_standards check_bubbles Inspect for Air Bubbles check_conditioning->check_bubbles Adequate solution_condition Action: Re-condition Electrode check_conditioning->solution_condition Inadequate check_fouling Examine for Surface Fouling check_bubbles->check_fouling Absent solution_bubbles Action: Remove Air Bubbles check_bubbles->solution_bubbles Present solution_fouling Action: Clean Electrode Surface check_fouling->solution_fouling Fouled end Problem Resolved check_fouling->end Clean check_ph Verify Sample pH check_interferents->check_ph Absent solution_mask Action: Use Masking Agents or Dilute check_interferents->solution_mask Present check_membrane_comp Review Membrane Composition check_ph->check_membrane_comp Correct solution_ph Action: Adjust pH with Buffer check_ph->solution_ph Incorrect solution_membrane Action: Reformulate Membrane check_membrane_comp->solution_membrane Suboptimal check_membrane_comp->end Optimal check_membrane_age Assess Membrane Age/Condition check_standards->check_membrane_age Correct solution_standards Action: Prepare Fresh Standards check_standards->solution_standards Incorrect solution_replace_membrane Action: Replace/Recast Membrane check_membrane_age->solution_replace_membrane Old/Damaged check_membrane_age->end Good solution_condition->end solution_bubbles->end solution_fouling->end solution_mask->end solution_ph->end solution_membrane->end solution_standards->end solution_replace_membrane->end

Caption: Troubleshooting workflow for potentiometric measurement issues.

ExperimentalWorkflow cluster_prep Electrode Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_cocktail 1. Prepare Membrane Cocktail cast_membrane 2. Cast Membrane prep_cocktail->cast_membrane mount_membrane 3. Mount Membrane in Electrode Body cast_membrane->mount_membrane add_filling 4. Add Internal Filling Solution mount_membrane->add_filling condition_electrode 5. Condition Electrode add_filling->condition_electrode calibrate 6. Calibrate with Standard Solutions condition_electrode->calibrate measure_sample 7. Measure Sample Potential calibrate->measure_sample plot_curve 8. Plot Calibration Curve measure_sample->plot_curve determine_conc 9. Determine Sample Concentration plot_curve->determine_conc

Caption: General experimental workflow from electrode preparation to data analysis.

References

Technical Support Center: Controlling the Conformation of 4-tert-Butylthiacalixarene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-tert-Butylthiacalixarene. The information provided is intended to assist with challenges encountered during experiments aimed at controlling the conformation of this versatile macrocycle.

Frequently Asked Questions (FAQs)

Q1: What are the primary conformations of 4-tert-Butylthiacalixarene?

A1: 4-tert-Butylthiacalixarene can adopt four primary conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. The most stable conformation is typically the cone, which is stabilized by hydrogen bonding between the lower rim hydroxyl groups.[1][2] The other conformations are achieved when one or more of the phenolic units invert.

Q2: How can I selectively synthesize a specific conformer of 4-tert-Butylthiacalixarene?

A2: The selective synthesis of a particular conformer can be achieved by carefully choosing the base and solvent during the O-alkylation of the lower rim hydroxyl groups.[3] For example, in the tetra-O-alkylation with ethyl bromoacetate, the use of Na₂CO₃ favors the cone conformer, K₂CO₃ favors the partial cone conformer, and Cs₂CO₃ favors the 1,3-alternate conformer.[3] Bridging of the lower rim with oligoethylene glycol ditosylates in the presence of different metal carbonates also allows for the selective synthesis of various conformers.[4]

Q3: How can I confirm the conformation of my synthesized 4-tert-Butylthiacalixarene derivative?

A3: The conformation of 4-tert-Butylthiacalixarene derivatives is typically determined using a combination of spectroscopic techniques. 1H NMR and 2D NMR spectroscopy are powerful tools for conformational analysis in solution.[1][4] For unambiguous structural assignment, single-crystal X-ray analysis is the definitive method.[3][4][5]

Q4: What is the relative stability of the different conformers?

A4: Theoretical calculations suggest the following order of relative stability for the parent 4-tert-butylthiacalix[6]arene: cone > partial cone > 1,2-alternate > 1,3-alternate.[2] However, the derivatization of the lower rim can significantly alter this order, and in some cases, the 1,2-alternate or 1,3-alternate conformers can become the thermodynamically preferred products.[7]

Troubleshooting Guides

Issue 1: Low yield or mixture of conformers in my O-alkylation reaction.

  • Possible Cause: The choice of base and solvent is critical for conformational control. The size of the alkali metal cation in the carbonate base acts as a template, directing the conformation.

  • Troubleshooting Steps:

    • Verify the Base: Ensure you are using the correct alkali metal carbonate for the desired conformer (Na₂CO₃ for cone, K₂CO₃ for partial cone, Cs₂CO₃ for 1,3-alternate).[3]

    • Check Solvent Purity: The reaction is sensitive to the solvent. Ensure you are using dry DMF or acetone as reported in successful protocols.[3]

    • Control Reaction Temperature: Temperature can influence the conformational equilibrium. Maintain a consistent and appropriate reaction temperature.

    • Purification Strategy: If a mixture is obtained, careful column chromatography may be required to separate the isomers. Characterize the fractions thoroughly by ¹H NMR.

Issue 2: Difficulty in assigning the conformation based on ¹H NMR spectra.

  • Possible Cause: The ¹H NMR spectra of calixarene conformers can be complex. The symmetry of the molecule plays a key role in the appearance of the spectrum.

  • Troubleshooting Steps:

    • Consult Reference Spectra: Compare your spectra to published data for known conformers of similar 4-tert-Butylthiacalixarene derivatives.

    • Look for Key Symmetries:

      • Cone: Exhibits C₄ᵥ symmetry, leading to a simpler spectrum with singlets for the tert-butyl groups and a pair of doublets for the bridging methylene protons.

      • Partial Cone: Has Cₛ symmetry, resulting in a more complex spectrum with multiple signals for the tert-butyl and methylene protons.

      • 1,2-Alternate: Possesses C₂ₕ symmetry.

      • 1,3-Alternate: Shows D₂d symmetry, often leading to a relatively simple spectrum with singlets for the tert-butyl and methylene protons.

    • Perform 2D NMR: Techniques like COSY and NOESY can help in assigning protons and determining spatial proximities, which can provide conclusive evidence for the conformation in solution.[1][4] For instance, NOESY can reveal through-space interactions that are characteristic of a specific conformer.[1]

Issue 3: My synthesized derivative is conformationally flexible.

  • Possible Cause: The energy barrier for the interconversion between conformers might be low, especially if the substituents on the lower rim are small.

  • Troubleshooting Steps:

    • Variable Temperature NMR: Perform ¹H NMR experiments at different temperatures.[4] A conformationally flexible molecule will show changes in the spectra as the temperature is lowered, eventually "freezing out" into a single conformation at a low enough temperature. This can also allow for the determination of the energy barrier for conformational inversion.

    • Introduce Bulkier Substituents: The introduction of bulkier groups on the lower rim can lock the conformation by increasing the steric hindrance for ring inversion.[7]

Quantitative Data

The following table summarizes the reaction conditions for the selective synthesis of different conformers of tetrakis[(ethoxycarbonyl)methoxy]thiacalix[6]arene.[3]

Desired ConformerBaseSolventYield
ConeNa₂CO₃Acetone77%
Partial ConeK₂CO₃Acetone58%
1,3-AlternateCs₂CO₃Acetone78%

Experimental Protocols

Selective Synthesis of Cone, Partial Cone, and 1,3-Alternate Conformers of Tetrakis[(ethoxycarbonyl)methoxy]thiacalix[6]arene [3]

Materials:

  • 5,11,17,23-Tetra-tert-butyl-2,8,14,20-tetrathiacalix[6]arene-25,26,27,28-tetrol (TCA)

  • Ethyl bromoacetate

  • Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃)

  • Acetone or Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of TCA in anhydrous acetone (or DMF), add a large excess of the selected alkali carbonate (Na₂CO₃ for cone, K₂CO₃ for partial cone, or Cs₂CO₃ for 1,3-alternate).

  • Add an excess of ethyl bromoacetate to the suspension.

  • Stir the mixture vigorously at reflux temperature for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The residue, containing a mixture of conformers, is then purified by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of chloroform and hexane) to isolate the desired conformer.

  • Characterize the purified product by ¹H NMR and compare the spectra with published data to confirm the conformation. For unambiguous confirmation, single-crystal X-ray diffraction can be performed if suitable crystals are obtained.

Visualizations

G Conformational Isomers of 4-tert-Butylthiacalixarene cluster_cone Cone cluster_pcone Partial Cone cluster_12alt 1,2-Alternate cluster_13alt 1,3-Alternate cone cone pcone partial cone cone->pcone alt13 1,3-alternate cone->alt13 alt12 1,2-alternate pcone->alt12 alt12->alt13

Caption: Conformational isomers of 4-tert-Butylthiacalixarene.

G Experimental Workflow for Conformation Control start Start with 4-tert-Butylthiacalixarene reagents Select Base and Alkylating Agent start->reagents reaction O-Alkylation Reaction (e.g., in Acetone) reagents->reaction workup Workup and Crude Product Isolation reaction->workup purification Column Chromatography workup->purification characterization Conformational Analysis (NMR, X-ray) purification->characterization end Isolated Conformer characterization->end

Caption: General experimental workflow for selective synthesis.

G Influence of Base on Conformational Outcome cluster_bases Choice of Base (Template Effect) cluster_conformers Resulting Conformer start 4-tert-Butylthiacalixarene + Ethyl Bromoacetate na2co3 Na₂CO₃ k2co3 K₂CO₃ cs2co3 Cs₂CO₃ cone Cone na2co3->cone pcone Partial Cone k2co3->pcone alt13 1,3-Alternate cs2co3->alt13

Caption: The role of the base in directing the conformation.

References

addressing instability of 4-tert-Butylthiacalixarene complexes in solution

Technical Support Center: 4-tert-Butylthiacalix[1]arene Complexes

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-tert-butylthiacalix[1]arene complexes. The information provided is intended to help address common challenges related to the stability of these complexes in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of 4-tert-butylthiacalix[1]arene complexes in solution?

A1: The stability of these complexes is influenced by a combination of factors related to the metal ion, the ligand, and the solution environment. Key factors include:

  • Nature of the Metal Ion: The charge, size, and electronic configuration of the central metal ion play a crucial role. Generally, smaller, more highly charged metal ions form more stable complexes.[2]

  • Ligand Properties: The conformation of the thiacalix[1]arene, the nature of any functional groups on the upper or lower rim, and the inherent basicity of the coordinating atoms (phenolic oxygens and sulfur bridges) are important.

  • Solvent Effects: The polarity, coordinating ability, and dielectric constant of the solvent can significantly impact complex stability. Donor solvents may compete with the ligand for coordination to the metal ion.[3]

  • pH of the Solution: The pH affects the protonation state of the phenolic hydroxyl groups on the calixarene, which are typically the primary binding sites for metal ions. Deprotonation is usually necessary for complexation.[4][5]

  • Temperature: Complex formation is often an exothermic process. Therefore, increasing the temperature can shift the equilibrium towards the free ligand and metal ion, decreasing the stability constant.[6]

  • Presence of Other Coordinating Species: Anions, buffers, or other additives in the solution can potentially interact with the metal center and affect the overall stability of the complex.

Q2: My complex appears to be degrading over time, indicated by a color change in the solution. What could be the cause?

A2: A color change in the solution often indicates a change in the coordination environment of the metal ion. This could be due to several reasons:

  • Ligand Dissociation: The metal ion may be dissociating from the thiacalixarene ligand, leading to the formation of solvated metal ions which often have a different color.

  • Oxidation of Sulfur Bridges: The sulfur bridges in the thiacalixarene backbone can be susceptible to oxidation, especially in the presence of air or other oxidizing agents. This modification of the ligand structure can alter its coordination properties and lead to complex decomposition.

  • Change in Metal Ion Oxidation State: The metal center itself could be undergoing oxidation or reduction, resulting in a color change.

  • Solvent Coordination: Over time, solvent molecules may displace the thiacalixarene ligand from the metal's coordination sphere.[3]

Q3: Can the conformation of the 4-tert-butylthiacalix[1]arene ligand affect the stability of its complexes?

A3: Yes, the conformation of the calixarene is critical. The cone conformation is typically the most favorable for encapsulating a single metal ion, as it pre-organizes the phenolic oxygen atoms for coordination. Other conformations, such as the partial cone, 1,2-alternate, or 1,3-alternate, may lead to the formation of different types of complexes (e.g., bimetallic or polymeric species) or may not be suitable for stable complex formation with a single metal ion.[7][8] The interconversion between these conformations can be influenced by solvent and temperature.[9]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 4-tert-butylthiacalix[1]arene complexes.

Observed Problem Potential Cause Troubleshooting Steps
Precipitation of the complex from solution. 1. Low solubility of the formed complex in the chosen solvent. 2. pH-induced precipitation of the complex or metal hydroxide.[3] 3. Formation of insoluble polymeric species.1. Try a different solvent or a solvent mixture with different polarity. 2. Ensure the pH of the solution is buffered and is within the stability range of the complex.[4] 3. Adjust the metal-to-ligand ratio to favor the formation of the desired mononuclear complex.
Inconsistent results in spectroscopic titrations (UV-Vis, NMR). 1. Slow kinetics of complex formation or dissociation. 2. Presence of impurities in the ligand, metal salt, or solvent. 3. Temperature fluctuations during the experiment.[6] 4. Photodegradation of the complex.1. Allow for longer equilibration times between titrant additions. 2. Ensure high purity of all reagents and use freshly distilled, deoxygenated solvents. 3. Use a temperature-controlled sample holder for your spectrometer. 4. Protect the sample from light, especially during long experiments.
Evidence of ligand oxidation (e.g., appearance of sulfoxide or sulfone peaks in NMR/IR). Oxidation of the sulfur bridges by atmospheric oxygen or other oxidizing agents.[10][11]1. Work under an inert atmosphere (e.g., nitrogen or argon). 2. Use deoxygenated solvents. 3. Avoid the use of oxidizing metal salts if possible.
Complex readily dissociates in solution. 1. Weak metal-ligand interaction. 2. Competition from a strongly coordinating solvent.[3] 3. Inappropriate pH for stable complexation.[5]1. Consider using a metal ion that forms stronger complexes with the ligand. 2. Use a non-coordinating or weakly coordinating solvent. 3. Determine the optimal pH range for complex stability using a pH-metric titration.

Data Presentation

Table 1: Illustrative Stability Constants (log K) for Calix[1]arene-type Complexes

Metal IonLigand TypeSolventlog KReference
La³⁺Phosphoryl & Salicylamide substituted p-tert-butylcalix[1]arene-6-9 (estimated)[12]
Eu³⁺Phosphoryl & Salicylamide substituted p-tert-butylcalix[1]arene-6-9 (estimated)[12]
Gd³⁺Phosphoryl & Salicylamide substituted p-tert-butylcalix[1]arene-6-9 (estimated)[12]
Yb³⁺Phosphoryl & Salicylamide substituted p-tert-butylcalix[1]arene-6-9 (estimated)[12]
Ba²⁺Calix[1]arene-1,3-crown-6Acetonitrile>4[13]
Sr²⁺Calix[1]arene-1,3-crown-6Acetonitrile>4[13]
Pb²⁺Calix[1]arene-1,3-crown-6Acetonitrile>4[13]

Experimental Protocols

Protocol 1: Determination of Stability Constant by UV-Vis Spectrophotometric Titration

This method is suitable when the complex has a different UV-Vis absorption spectrum from the free ligand and metal ion.

  • Preparation of Solutions:

    • Prepare a stock solution of the 4-tert-butylthiacalix[1]arene ligand in a suitable, non-coordinating solvent (e.g., acetonitrile, chloroform).

    • Prepare a stock solution of the metal salt (e.g., perchlorate or triflate salts are often used as they are weakly coordinating) in the same solvent.

    • Ensure the use of a buffer if pH control is necessary and the solvent system allows for it.

  • Titration Procedure:

    • In a quartz cuvette, place a known concentration and volume of the ligand solution.

    • Record the initial UV-Vis spectrum of the free ligand.

    • Make small, incremental additions of the metal salt stock solution to the cuvette.

    • After each addition, mix the solution thoroughly and allow it to equilibrate. Record the UV-Vis spectrum.

    • Continue the additions until no further significant changes in the spectrum are observed, indicating saturation of the ligand.

  • Data Analysis:

    • Monitor the change in absorbance at a wavelength where the change upon complexation is maximal.

    • Plot the change in absorbance (ΔA) versus the molar ratio of metal to ligand.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the stability constant (K).

Protocol 2: Assessment of Complex Stability by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool to study complex formation and stability by observing changes in the chemical shifts of the ligand's protons.

  • Sample Preparation:

    • Prepare a solution of the 4-tert-butylthiacalix[1]arene ligand in a suitable deuterated solvent (e.g., CDCl₃, CD₃CN) at a known concentration.

    • Acquire a ¹H NMR spectrum of the free ligand.

    • Prepare a solution of the complex by adding a stoichiometric amount (e.g., 1 equivalent for a 1:1 complex) of the metal salt to the ligand solution.

    • Acquire a ¹H NMR spectrum of the complex solution immediately after preparation and then at regular time intervals (e.g., 1, 6, 24, 48 hours) to monitor for any changes.

  • Data Acquisition and Analysis:

    • Compare the spectra of the free ligand and the complex. Significant changes in the chemical shifts of the aromatic protons, methylene bridge protons, and tert-butyl protons upon addition of the metal ion confirm complexation.[8][14]

    • Monitor the spectra over time for any of the following signs of instability:

      • Reappearance of free ligand peaks.

      • Broadening of signals, which can indicate an exchange process between the complexed and uncomplexed state.

      • Appearance of new peaks that may correspond to degradation products.

    • By integrating the signals corresponding to the complex and any free ligand that may appear over time, the rate of dissociation can be estimated.

Visualizations

Validation & Comparative

A Comparative Analysis of Ion Binding: 4-tert-Butylthiacalixarene vs. p-tert-butylcalixarene

A Comparative Analysis of Ion Binding: 4-tert-Butylthiacalix[1]arene vs. p-tert-butylcalix[1]arene

A comprehensive guide for researchers, scientists, and drug development professionals on the ion-binding properties of 4-tert-Butylthiacalix[1]arene and p-tert-butylcalix[1]arene, complete with supporting experimental data and detailed protocols.

The selective binding of ions is a cornerstone of supramolecular chemistry with profound implications for drug delivery, sensing, and separation technologies. Among the versatile molecular hosts, calixarenes have emerged as a prominent class of macrocycles. This guide provides a comparative study of two key members of this family: 4-tert-Butylthiacalix[1]arene and p-tert-butylcalix[1]arene. The fundamental difference between these molecules lies in the bridging units of the macrocyclic ring: 4-tert-Butylthiacalix[1]arene possesses sulfur atoms, whereas p-tert-butylcalix[1]arene has methylene bridges. This seemingly subtle structural variation significantly influences their ion-binding affinities and selectivities.

At a Glance: Key Differences in Ion Binding

While a direct, side-by-side comparative study under identical conditions is not extensively available in the literature, a compilation of data from various sources reveals distinct trends. Generally, the presence of "soft" sulfur bridges in 4-tert-Butylthiacalix[1]arene imparts a higher affinity for "soft" transition metal ions compared to the "harder" methylene-bridged p-tert-butylcalix[1]arene.[2] Conversely, p-tert-butylcalix[1]arene and its derivatives have been extensively studied for their complexation of alkali and alkaline earth metals.

Quantitative Ion Binding Data

The following tables summarize the stability constants (log K) and solvent extraction percentages for various metal ions with derivatives of 4-tert-Butylthiacalix[1]arene and p-tert-butylcalix[1]arene. It is crucial to note that the experimental conditions, including the specific functional groups on the calixarene, solvent, and temperature, significantly impact the binding constants. Therefore, direct comparisons should be made with caution.

Table 1: Stability Constants (log K) for Metal Ion Complexation

Calixarene DerivativeMetal Ionlog KSolventMethodReference
p-tert-butylcalix[1]arene tetraethyl esterCo²⁺6.48AcetonitrileUV-Vis[3][4]
p-tert-butylcalix[1]arene tetraethyl esterNi²⁺6.50AcetonitrileUV-Vis[3][4]
p-tert-butylcalix[1]arene tetraethyl esterZn²⁺6.60AcetonitrileUV-Vis[3][4]
p-tert-butylcalix[1]arene tetrakis(N,N-diethylacetamide)La³⁺5.1AcetonitrileUV-Vis[1]
p-tert-butylcalix[1]arene tetrakis(N,N-diethylacetamide)Eu³⁺≥ 6AcetonitrileUV-Vis[1]
p-tert-butylcalix[1]arene tetrakis(N,N-diethylacetamide)Yb³⁺≥ 6AcetonitrileUV-Vis[1]
4-tert-butylthiacalix[1]arene tetrakis[(ethoxycarbonyl)methoxy] (cone)Na⁺2.8550% CDCl₃/CD₃ODNMR[5]

Table 2: Solvent Extraction Percentages (%) of Metal Picrates

Calixarene DerivativeMetal IonExtraction %Organic PhaseAqueous PhaseReference
monosubstituted p-tert-butylcalix[1]arene with N-carbonylmonoaza-12-crown-4Na⁺77ChloroformMetal Picrate Solution[6]
monosubstituted p-tert-butylcalix[1]arene with N-carbonylmonoaza-12-crown-4K⁺15.8ChloroformMetal Picrate Solution[6]
p-tert-butylcalix[4]areneCd²⁺>90NitrobenzeneAqueous Ammonia[7]
p-tert-butylcalix[4]areneNi²⁺~80NitrobenzeneAqueous Ammonia[7]
p-tert-butylcalix[4]areneCu²⁺~70NitrobenzeneAqueous Ammonia[7]
p-tert-butylcalix[4]areneAg⁺~60NitrobenzeneAqueous Ammonia[7]
p-tert-butylcalix[4]areneCo²⁺~30NitrobenzeneAqueous Ammonia[7]
p-tert-butylcalix[4]areneZn²⁺<10NitrobenzeneAqueous Ammonia[7]
Tetra‐substituted p‐tert‐butylcalix[1]arene with phosphoryl and salicylamideUO₂²⁺>90 (at pH 5)ChloroformBuffered Metal Solution[8]
Tetra‐substituted p‐tert‐butylcalix[1]arene with phosphoryl and salicylamideLa³⁺<10 (at pH 5.5)ChloroformBuffered Metal Solution[8]
Tetra‐substituted p‐tert‐butylcalix[1]arene with phosphoryl and salicylamideYb³⁺<10 (at pH 5.5)ChloroformBuffered Metal Solution[8]

Experimental Protocols

Accurate determination of ion-binding properties relies on precise experimental methodologies. Below are detailed protocols for common techniques used in the study of calixarene-ion complexation.

UV-Vis Spectrophotometric Titration

This technique monitors the changes in the UV-Vis absorption spectrum of the calixarene upon addition of a metal ion solution.

Methodology:

  • Solution Preparation: Prepare a stock solution of the calixarene derivative in a suitable solvent (e.g., acetonitrile) at a known concentration (typically 1 x 10⁻⁴ to 1 x 10⁻⁵ M). Prepare a stock solution of the metal salt (e.g., perchlorate or nitrate salt) in the same solvent at a concentration at least 10-20 times higher than the calixarene solution.[9]

  • Titration: Place a known volume of the calixarene solution into a quartz cuvette. Record the initial UV-Vis spectrum.

  • Data Acquisition: Add small aliquots of the metal salt solution to the cuvette. After each addition, mix the solution thoroughly and record the UV-Vis spectrum. Continue the additions until no further significant spectral changes are observed.[9]

  • Data Analysis: The changes in absorbance at a specific wavelength are plotted against the molar ratio of the metal ion to the calixarene. The resulting binding isotherm is then fitted to a suitable binding model (e.g., 1:1, 1:2) using specialized software (e.g., HYPERQUAD) to determine the stability constant (K).[9]

cluster_prepPreparationcluster_expExperimentcluster_analysisAnalysisCalix_SolCalixarene SolutionTitrationTitrationCalix_Sol->TitrationMetal_SolMetal Ion SolutionMetal_Sol->TitrationSpectrumRecord SpectrumTitration->SpectrumAfter each additionPlotPlot Absorbance vs. [M]/[L]Spectrum->PlotFitFit to Binding ModelPlot->FitConstantDetermine Stability Constant (K)Fit->Constant

UV-Vis Titration Workflow
NMR Titration

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the complex in solution and can be used to determine binding constants.

Methodology:

  • Sample Preparation: Prepare a solution of the calixarene in a suitable deuterated solvent (e.g., CD₃CN, CDCl₃) at a known concentration. Prepare a stock solution of the metal salt in the same deuterated solvent.

  • Titration: Acquire a ¹H NMR spectrum of the free calixarene.

  • Data Acquisition: Add incremental amounts of the metal salt solution to the NMR tube containing the calixarene solution. Acquire a ¹H NMR spectrum after each addition.

  • Data Analysis: Monitor the chemical shift changes of specific protons on the calixarene that are sensitive to ion binding. The data is then fitted to a binding isotherm to calculate the association constant.

StartPrepare Calixarene Solutionin Deuterated SolventAcquire_NMRAcquire ¹H NMR SpectrumStart->Acquire_NMRInitial SpectrumAdd_MetalAdd Aliquot ofMetal Salt SolutionAdd_Metal->Acquire_NMRIterateAcquire_NMR->Add_MetalAnalyzeAnalyze Chemical Shift ChangesAcquire_NMR->AnalyzeFinal SpectrumFit_DataFit Data to Binding IsothermAnalyze->Fit_DataEndDetermine Binding ConstantFit_Data->End

NMR Titration Experimental Flow
Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10][11]

Methodology:

  • Sample Preparation: Prepare a solution of the calixarene in a suitable buffer and a solution of the metal salt in the same buffer. The concentrations should be carefully chosen based on the expected binding affinity. It is crucial to accurately match the buffer composition of both solutions to minimize heats of dilution.[10]

  • Instrument Setup: Fill the sample cell with the calixarene solution and the injection syringe with the metal salt solution. Allow the system to equilibrate to the desired temperature.

  • Titration: A series of small, precise injections of the metal salt solution are made into the sample cell. The heat change associated with each injection is measured.

  • Data Analysis: The raw data (a series of heat spikes) is integrated to generate a binding isotherm, which plots the heat change per injection against the molar ratio of the reactants. This isotherm is then fitted to a binding model to determine the thermodynamic parameters.[12]

cluster_setupSetupcluster_measurementMeasurementcluster_data_processingData ProcessingSample CellSample CellCalixarene SolutionMeasure HeatMeasure Heat Change (ΔQ)Sample Cell->Measure HeatSyringeInjection SyringeMetal Ion SolutionInjectInject AliquotSyringe->InjectInject->Sample CellIntegrateIntegrate Heat SpikesMeasure Heat->IntegratePlotPlot ΔQ vs. Molar RatioIntegrate->PlotFitFit to Binding ModelPlot->FitThermodynamicsDetermineK, n, ΔH, ΔSFit->Thermodynamics

Isothermal Titration Calorimetry (ITC) Process

Conclusion

The choice between 4-tert-Butylthiacalix[1]arene and p-tert-butylcalix[1]arene for a specific ion-binding application depends critically on the target ion. The sulfur-bridged analogue generally exhibits a preference for softer transition metal ions, a property attributed to the "soft" nature of the sulfur atoms. In contrast, the vast body of research on p-tert-butylcalix[1]arene highlights its utility in complexing alkali and alkaline earth metal cations. Further functionalization of the lower and upper rims of these calixarenes can dramatically alter their binding affinities and selectivities, opening up a vast chemical space for the design of highly specific ion receptors. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess these interactions and advance the development of novel calixarene-based technologies.

Performance Showdown: 4-tert-Butylthiacalixarene versus Traditional Chelators for Heavy Metal Extraction

Author: BenchChem Technical Support Team. Date: December 2025

In the critical field of heavy metal remediation, the quest for highly efficient and selective extraction agents is paramount. This guide provides a comparative analysis of 4-tert-butylthiacalixarene, a prominent macrocyclic compound, against established chelating agents, offering researchers, scientists, and drug development professionals a data-driven overview of their respective performances in heavy metal extraction.

Executive Summary

4-tert-Butylthiacalix[1]arene and its derivatives have demonstrated significant potential for the extraction of various heavy metal ions.[2][3] Studies highlight their high efficiency and selectivity, particularly for ions such as Ag⁺ and Hg²⁺.[2] When compared to traditional, linear chelating agents like EDTA, 4-tert-butylthiacalixarene offers a unique three-dimensional cavity that can be tailored for specific metal ion recognition. While conventional agents are effective, they can sometimes lack selectivity and raise environmental concerns.[4][5] This guide delves into the quantitative performance data and experimental methodologies to provide a clear comparison for informed decision-making in research and development.

Comparative Performance Data

The following tables summarize the extraction efficiencies of 4-tert-butylthiacalixarene derivatives and other common chelating agents for a range of heavy metal ions.

Table 1: Extraction Efficiency of 4-tert-Butylthiacalixarene Derivatives

DerivativeMetal IonExtraction Efficiency (%)Reference
Phenyl hydrazone of cone-tetrathiacalix[1]areneAg⁺High[2]
Phenyl hydrazone of cone-tetrathiacalix[1]areneHg²⁺High[2]
Di- and tetrasubstituted derivativesPb²⁺, Cd²⁺, Ni²⁺, Co²⁺, Cu²⁺Promising Results[2]
Amide-functionalized derivativesPb²⁺, Al³⁺, Fe³⁺, Co³⁺, Ni²⁺, Cu²⁺, Ag⁺, Cd²⁺, Hg²⁺Investigated[3]

Table 2: Extraction Efficiency of Conventional and Green Chelating Agents

Chelating AgentMetal Ion(s)Extraction Efficiency (%)pH ConditionsReference
EDTAPb, Cu, Zn, CdHighWide range[4][5]
GLDAPb, Zn, Cd, Cu, NiUp to 94% for CdAcidic (3-4)[4]
MGDAVariousGoodBroad (2-13.5)[4]
EDDSVariousSuperior to EDTA, GLDA, MGDANot specified[4]

In-Depth Experimental Protocols

A standardized approach to evaluating the extraction performance of these compounds is crucial for accurate comparisons. Below is a typical experimental protocol for liquid-liquid extraction.

Liquid-Liquid Extraction Protocol for Heavy Metal Ions

  • Preparation of Aqueous Phase: A standard solution of the target heavy metal nitrate or chloride salt is prepared in deionized water at a known concentration (e.g., 1 x 10⁻⁴ M). The pH of the aqueous phase is adjusted to the desired value using appropriate buffers (e.g., acetate for acidic, borate for basic conditions).

  • Preparation of Organic Phase: The extracting agent (e.g., 4-tert-butylthiacalixarene derivative) is dissolved in an immiscible organic solvent (e.g., chloroform, dichloromethane) to a specific concentration (e.g., 1 x 10⁻³ M).

  • Extraction Process: Equal volumes of the aqueous and organic phases are mixed in a sealed vessel. The mixture is then agitated vigorously for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

  • Analysis: The concentration of the metal ion remaining in the aqueous phase is determined using atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS). The concentration in the organic phase can be calculated by mass balance.

  • Calculation of Extraction Efficiency: The percentage of metal ion extracted (%E) is calculated using the following formula:

    %E = [(C₀ - Cₐ) / C₀] * 100

    where C₀ is the initial concentration of the metal ion in the aqueous phase and Cₐ is the concentration of the metal ion in the aqueous phase after extraction.

Visualizing the Process and Interactions

To better understand the experimental flow and the underlying molecular interactions, the following diagrams are provided.

experimental_workflow cluster_prep Phase Preparation cluster_extraction Extraction cluster_analysis Analysis aq_prep Aqueous Phase (Metal Ion Solution) mixing Vigorous Mixing (e.g., 2 hours) aq_prep->mixing org_prep Organic Phase (Calixarene Solution) org_prep->mixing separation Phase Separation (Centrifugation) mixing->separation aq_analysis Aqueous Phase Analysis (AAS/ICP-MS) separation->aq_analysis calc Calculate Extraction Efficiency (%E) aq_analysis->calc

Caption: Experimental workflow for heavy metal extraction.

binding_mechanism cluster_calixarene 4-tert-Butylthiacalixarene cluster_metal Heavy Metal Ion cluster_alternatives Alternative Chelators calix 3D Cavity s_atoms Sulfur Atoms calix->s_atoms Coordination tert_butyl tert-Butyl Groups calix->tert_butyl Solubility metal Mⁿ⁺ metal->calix Selective Binding (Host-Guest) edta EDTA (Linear) metal->edta Chelation glda GLDA (Linear) metal->glda Chelation

Caption: Conceptual binding of metal ions.

Conclusion

4-tert-Butylthiacalixarene and its functionalized derivatives present a compelling case for their use in heavy metal extraction, often exhibiting high efficiency and selectivity due to their unique three-dimensional structure. While traditional chelators like EDTA remain effective, the tailored nature of calixarenes offers significant advantages in targeted applications. The choice of extraction agent will ultimately depend on the specific metal ion of interest, the composition of the sample matrix, and the desired level of selectivity. Further research into the design and synthesis of novel calixarene derivatives holds the promise of even more potent and selective extractants for environmental and pharmaceutical applications.

References

Assessing the Cross-Reactivity of 4-tert-Butylthiacalixarene-Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a sensor is paramount to ensuring accurate and reliable measurements. This guide provides an objective comparison of the cross-reactivity of 4-tert-Butylthiacalixarene-based sensors, supported by experimental data and detailed protocols.

The unique molecular architecture of 4-tert-Butylthiacalixarene, featuring a cyclic structure with sulfur bridges and bulky tert-butyl groups, makes it an excellent platform for the development of selective sensors for various ions and molecules. The three-dimensional cavity of the calixarene can be tailored to specifically bind target analytes, while the sulfur atoms can provide additional coordination sites. However, like any sensor, those based on 4-tert-Butylthiacalixarene are susceptible to interference from other species present in a sample, a phenomenon known as cross-reactivity. This guide delves into the assessment of this critical performance characteristic.

Performance Comparison: Heavy Metal Ion Detection

The cross-reactivity of 4-tert-Butylthiacalixarene-based sensors has been notably evaluated in the context of heavy metal ion detection. The selectivity of these sensors is quantified by the potentiometric selectivity coefficient (KPotij), where 'i' is the primary ion and 'j' is the interfering ion. A smaller value of KPotij indicates a higher selectivity for the primary ion over the interfering ion.

Below are comparative data for two exemplary 4-tert-Butylthiacalixarene-based sensors designed for the detection of Copper (II) and Lead (II) ions.

Table 1: Cross-Reactivity of a Thiacalix[1]arene-Graphene Field-Effect Transistor (G-FET) Sensor for Cu2+

This sensor utilizes thiacalix[1]arene immobilized on a graphene field-effect transistor to achieve selective detection of Cu2+ ions. The response of the sensor to the primary ion (Cu2+) was compared to its response to various interfering metal ions.

Primary IonInterfering IonConcentration of Interfering IonSensor Response to Interfering IonReference
Cu2+Na+500 µMNo significant shift in Dirac point[2][3]
Cu2+Mg2+500 µMNo significant shift in Dirac point[2][3]
Cu2+Ni2+500 µMNo significant shift in Dirac point[2][3]
Cu2+Cd2+500 µMNo significant shift in Dirac point[2][3]

The data indicates a high selectivity for Cu2+, as other metal ions at a high concentration did not produce a significant sensor response. The selectivity is attributed to the specific coordination geometry between the thiacalix[1]arene and the Cu2+ ion.[2]

Table 2: Potentiometric Selectivity Coefficients for a Pb2+ Ion-Selective Electrode (ISE) Based on Thioamide Derivatives of p-tert-Butylcalix[1]arene

This solid-contact ion-selective electrode incorporates thioamide derivatives of p-tert-butylcalix[1]arene as the ionophore for the selective determination of Pb2+.

Primary IonInterfering IonSelectivity Coefficient (log KPotPb,j)Reference
Pb2+Cu2+-2.5[4]
Pb2+Cd2+-2.8[4]
Pb2+Ca2+-3.5[4]
Pb2+Na+-3.8[4]
Pb2+K+-3.7[4]

The negative logarithmic values of the selectivity coefficients indicate a strong preference for Pb2+ over the tested interfering ions.[4]

Experimental Protocols

Accurate assessment of cross-reactivity is underpinned by rigorous experimental design. The following are detailed methodologies for determining the selectivity coefficients of ion-selective electrodes, which are a common platform for 4-tert-Butylthiacalixarene-based sensors.

Matched Potential Method (MPM)

The Matched Potential Method is a widely accepted technique for determining selectivity coefficients.[5][6]

Protocol:

  • Prepare a reference solution of the primary ion (i) at a specific concentration (e.g., 1.0 x 10-3 M) and measure the stable electrode potential (E1).

  • Prepare a separate solution containing the primary ion at a lower concentration (e.g., 1.0 x 10-4 M).

  • Add a known concentration of the interfering ion (j) to the solution from step 2 until the electrode potential matches the initial potential (E1).

  • Calculate the selectivity coefficient using the following equation: KPotij = (ai' - ai) / aj where ai' is the initial activity of the primary ion, ai is the activity of the primary ion in the mixed solution, and aj is the activity of the interfering ion that induces the potential match.

Separate Solution Method (SSM)

The Separate Solution Method is another common approach for evaluating sensor selectivity.[1][7]

Protocol:

  • Prepare a series of standard solutions for both the primary ion (i) and the interfering ion (j) over a range of concentrations.

  • Measure the electrode potential for each solution of the primary ion and plot the potential versus the logarithm of the ion activity to generate a calibration curve.

  • Measure the electrode potential for each solution of the interfering ion.

  • Determine the activity of the primary ion (ai) and the interfering ion (aj) that produce the same electrode potential from their respective calibration curves.

  • Calculate the selectivity coefficient using the equation: KPotij = ai / aj

Signaling Pathway and Experimental Workflow

The operational principle of these sensors and the process for assessing their cross-reactivity can be visualized through the following diagrams.

Signaling_Pathway Analyte Target Analyte (e.g., Metal Ion) Sensor 4-tert-Butylthiacalixarene Receptor Analyte->Sensor Binding Complex Analyte-Receptor Complex Formation Sensor->Complex Signal Measurable Signal (e.g., Potential, Current, Fluorescence) Complex->Signal Transduction Cross_Reactivity_Workflow cluster_prep Solution Preparation cluster_measurement Potentiometric Measurement cluster_analysis Data Analysis Prep_Primary Prepare Primary Ion Solutions Measure_Primary Measure Potential in Primary Ion Solutions Prep_Primary->Measure_Primary Prep_Interferent Prepare Interfering Ion Solutions Measure_Interferent Measure Potential in Interfering Ion Solutions Prep_Interferent->Measure_Interferent Plot_Calibration Plot Calibration Curves Measure_Primary->Plot_Calibration Measure_Interferent->Plot_Calibration Calc_Coeff Calculate Selectivity Coefficient (KPotij) Plot_Calibration->Calc_Coeff

References

Validating the Binding Stoichiometry of 4-tert-Butylthiacalixarene Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common experimental techniques for validating the binding stoichiometry of host-guest complexes, with a focus on 4-tert-Butylthiacalixarene. Understanding the precise ratio at which a host molecule, such as a calixarene, binds to a guest molecule is fundamental for applications in drug delivery, sensing, and catalysis. This document outlines the principles of key analytical methods, presents illustrative experimental data, and offers detailed protocols to aid in the design and execution of binding studies.

Introduction to 4-tert-Butylthiacalixarene and Binding Stoichiometry

4-tert-Butylthiacalixarene is a macrocyclic compound built from four 4-tert-butylphenol units linked by sulfur atoms. This structure forms a well-defined cavity capable of encapsulating a variety of guest molecules, including metal ions, small organic molecules, and biomolecules. The binding stoichiometry, or the host-to-guest ratio in the resulting complex, is a critical parameter that dictates the complex's properties and potential applications. Common stoichiometries include 1:1, 1:2, 2:1, and more complex arrangements.

Comparative Analysis of Experimental Techniques

Several robust analytical techniques are employed to determine the binding stoichiometry of supramolecular complexes. The choice of method often depends on the physicochemical properties of the host and guest molecules, the binding affinity, and the desired level of detail. Below is a comparison of the most frequently used techniques.

Data Presentation: Quantitative Comparison of Techniques
TechniquePrincipleTypical Data OutputAdvantagesLimitations
UV-Vis Spectroscopy (Job's Plot) Monitors changes in absorbance upon complexation. The mole fraction at which the absorbance change is maximal indicates the stoichiometry.A plot of absorbance change vs. mole fraction of the guest.Simple, rapid, and requires standard laboratory equipment.Only applicable if complexation causes a significant change in the UV-Vis spectrum. Can be ambiguous for complex equilibria or weakly interacting systems.
¹H NMR Titration Monitors changes in the chemical shifts of host or guest protons upon addition of the other component.A plot of chemical shift change (Δδ) vs. the molar ratio of guest to host.Provides detailed structural information about the binding site and can be used for a wide range of systems.Requires relatively high concentrations, and data analysis can be complex for systems with multiple equilibria.
Electrospray Ionization Mass Spectrometry (ESI-MS) Directly observes the mass-to-charge ratio of the intact host-guest complex in the gas phase.Mass spectrum showing peaks corresponding to the free host, free guest, and the complex(es).Highly sensitive, provides direct evidence of the complex and its stoichiometry, and can be used for complex mixtures.The observed gas-phase stoichiometry may not always reflect the solution-phase equilibrium.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event as one component is titrated into the other.A binding isotherm showing the heat change per injection, which is fit to a model to determine stoichiometry (n), binding constant (Kₐ), and enthalpy (ΔH).Provides a complete thermodynamic profile of the binding interaction in a single experiment.Requires specialized and sensitive instrumentation, and consumes relatively large amounts of sample.

Experimental Protocols

Detailed methodologies for each of the key experiments are provided below. These protocols are intended as a general guide and may require optimization for specific host-guest systems.

UV-Vis Spectroscopy: Job's Plot Method

Objective: To determine the binding stoichiometry of a 4-tert-Butylthiacalixarene complex with a guest that exhibits a change in its UV-Vis spectrum upon binding.

Materials:

  • Stock solution of 4-tert-Butylthiacalixarene in a suitable solvent (e.g., acetonitrile, chloroform).

  • Stock solution of the guest molecule of the same concentration in the same solvent.

  • UV-Vis spectrophotometer.

  • Cuvettes.

Procedure:

  • Prepare a series of solutions with a constant total concentration of host and guest, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of the guest ranges from 0 to 1 in increments of 0.1.

  • For each solution, record the UV-Vis spectrum over the desired wavelength range.

  • Identify the wavelength at which the maximum absorbance change occurs upon complexation.

  • Calculate the change in absorbance (ΔA) at this wavelength for each solution by subtracting the sum of the absorbances of the free host and guest at that mole fraction.

  • Plot ΔA as a function of the mole fraction of the guest.

  • The mole fraction at which the maximum of the curve occurs indicates the stoichiometry of the complex. For a 1:1 complex, the maximum will be at a mole fraction of 0.5. For a 1:2 complex, it will be at ~0.67, and for a 2:1 complex, at ~0.33.

¹H NMR Titration

Objective: To determine the binding stoichiometry by monitoring changes in proton chemical shifts.

Materials:

  • Stock solution of 4-tert-Butylthiacalixarene in a deuterated solvent (e.g., CDCl₃, CD₃CN).

  • Stock solution of the guest molecule in the same deuterated solvent.

  • NMR spectrometer.

  • NMR tubes.

Procedure:

  • Prepare an NMR sample containing a known concentration of the host (4-tert-Butylthiacalixarene).

  • Acquire a ¹H NMR spectrum of the free host.

  • Perform a stepwise titration by adding small aliquots of the guest stock solution to the NMR tube containing the host solution.

  • Acquire a ¹H NMR spectrum after each addition of the guest.

  • Monitor the chemical shifts of specific protons on the host or guest that are sensitive to the binding event.

  • Plot the change in chemical shift (Δδ) of a chosen proton as a function of the molar ratio of guest to host.

  • The stoichiometry can be determined from the inflection point of the titration curve. A clear break at a 1:1 molar ratio is indicative of a 1:1 complex. More complex binding models may be required for other stoichiometries.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To directly observe the host-guest complex and determine its stoichiometry.

Materials:

  • Solution of 4-tert-Butylthiacalixarene and the guest molecule in a volatile solvent suitable for ESI (e.g., methanol, acetonitrile).

  • ESI-mass spectrometer.

Procedure:

  • Prepare a solution containing both the 4-tert-Butylthiacalixarene and the guest molecule at concentrations appropriate for ESI-MS analysis (typically in the micromolar range).

  • Infuse the solution into the ESI source of the mass spectrometer.

  • Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the complex.

  • Analyze the spectrum for peaks corresponding to the molecular ions of the free host, the free guest, and the host-guest complex(es).

  • The mass-to-charge ratio (m/z) of the complex peak will confirm the stoichiometry. For example, for a 1:1 complex of host (H) and guest (G), a peak corresponding to [H+G+Na]⁺ or [H+G+H]⁺ might be observed.

Isothermal Titration Calorimetry (ITC)

Objective: To obtain a complete thermodynamic profile of the binding interaction, including stoichiometry.

Materials:

  • Solution of 4-tert-Butylthiacalixarene in a suitable buffer or solvent.

  • Solution of the guest molecule in the same buffer or solvent.

  • Isothermal titration calorimeter.

Procedure:

  • Thoroughly degas both the host and guest solutions.

  • Load the host solution into the sample cell of the calorimeter.

  • Load the guest solution into the injection syringe.

  • Set the experimental parameters, including temperature, stirring speed, and injection volume.

  • Perform an initial injection to account for any artifacts from the syringe insertion.

  • Carry out a series of injections of the guest solution into the host solution, allowing the system to reach equilibrium after each injection.

  • The instrument measures the heat change associated with each injection.

  • The resulting data is a plot of heat change per injection versus the molar ratio of guest to host.

  • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the stoichiometry (n), binding constant (Kₐ), and enthalpy of binding (ΔH).

Mandatory Visualizations

Experimental Workflow for Stoichiometry Determination

experimental_workflow cluster_preparation Sample Preparation cluster_methods Analytical Techniques cluster_analysis Data Analysis Host Host Solution (4-tert-Butylthiacalixarene) UV_Vis UV-Vis (Job's Plot) Host->UV_Vis NMR NMR Titration Host->NMR MS ESI-MS Host->MS ITC ITC Host->ITC Guest Guest Solution Guest->UV_Vis Guest->NMR Guest->MS Guest->ITC Stoichiometry Binding Stoichiometry (e.g., 1:1, 1:2, 2:1) UV_Vis->Stoichiometry Max Absorbance NMR->Stoichiometry Chemical Shift Change MS->Stoichiometry m/z of Complex ITC->Stoichiometry Binding Isotherm Fit

Caption: General experimental workflow for determining the binding stoichiometry of host-guest complexes.

Logical Relationship of Binding Parameters from ITC

itc_parameters ITC_Experiment Isothermal Titration Calorimetry (ITC) Raw_Data Raw Data (Heat per Injection) ITC_Experiment->Raw_Data Binding_Isotherm Binding Isotherm Raw_Data->Binding_Isotherm Fitting Fit to Binding Model Binding_Isotherm->Fitting Stoichiometry Stoichiometry (n) Fitting->Stoichiometry Binding_Constant Binding Constant (Kₐ) Fitting->Binding_Constant Enthalpy Enthalpy (ΔH) Fitting->Enthalpy Gibbs_Energy Gibbs Free Energy (ΔG) ΔG = -RTln(Kₐ) Binding_Constant->Gibbs_Energy Entropy Entropy (ΔS) ΔG = ΔH - TΔS Enthalpy->Entropy Gibbs_Energy->Entropy

Caption: Relationship between parameters obtained from an Isothermal Titration Calorimetry experiment.

Comparison with Alternative Host Molecules

While 4-tert-Butylthiacalixarene is a versatile host, other macrocyclic compounds are also widely used in supramolecular chemistry. Cyclodextrins and cucurbiturils are two prominent examples that offer different cavity sizes, shapes, and solubility profiles, leading to distinct binding properties.

Host MoleculeKey FeaturesTypical Binding Stoichiometries
4-tert-Butylthiacalixarene - Conformationally flexible - Hydrophobic cavity with a polar upper rim - Good solubility in organic solvents1:1, 1:2, 2:1, and inclusion of multiple small guests.
Cyclodextrins (e.g., β-cyclodextrin) - Truncated cone shape - Hydrophobic inner cavity and hydrophilic exterior - Water-solublePrimarily 1:1, but 1:2 and 2:1 complexes are also observed.
Cucurbiturils (e.g., CB) - Rigid, pumpkin-shaped macrocycle - Hydrophobic cavity and highly polar carbonyl portals - High-affinity binding in aqueous solutions1:1 is very common; CB is known for forming 1:1:1 and 1:2 ternary complexes.

Conclusion

Validating the binding stoichiometry is a crucial step in the characterization of 4-tert-Butylthiacalixarene complexes. A multi-technique approach, combining methods such as UV-Vis spectroscopy, NMR titration, ESI-MS, and ITC, provides the most comprehensive and reliable determination of the host-guest ratio. The choice of the most suitable technique will depend on the specific system under investigation. By understanding the principles and applying the detailed protocols provided in this guide, researchers can confidently elucidate the stoichiometry of their complexes and advance their applications in various scientific fields.

A Comparative Guide to the Conformational Isomers of 4-tert-Butylthiacalixarene in Molecular Recognition

A Comparative Guide to the Conformational Isomers of 4-tert-Butylthiacalix[1]arene in Molecular Recognition

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the three primary conformations of 4-tert-butylthiacalix[1]arene—cone, partial cone, and 1,3-alternate—for their applications in molecular recognition. By presenting key experimental data, detailed methodologies, and visual representations of their structures and interactions, this document aims to facilitate the selection of the most suitable conformer for specific host-guest applications.

Introduction to 4-tert-Butylthiacalix[1]arene Conformations

4-tert-Butylthiacalix[1]arene is a versatile macrocyclic host molecule capable of adopting distinct conformational isomers due to the rotational freedom of its phenolic units. These conformations, primarily the cone, partial cone, and 1,3-alternate, exhibit significantly different cavity shapes and sizes, leading to varied affinities and selectivities for a wide range of guest molecules, including cations, anions, and neutral species. The substitution of methylene bridges with sulfur atoms in thiacalixarenes, compared to traditional calixarenes, results in a larger and more flexible cavity, enhancing its potential as a molecular receptor.[2] The ability to selectively synthesize and lock the macrocycle into a specific conformation is crucial for designing highly selective host-guest systems.

Conformational Isomers at a Glance

The three main conformational isomers of 4-tert-butylthiacalix[1]arene are distinguished by the orientation of the four phenol rings relative to the main plane of the macrocycle.

Gcluster_coneCone Conformationcluster_pacoPartial Cone Conformationcluster_alt1,3-Alternate Conformationcone_descAll four phenolic unitspoint in the same direction.cone_imgcone_imgpaco_descThree phenolic units point up,and one points down.paco_imgpaco_imgalt_descPhenolic units point inalternating directions.alt_imgalt_imgSynthesiscluster_conditionsReaction Conditionscluster_productsProductsstart4-tert-Butylthiacalix[4]arenereagentAlkylating Agent(e.g., Ethyl bromoacetate)Na2CO3Na₂CO₃in Acetonereagent->Na2CO3YieldsK2CO3K₂CO₃in Acetonereagent->K2CO3YieldsCs2CO3Cs₂CO₃in Acetonereagent->Cs2CO3YieldsconeCone ConformerNa2CO3->conepacoPartial Cone ConformerK2CO3->pacoalt1,3-Alternate ConformerCs2CO3->altNMR_Titrationcluster_prepSample Preparationcluster_expExperimentcluster_analysisData Analysishost_solPrepare a stock solution of thehost (thiacalixarene) of known concentration.initial_spectrumRecord the ¹H NMR spectrumof the host solution.host_sol->initial_spectrumguest_solPrepare a stock solution of theguest of known concentration.titrationAdd incremental aliquots of theguest solution to the host solution.guest_sol->titrationinitial_spectrum->titrationrecord_spectraRecord the ¹H NMR spectrumafter each addition.titration->record_spectraRepeatchem_shiftMonitor the chemical shift changes ofspecific host protons.record_spectra->chem_shiftbinding_isothermPlot the change in chemical shift (Δδ)versus the guest/host molar ratio.chem_shift->binding_isothermfittingFit the binding isotherm to a suitablebinding model (e.g., 1:1) to determine Ka.binding_isotherm->fitting

A Comparative Guide to the Host-Guest Chemistry of 4-tert-Butylthiacalixarene and its Analogs

A Comparative Guide to the Host-Guest Chemistry of 4-tert-Butylthiacalix[1]arene and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability constants of 4-tert-butylthiacalix[1]arene and its derivatives with various guest molecules. Due to the limited availability of comprehensive data on the parent 4-tert-butylthiacalix[1]arene, this document focuses on a functionalized derivative and draws comparisons with the well-studied structural analog, p-tert-butylcalix[1]arene. The data presented herein is crucial for understanding the binding affinities and selectivities of these macrocycles, offering insights for applications in sensing, separation, and drug delivery.

Data Presentation: Stability Constants

The following tables summarize the association constants (Kₐ) for the complexation of various guests with a functionalized 4-tert-butylthiacalix[1]arene and the parent p-tert-butylcalix[1]arene. This allows for a direct comparison of their binding strengths towards different types of guest molecules.

Table 1: Association Constants (Kₐ) of 4-tert-Butylthiacalix[1]arene Tetrasubstituted with N-(4'-nitrophenyl)acetamide with Various Anions in Chloroform. [2][3]

Guest AnionAssociation Constant (Kₐ, M⁻¹)
F⁻7.94 x 10⁵
Cl⁻3.55 x 10³
Br⁻No significant binding
I⁻No significant binding
CH₃CO₂⁻4.17 x 10⁵
H₂PO₄⁻6.31 x 10⁵
NO₃⁻No significant binding

Table 2: Stability Constants (log β₁₁) of p-tert-Butylcalix[1]arene Derivatives with Transition Metal Cations in Acetonitrile. [4]

Ligand (p-tert-Butylcalix[1]arene derivative)Guest Cationlog β₁₁
9 Co²⁺1.78
10 Zn²⁺3.97

Note: The specific structures of ligands 9 and 10 are detailed in the cited literature and represent [2+2'] p-tert-butylcalix[1]arene derivatives with different functional groups at the lower rim.

Experimental Protocols

The determination of stability constants is a critical aspect of host-guest chemistry. The following are detailed methodologies for key experiments commonly employed for this purpose.

1. UV-Vis Spectrophotometric Titration

This method is widely used to determine binding constants when the complexation between the host and guest results in a change in the ultraviolet-visible absorption spectrum.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • A stock solution of the host molecule (e.g., 4-tert-butylthiacalix[1]arene derivative) is prepared in a suitable solvent (e.g., chloroform) at a known concentration (typically in the micromolar range).

    • A stock solution of the guest molecule (e.g., a tetrabutylammonium salt of the anion of interest) is prepared in the same solvent at a much higher concentration.

    • The initial absorbance spectrum of the host solution is recorded.

    • Small aliquots of the guest solution are incrementally added to the host solution in the cuvette.

    • After each addition, the solution is thoroughly mixed, and the UV-Vis spectrum is recorded.

    • The titration is continued until no further significant changes in the spectrum are observed, indicating saturation of the host.

  • Data Analysis: The changes in absorbance at a specific wavelength are plotted against the concentration of the guest. The resulting binding isotherm is then fitted to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the association constant (Kₐ).

2. Nuclear Magnetic Resonance (NMR) Titration

NMR spectroscopy is a powerful technique for studying host-guest interactions in solution, providing detailed structural information in addition to binding constants.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Procedure:

    • A solution of the host molecule is prepared in a deuterated solvent at a fixed concentration.

    • The ¹H NMR spectrum of the host is recorded.

    • A concentrated solution of the guest is prepared in the same deuterated solvent.

    • Aliquots of the guest solution are added stepwise to the NMR tube containing the host solution.

    • After each addition, the ¹H NMR spectrum is recorded.

    • The titration is continued until the chemical shifts of the host protons no longer change upon further addition of the guest.

  • Data Analysis: The changes in the chemical shifts (Δδ) of specific host protons are plotted against the guest/host molar ratio. The data is then fitted to a binding isotherm equation to determine the stability constant.

3. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n).

  • Instrumentation: An isothermal titration calorimeter.

  • Procedure:

    • The host solution is placed in the sample cell of the calorimeter.

    • The guest solution is loaded into the injection syringe. Both solutions are prepared in the same buffer or solvent to minimize heats of dilution.

    • After thermal equilibration, a series of small, precisely measured injections of the guest solution into the sample cell are initiated.

    • The heat change associated with each injection is measured.

  • Data Analysis: The heat change per injection is plotted against the molar ratio of guest to host. The resulting titration curve is fitted to a theoretical binding model to extract the thermodynamic parameters.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining stability constants and the logical relationship in host-guest complexation.

experimental_workflowcluster_prepSample Preparationcluster_titrationTitrationcluster_measurementMeasurementcluster_analysisData AnalysisHostPrepare Host Solution(Known Concentration)TitrateIncremental Additionof Guest to HostHost->TitrateGuestPrepare Guest Solution(Higher Concentration)Guest->TitrateUV_VisUV-Vis Spectroscopy(Absorbance Change)Titrate->UV_VisNMRNMR Spectroscopy(Chemical Shift Change)Titrate->NMRITCIsothermal TitrationCalorimetry (Heat Change)Titrate->ITCPlotPlot Data vs.[Guest]/[Host] RatioUV_Vis->PlotNMR->PlotITC->PlotFitNon-linear RegressionFitting to Binding ModelPlot->FitResultDetermine StabilityConstant (Kₐ)Fit->Resulthost_guest_complexationcluster_equilibriumBinding EquilibriumHostHostGuestGuestComplexHost-GuestComplexHost->Complex + Guest->ComplexComplex->Host k_offComplex->GuestEquilibrium_labelKₐ = k_on / k_off

4-tert-Butylthiacalixarene versus other macrocyclic hosts for anion sensing

Author: BenchChem Technical Support Team. Date: December 2025

Anion sensing is a critical field of research with wide-ranging applications in environmental monitoring, medical diagnostics, and industrial process control. At the heart of this field lies the design and synthesis of host molecules capable of selectively binding and signaling the presence of specific anions. Among the diverse array of macrocyclic hosts, 4-tert-Butylthiacalix[1]arene has emerged as a promising scaffold for the development of anion sensors. This guide provides a comprehensive comparison of 4-tert-Butylthiacalix[1]arene with other major classes of macrocyclic hosts—calix[n]arenes, cyclodextrins, crown ethers, and cucurbit[n]urils—for anion sensing applications.

Performance Comparison of Macrocyclic Hosts for Anion Sensing

The efficacy of a macrocyclic host as an anion sensor is primarily determined by its binding affinity (association constant, Kₐ), selectivity for the target anion over other competing species, and the sensitivity of the signaling mechanism. The following tables summarize the available experimental data for 4-tert-Butylthiacalix[1]arene and its counterparts.

Table 1: Association Constants (Kₐ in M⁻¹) of 4-tert-Butylthiacalix[1]arene Derivatives for Various Anions

4-tert-Butylthiacalix[1]arene DerivativeAnionAssociation Constant (Kₐ, M⁻¹)SolventReference
Tetrasubstituted N-(4'-nitrophenyl)acetamideF⁻7.94 × 10⁵Acetonitrile[2][3]
Tetrasubstituted N-(4'-nitrophenyl)acetamideCl⁻3.55 × 10³Acetonitrile[2][3]
Tetrasubstituted N-(4'-nitrophenyl)acetamideBr⁻-Acetonitrile[2][3]
Tetrasubstituted N-(4'-nitrophenyl)acetamideI⁻-Acetonitrile[2][3]
Tetrasubstituted N-(4'-nitrophenyl)acetamideCH₃COO⁻5.01 × 10⁵Acetonitrile[2][3]
Tetrasubstituted N-(4'-nitrophenyl)acetamideH₂PO₄⁻6.31 × 10⁵Acetonitrile[2][3]
Tetrasubstituted N-(4'-nitrophenyl)acetamideNO₃⁻-Acetonitrile[2][3]

Table 2: Comparative Association Constants (Kₐ in M⁻¹) of Various Macrocyclic Hosts for Selected Anions

Macrocyclic HostAnionAssociation Constant (Kₐ, M⁻¹)SolventReference
Thiacalix[1]arene Derivative F⁻7.94 × 10⁵Acetonitrile[2][3]
Ureido-calix[1]areneCl⁻93DMSO-d₆/0.5% H₂O
Calix[1]arene Derivative H₂PO₄⁻~10⁴ - 10⁵Various Organic
β-Cyclodextrin AnionsGenerally weak bindingAqueous[4]
Crown Ethers (e.g., 18-crown-6) AnionsPrimarily cation binders, weak anion interactionVarious[5][6][7]
Cucurbit[8]uril (CB[8]) AnionsGenerally weak binding, prefers cationsAqueous[8]

Note: Direct comparison is challenging due to variations in experimental conditions, host functionalization, and reporting standards. The data presented is illustrative of the general binding affinities.

Signaling Pathways and Experimental Workflows

The detection of anions by macrocyclic hosts typically involves a signaling mechanism that translates the binding event into a measurable output, such as a change in color (colorimetric) or light emission (fluorometric).

Signaling Pathway for a Fluorescent Anion Sensor

G Figure 1: Generalized Signaling Pathway for a Fluorescent Anion Sensor cluster_0 Binding Event cluster_1 Photophysical Process Host Macrocyclic Host (e.g., 4-tert-Butylthiacalixarene) Complex Host-Anion Complex Host->Complex Binding Fluorophore Fluorophore Anion Anion Anion->Complex GroundState Ground State Complex->GroundState Excitation ExcitedState Excited State GroundState->ExcitedState ExcitedState->GroundState Fluorescence QuenchedState Fluorescence Quenching (or Enhancement) ExcitedState->QuenchedState Non-radiative Decay (e.g., PET)

Caption: Generalized signaling pathway for a fluorescent anion sensor.

Experimental Workflow for Anion Sensor Characterization

G Figure 2: Workflow for Anion Sensor Characterization A Synthesis & Purification of Macrocyclic Host B Characterization (NMR, MS, etc.) A->B C Preparation of Host and Anion Stock Solutions B->C D Spectroscopic Titration (UV-Vis or Fluorescence) C->D E NMR Titration C->E F Data Analysis: Binding Constant (Kₐ) and Stoichiometry D->F E->F G Selectivity Studies (Competition Experiments) F->G H Determination of Limit of Detection (LOD) G->H I Publication of Results H->I

References

Electrochemical Validation of 4-tert-Butylthiacalixarene Sensor Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sensitive, selective, and reliable sensors is a cornerstone of modern analytical science. Among the diverse array of sensing platforms, electrochemical sensors modified with macrocyclic compounds like 4-tert-Butylthiacalixarene have garnered significant attention. Their unique host-guest chemistry, pre-organized cavities, and tunable electronic properties make them promising candidates for the detection of a wide range of analytes, from heavy metal ions to biologically significant molecules.

This guide provides an objective comparison of the electrochemical performance of 4-tert-Butylthiacalixarene-based sensors with alternative sensing platforms for the detection of lead (Pb²⁺) and dopamine (DA). The information presented is supported by experimental data from peer-reviewed literature, with detailed methodologies for key experiments to facilitate reproducibility and further research.

Performance Comparison: 4-tert-Butylthiacalixarene vs. Alternatives

The efficacy of an electrochemical sensor is benchmarked by several key performance indicators, including its limit of detection (LOD), linear working range, and selectivity. The following tables summarize the quantitative performance of 4-tert-Butylthiacalixarene-based sensors and compare them with other notable electrochemical sensors for the detection of lead and dopamine.

Lead (Pb²⁺) Detection

The toxicity of lead necessitates the development of highly sensitive and selective detection methods. 4-tert-Butylthiacalixarene, with its ability to form stable complexes with heavy metal ions, has been explored as a recognition element in electrochemical sensors for lead.

Sensor PlatformLimit of Detection (LOD)Linear RangeAnalytical TechniqueReference
4-tert-Butylthiacalixarene in PVC Matrix 1.1 x 10⁻⁵ M1.1 x 10⁻⁵ – 1.0 x 10⁻¹ MPotentiometry[1]
Thiolated Calix[2]arene on AuNPs/SPCE 0.7982 x 10⁻² ppm (approx. 3.8 x 10⁻⁸ M)0.2 - 1.0 ppmDifferential Pulse Voltammetry (DPV)[3]
Thiacalix[2]arene-based Metal-Organic Framework 0.279 nM0.01 - 6.0 µMNot Specified[4]
Copper-Based Sensor21 nM (4.4 ppb)Not SpecifiedAnodic Stripping Voltammetry (ASV)[5]
Biochar of Spent Coffee Grounds Modified by TiO₂ NanoparticlesNot Specified0 pM - 10 µMDifferential Pulse Voltammetry (DPV)[6]
Bismuth Oxide/Ionic Liquid/Reduced Graphene Oxide Hybrid0.001 µMNot SpecifiedNot Specified
Dopamine (DA) Detection

Dopamine is a critical neurotransmitter, and its abnormal levels are associated with various neurological disorders. The development of sensitive and selective dopamine sensors is crucial for clinical diagnostics and neuroscience research. 4-tert-Butylcalix[7]arene (a close structural analog) has been utilized in sophisticated sensing interfaces for dopamine.

Sensor PlatformLimit of Detection (LOD)Linear RangeAnalytical TechniqueReference
4-tert-Butylcalix[7]arene-Cellulose Acetate Langmuir-Blodgett Monolayer 2.54 nM5 - 100 nM & 100 - 7500 nMNot Specified[8]
Polydopamine modified rGO with SnO₂ and AuNPs5 nM0.008 - 20 µMDifferential Pulse Voltammetry (DPV)[9]
Graphene Oxide Carbon Dots17.6 nM0.1 - 100 µMAmperometry[10]
Platinum–Silver Graphene Nanocomposite0.012 µM0.1 - 60 µMDifferential Pulse Voltammetry (DPV)[11]
Nitrogen-Doped Graphene Sheets30 nM0.1 - 700.0 µMDifferential Pulse Voltammetry (DPV)[12]

Experimental Protocols

Reproducibility is a critical aspect of scientific research. The following sections provide detailed methodologies for the fabrication and electrochemical validation of 4-tert-Butylthiacalixarene-based sensors, as described in the cited literature.

Fabrication of a Thiolated Calix[2]arene Modified Screen-Printed Carbon Electrode (SPCE) for Lead Detection

This protocol is based on the work by Yusof et al.[3].

  • Preparation of Gold Nanoparticles (AuNPs) Modified SPCE:

    • Clean the bare SPCE.

    • Electrodeposit AuNPs onto the SPCE surface by applying a constant potential of -0.2 V for 60 seconds in a 1 mM HAuCl₄ solution containing 0.1 M KNO₃.

    • Rinse the modified electrode with deionized water and dry it.

  • Modification with Thiolated Calix[2]arene (TC4):

    • Prepare a 0.2 g/L solution of TC4 in chloroform.

    • Drop-cast 2 µL of the TC4 solution onto the surface of the AuNPs/SPCE.

    • Allow the electrode to dry at room temperature in a desiccator for 3 hours.

  • Electrochemical Detection of Pb²⁺:

    • Use a three-electrode system with the TC4/AuNPs/SPCE as the working electrode, a platinum wire as the counter electrode, and Ag/AgCl as the reference electrode.

    • The supporting electrolyte is 0.1 M KCl solution with the pH adjusted to 8.0.

    • Perform differential pulse voltammetry (DPV) with the following optimized parameters:

      • Deposition potential: -1.2 V

      • Deposition time: 120 s

    • Record the stripping voltammograms by scanning the potential from a negative to a positive value. The peak current is proportional to the concentration of Pb²⁺.

Fabrication of a 4-tert-Butylcalix[7]arene-Cellulose Acetate Langmuir-Blodgett Monolayer for Dopamine Detection

This protocol is based on the work by Wang et al.[8].

  • Preparation of the Langmuir Film:

    • Prepare a mixed solution of cellulose acetate (CA) and 4-tert-butylcalix[7]arene (calix) in chloroform.

    • Co-spread the mixed solution onto the surface of an ultrapure water subphase in a Langmuir-Blodgett trough.

    • Compress the film at a controlled rate to the desired surface pressure to form a stable monolayer.

  • Transfer of the Monolayer to a Preoxidized Gold Electrode (Au_ox):

    • Pre-oxidize a gold electrode to create a hydrophilic surface.

    • Transfer the compressed Langmuir film onto the preoxidized gold electrode using the vertical dipping method.

  • Electrochemical Detection of Dopamine:

    • Use the modified gold electrode (CA-calix/Au_ox) as the working electrode in a standard three-electrode electrochemical cell.

    • Perform electrochemical measurements (e.g., cyclic voltammetry or differential pulse voltammetry) in a suitable buffer solution containing dopamine.

    • The electrochemical response of the modified electrode will be proportional to the dopamine concentration.

Visualizing the Experimental Workflow

To provide a clear overview of the process, the following diagram illustrates the typical experimental workflow for the electrochemical validation of a chemically modified electrode sensor.

experimental_workflow cluster_electrode_prep Electrode Preparation cluster_modification Surface Modification cluster_characterization Characterization cluster_validation Electrochemical Validation BareElectrode Bare Electrode (e.g., GCE, SPCE) Cleaning Cleaning & Polishing BareElectrode->Cleaning Step 1 Activation Electrochemical Activation Cleaning->Activation Step 2 Modification Modification (e.g., Drop-casting, Electropolymerization) Activation->Modification Step 3 Modifier Modifier Solution (e.g., 4-tert-Butylthiacalixarene) Modifier->Modification ModifiedElectrode Modified Electrode Modification->ModifiedElectrode Step 4 CV Cyclic Voltammetry (CV) ModifiedElectrode->CV EIS Electrochemical Impedance Spectroscopy (EIS) ModifiedElectrode->EIS SEM Scanning Electron Microscopy (SEM) ModifiedElectrode->SEM Measurement Electrochemical Measurement (e.g., DPV, Amperometry) ModifiedElectrode->Measurement Step 5 Analyte Analyte Solution (e.g., Pb²⁺, Dopamine) Analyte->Measurement DataAnalysis Data Analysis (LOD, Linear Range, Selectivity) Measurement->DataAnalysis Step 6

Caption: Experimental workflow for sensor fabrication and validation.

Signaling Pathway and Logical Relationships

The detection mechanism of a 4-tert-Butylthiacalixarene-based electrochemical sensor involves a series of interactions and signal transduction steps. The following diagram illustrates the logical relationship from analyte recognition to the generation of an electrochemical signal.

signaling_pathway Analyte Analyte (e.g., Pb²⁺, Dopamine) Complexation Host-Guest Complexation Analyte->Complexation Receptor 4-tert-Butylthiacalixarene (Recognition Element) Receptor->Complexation Electrode Electrode Surface Complexation->Electrode affects SignalChange Change in Electrochemical Properties (e.g., Impedance, Current) Electrode->SignalChange Transduction Electrochemical Transduction SignalChange->Transduction Signal Measurable Signal (Current, Potential) Transduction->Signal

Caption: Analyte recognition and signal transduction pathway.

References

Unraveling Host-Guest Interactions: A Comparative Analysis of Computational Models for 4-tert-Butylthiacalixarene

Unraveling Host-Guest Interactions: A Comparative Analysis of Computational Models for 4-tert-Butylthiacalix[1]arene

A deep dive into the computational methodologies used to predict and understand the intricate binding behaviors of 4-tert-butylthiacalix[1]arene, a versatile host molecule with significant potential in sensing, catalysis, and drug delivery. This guide offers a comparative analysis of prevalent computational models, supported by experimental data, to aid researchers in selecting the most appropriate methods for their investigations.

The unique cup-shaped structure of 4-tert-butylthiacalix[1]arene, characterized by a hydrophobic cavity and a modifiable rim, allows it to encapsulate a variety of guest molecules. Predicting the strength and nature of these host-guest interactions is crucial for the rational design of novel applications. Computational modeling has emerged as a powerful tool to provide insights at the atomic level, complementing and guiding experimental work. This guide compares the performance of key computational models, including Density Functional Theory (DFT), hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods like ONIOM, and classical Molecular Mechanics (MM) force fields.

Performance of Computational Models: A Quantitative Comparison

The accuracy and computational cost of modeling host-guest interactions are highly dependent on the chosen theoretical approach. Below is a summary of quantitative data extracted from various studies on thiacalixarene and its analogues, showcasing the performance of different computational methods. It is important to note that direct comparisons are challenging due to variations in the specific host, guest, and computational parameters used in each study.

Computational ModelHost SystemGuest Molecule(s)Calculated PropertyValue
ONIOM(B3LYP/6-31G(d):AM1) Tetraamino-tert-butylthiacalix[1]areneMalonateComplexation Energy-89.03 kcal/mol[1]
OxalateComplexation Energy-88.13 kcal/mol[1]
SuccinateComplexation Energy-83.50 kcal/mol[1]
AcetateComplexation Energy-58.75 kcal/mol[1]
DFT (B3LYP/6-31G*) Deprotonated p-tert-butylthiacalix[1]areneZn²⁺Binding Energy~ -672.47 kcal/mol
DFT p-tert-butylcalix[1]arene semitubeC₆₀Binding Energy (p-isomer)-27.5 kcal/mol[2]
PM6 (Semi-empirical) p-tert-butylcalix[1]arene semitubeC₆₀Binding Energy (p-isomer)-15.8 kcal/mol[2]

Note: The values presented are for closely related systems to 4-tert-butylthiacalix[1]arene and serve to illustrate the range of energies obtained with different methods. Direct comparison of absolute values should be made with caution.

Experimental Validation: The Benchmark for Accuracy

Computational models are only as reliable as their agreement with experimental data. Techniques such as Isothermal Titration Calorimetry (ITC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standard for determining binding affinities and thermodynamic parameters of host-guest complexes in solution.

Experimental TechniqueHost SystemGuest MoleculeMeasured ParameterValue
UV-vis Spectroscopy p-tert-butylcalix[1]arene semitube (3c)C₆₀Stability Constant (K)525 dm³ mol⁻¹[2]
p-tert-butylcalix[1]arene semitube (3b)C₆₀Stability Constant (K)203 dm³ mol⁻¹[2]
p-tert-butylcalix[1]arene semitube (3a)C₆₀Stability Constant (K)15 dm³ mol⁻¹[2]

In-Depth Look at Computational Methodologies

Density Functional Theory (DFT)

DFT is a quantum mechanical method that offers a good balance between accuracy and computational cost for studying electronic structure and energies of molecular systems. Various functionals are available, and their performance can vary depending on the system and the nature of the interactions. For host-guest systems, functionals that can accurately describe non-covalent interactions, such as dispersion forces, are generally preferred.

Hybrid QM/MM Methods (ONIOM)

The "Our own N-layered Integrated molecular Orbital and molecular Mechanics" (ONIOM) method is a popular QM/MM approach that allows for a high-level quantum mechanical treatment of the core region of the system (e.g., the binding site and the guest molecule) while the rest of the host molecule is treated with a more computationally efficient molecular mechanics force field. This approach enables the study of large systems that would be computationally prohibitive for a full QM calculation. A study on tetraamino-tert-butylthiacalix[1]arene utilized the ONIOM(B3LYP/6-31G(d):AM1) level of theory to calculate complexation energies with various carboxylate guests.[1]

Molecular Mechanics (MM) Force Fields

Molecular mechanics methods employ classical physics to model molecular systems. The accuracy of these methods is entirely dependent on the quality of the force field, which is a set of parameters that define the potential energy of the system. Commonly used force fields for biomolecular and supramolecular systems include AMBER, OPLS, and GROMOS. While computationally very efficient and suitable for molecular dynamics simulations to study the dynamic behavior of host-guest complexes, their accuracy in predicting binding energies can be lower than that of QM-based methods. For calixarenes, the choice of force field can influence the description of hydrogen bonding networks and overall conformational dynamics.

Experimental Protocols

A brief overview of the key experimental techniques used to validate computational models is provided below.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event. A solution of the guest molecule is titrated into a solution of the host molecule, and the resulting heat change is measured. This allows for the determination of the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process.

Nuclear Magnetic Resonance (NMR) Titration

NMR titration involves monitoring the changes in the chemical shifts of the host or guest protons upon complexation. By titrating one component into the other and observing the changes in the NMR spectrum, the binding constant can be determined. 2D NMR techniques, such as NOESY, can provide information about the geometry of the host-guest complex. NMR crystallography, which combines solid-state NMR with computational methods, can provide detailed spatial information about the location of guest molecules within the host cavity.[3]

Workflow for Computational Analysis of Host-Guest Interactions

The following diagram illustrates a typical workflow for the computational study of host-guest interactions, from initial model building to final analysis.

Computational Workflow for Host-Guest InteractionsComputational Workflow for Host-Guest Interactionscluster_setupSystem Setupcluster_modelingComputational Modelingcluster_analysisAnalysiscluster_validationExperimental ValidationHostHost Structure(4-tert-Butylthiacalix[4]arene)DFTDFT Calculations(Geometry Optimization, Binding Energy)Host->DFTMMMolecular Mechanics(Force Field Selection, MD Simulations)Host->MMONIOMQM/MM (ONIOM)(High-level core, Low-level environment)Host->ONIOMGuestGuest Molecule(s)Guest->DFTGuest->MMGuest->ONIOMSolventSolvent Model(Implicit/Explicit)Solvent->MMBindingEnergyBinding Energy/Affinity(ΔE, ΔG)DFT->BindingEnergyDynamicsMolecular Dynamics AnalysisMM->DynamicsONIOM->BindingEnergyITCIsothermal Titration CalorimetryBindingEnergy->ITCComparisonThermodynamicsThermodynamic Parameters(ΔH, ΔS)Thermodynamics->ITCComparisonConformationConformational AnalysisNMRNMR SpectroscopyConformation->NMRComparisonDynamics->ThermodynamicsDynamics->Conformation

Caption: A flowchart illustrating the typical steps involved in the computational analysis of host-guest interactions.

Conclusion

The selection of a computational model for studying 4-tert-butylthiacalix[1]arene host-guest interactions should be guided by the specific research question, the desired level of accuracy, and the available computational resources. For high-accuracy binding energy calculations of relatively small systems, DFT and QM/MM methods like ONIOM are preferable. For studying the dynamic behavior of large systems and for high-throughput screening, classical molecular mechanics simulations with well-parameterized force fields are more suitable. In all cases, validation against experimental data is paramount for ensuring the reliability of the computational predictions. This comparative guide provides a foundation for researchers to make informed decisions in the exciting and rapidly evolving field of supramolecular chemistry.

Bridging Theory and Reality: A Comparative Guide to the Binding Selectivity of 4-tert-Butylthiacalixarene

Bridging Theory and Reality: A Comparative Guide to the Binding Selectivity of 4-tert-Butylthiacalix[1]arene

For researchers, scientists, and professionals in drug development, the accurate prediction and verification of molecular recognition are paramount. This guide provides an objective comparison of theoretical predictions and experimental validations of the binding selectivity of 4-tert-Butylthiacalix[1]arene, a versatile host molecule. We delve into the experimental data, outline detailed protocols, and compare its performance with alternative host molecules.

Unveiling Binding Preferences: Experimental Data vs. Theoretical Predictions

The binding selectivity of 4-tert-Butylthiacalix[1]arene and its derivatives has been a subject of extensive research, employing both experimental techniques and computational modeling. A significant body of work demonstrates a strong correlation between theoretical predictions and empirical results, validating the use of computational chemistry in designing host-guest systems.

Studies on anion recognition by functionalized 4-tert-Butylthiacalix[1]arenes have shown a good agreement between complex geometries determined by quantum mechanical methods (like PM3) and experimental data from UV spectroscopy.[2][3] For instance, the binding of various anions by a tetrasubstituted 4-tert-Butylthiacalix[1]arene exhibited experimentally determined association constants ranging from 3.55 × 10³ to 7.94 × 10⁵ M⁻¹, with selectivity for certain anions being notably high.[2]

Similarly, in the realm of cation binding, quantum-chemical calculations have been successfully used to predict the binding behavior of thiacalix[1]arene monocrowns, which was then confirmed through experimental methods like NMR spectroscopy and liquid-liquid extraction.[4] Density Functional Theory (DFT) has also been employed to investigate the binding modes of metal ions like Zn²⁺ and Cu²⁺ with thiacalix[1]arene, with results showing a higher complexation ability for Cu²⁺, a finding that aligns with liquid-liquid extraction experiments.[5][6]

Quantitative Comparison of Binding Affinity

The following table summarizes the experimentally determined association constants (Kₐ) for anion binding by a tetrasubstituted 4-tert-butylthiacalix[1]arene derivative and provides a qualitative correlation with theoretical energy gains calculated by the PM3 method.[2] While the theoretical method does not provide absolute energy values, a general trend is observed for spherical halide ions.

Anion GuestExperimental Association Constant (Kₐ) in M⁻¹Selectivity FactorQualitative Correlation with Theoretical Energy Gain[2]
F⁻7.94 × 10⁵223.9 (vs. NO₃⁻)High
Cl⁻3.55 × 10³4.1 (vs. Br⁻)Moderate
Br⁻--Low
I⁻--Very Low
CH₃CO₂⁻--Moderate
H₂PO₄⁻--High
NO₃⁻--Low

A Look at the Alternatives: Performance Comparison

While 4-tert-Butylthiacalix[1]arene is a potent host molecule, several alternatives exist. Here, we compare its performance with two common counterparts: p-tert-butylcalix[1]arene and p-sulfonatocalix[1]arenes.

Host MoleculeKey CharacteristicsAdvantagesDisadvantages
4-tert-Butylthiacalix[1]arene Sulfur bridges replacing methylene groups.Enhanced affinity for soft metal ions; different conformational flexibility.[1][7]
p-tert-Butylcalix[1]arene Methylene bridges.Well-established synthesis and extensive literature.[8][9]Lower affinity for soft metal ions compared to its thiacalixarene counterpart.
p-Sulfonatocalix[1]arenes Sulfonate groups on the upper rim.Water solubility, enabling applications in biological systems.[10]Different binding selectivity profile due to the presence of charged groups.

A comparative study on the adsorption of tributyltin showed that mesoporous silica functionalized with p-tert-butylcalix[1]arene had a higher maximum adsorption capacity (16.42 mg/g) compared to that functionalized with p-sulfonatocalix[1]arene (7.58 mg/g).[11] Another study highlighted the different inclusion properties of p-tert-butylcalix[1]arene and 4-tert-butylthiacalix[1]arene towards primary alcohols, attributing the differences to their crystal packing.[7]

Experimental Protocols: A How-To Guide

Reproducible and accurate experimental data are the bedrock of scientific validation. Below are detailed methodologies for key experiments used to determine the binding selectivity of 4-tert-Butylthiacalix[1]arene.

UV-Vis Titration for Association Constant Determination

This technique is widely used to determine the binding constant between a host and a guest molecule when the complex formation leads to a change in the UV-Vis absorption spectrum.

Methodology:

  • Preparation of Solutions: Prepare stock solutions of the 4-tert-Butylthiacalix[1]arene host and the guest anion (e.g., as a tetrabutylammonium salt) in a suitable solvent (e.g., acetonitrile).

  • Titration: Place a known concentration of the host solution in a cuvette. Incrementally add small aliquots of the guest solution to the cuvette.

  • Data Acquisition: Record the UV-Vis spectrum after each addition of the guest solution.

  • Data Analysis: Monitor the change in absorbance at a specific wavelength where the complex absorbs differently from the free host. The association constant (Kₐ) can be calculated by fitting the absorbance change as a function of the guest concentration to a suitable binding isotherm model (e.g., 1:1 binding).

NMR Spectroscopy for Studying Host-Guest Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the host-guest complex and can be used to determine association constants.

Methodology:

  • Sample Preparation: Prepare a series of NMR tubes containing a constant concentration of the 4-tert-Butylthiacalix[1]arene host and varying concentrations of the guest ion.

  • Data Acquisition: Record the ¹H NMR spectrum for each sample.

  • Data Analysis: Observe the chemical shift changes of the protons on the host molecule upon addition of the guest. The magnitude of the chemical shift change is related to the extent of complexation. The association constant can be determined by fitting the chemical shift data to a binding model using non-linear regression analysis.

experimental_workflow

Logical Framework for Comparing Theory and Experiment

The validation of theoretical predictions against experimental data follows a logical pathway to ensure the reliability of computational models.

logical_framework

This guide underscores the synergy between computational and experimental approaches in understanding the binding selectivity of 4-tert-Butylthiacalix[1]arene. The consistent agreement between theory and experiment not only validates the predictive power of current computational models but also paves the way for the rational design of novel host molecules with tailored recognition properties for applications in drug delivery, sensing, and beyond.

Safety Operating Guide

Proper Disposal of 4-tert-Butylthiacalixarene: A Step-by-Step Guide for Laboratory Professionals

Proper Disposal of 4-tert-Butylthiacalix[1]arene: A Step-by-Step Guide for Laboratory Professionals

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides detailed procedures for the proper disposal of 4-tert-Butylthiacalix[1]arene, a macrocyclic compound used in various research and development applications. Adherence to these guidelines is essential for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Considerations

Before handling 4-tert-Butylthiacalix[1]arene for disposal, it is crucial to be aware of its hazard profile. The compound is classified as a skin and eye irritant.[2][3] Personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times to prevent exposure.[2]

Hazard ClassificationGHS PictogramPrecautionary Statements
Skin Irritation (Category 2)[2]
alt text
H315: Causes skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302 + P352: IF ON SKIN: Wash with plenty of water. P332 + P313: If skin irritation occurs: Get medical advice/attention. P362 + P364: Take off contaminated clothing and wash it before reuse.[2]
Eye Irritation (Category 2)[2]
alt text
H319: Causes serious eye irritation. P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

According to the safety data sheet, this substance is not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[2]

Step-by-Step Disposal Protocol

The primary directive for the disposal of 4-tert-Butylthiacalix[1]arene is to adhere to local and national regulations.[2] The following steps provide a general framework for its proper disposal:

  • Consult Local and National Regulations: Before initiating any disposal procedures, consult your institution's environmental health and safety (EHS) department and review all applicable local, state, and federal regulations regarding chemical waste disposal.

  • Waste Identification and Segregation:

    • Properly label a dedicated waste container for 4-tert-Butylthiacalix[1]arene waste. The label should clearly state the chemical name and associated hazards.

    • Do not mix 4-tert-Butylthiacalix[1]arene with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Use a chemically compatible and sealable container for collecting the waste.

    • Ensure the container is in good condition and free from leaks or damage.

  • Engage a Licensed Waste Disposal Company: The disposal of 4-tert-Butylthiacalix[1]arene must be entrusted to a licensed and qualified hazardous waste disposal company.[2] Your institution's EHS department will have established procedures for contacting and scheduling waste pickup.

  • Documentation: Maintain accurate records of the amount of 4-tert-Butylthiacalix[1]arene being disposed of, the date of disposal, and the name of the waste disposal company. This documentation is crucial for regulatory compliance.

Disposal of Contaminated Materials

Any materials that have come into contact with 4-tert-Butylthiacalix[1]arene, such as personal protective equipment (gloves, lab coats), weighing boats, and contaminated glassware, must also be disposed of as hazardous waste. These items should be placed in the same dedicated waste container as the chemical itself. Before disposing of a used container, ensure that its contents have been completely removed.[2]

Emergency Procedures

In case of accidental release or exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with plenty of water. If skin irritation occurs, seek medical attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[2]

  • Ingestion: Rinse mouth. Get medical advice/attention.[2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-tert-Butylthiacalix[1]arene.

AStart: 4-tert-Butylthiacalix[4]arene Waste GeneratedBIs the waste properly identified and segregated?A->BCLabel and segregate waste in a dedicated, compatible container.B->CNoDConsult institutional and local/national regulations.B->DYesC->DEEngage a licensed hazardous waste disposal company.D->EFDocument the disposal process.E->FGEnd: Proper Disposal CompleteF->G

Caption: Disposal workflow for 4-tert-Butylthiacalix[1]arene.

Essential Safety and Logistics for Handling 4-tert-Butylthiacalixarene

Essential Safety and Logistics for Handling 4-tert-Butylthiacalix[1]arene

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with 4-tert-Butylthiacalix[1]arene. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

4-tert-Butylthiacalix[1]arene is classified as a chemical that causes skin irritation and serious eye irritation.[1][2] Therefore, a comprehensive personal protective equipment strategy is mandatory to prevent accidental exposure.

Minimum Required PPE:

  • Body Protection: A standard laboratory coat must be worn at all times.[3][4]

  • Hand Protection: Disposable nitrile gloves are required for handling.[3][5] If prolonged contact is anticipated, consider double-gloving. Gloves should be changed immediately if they become contaminated.[3]

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[3][4][5] When there is a risk of splashing, chemical splash goggles should be worn.[5] For procedures with a high risk of splashing, a face shield must be used in conjunction with safety glasses or goggles.[5]

  • Footwear: Closed-toe shoes must be worn in the laboratory.[3]

HazardGHS ClassificationRequired PPE
Skin Irritation Category 2[2]Lab coat, Nitrile gloves[2][3][5]
Serious Eye Irritation Category 2[2]Safety glasses with side shields, Chemical splash goggles, Face shield (as needed)[2][3][5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 4-tert-Butylthiacalix[1]arene is crucial to minimize exposure and prevent contamination.

1. Preparation and Weighing:

  • Work Area Preparation: Ensure the work area, typically a chemical fume hood, is clean and uncluttered. Have all necessary equipment (spatulas, weigh boats, flasks) readily available.

  • Taring the Balance: Place a clean weigh boat on the analytical balance and tare it.

  • Dispensing the Solid: Using a clean spatula, carefully transfer the desired amount of 4-tert-Butylthiacalix[1]arene from the stock container to the weigh boat. Avoid creating dust.

  • Recording the Mass: Accurately record the mass of the solid.

  • Transferring the Solid: To transfer the weighed solid to a flask, a powder funnel can be used for narrow-mouthed flasks.[6] For quantitative transfers, rinse the weigh boat with a small amount of the solvent to be used in the procedure to ensure all the solid is transferred.[6]

  • Cleanup: Immediately clean any spills on the balance or surrounding area.

2. Preparing a Solution (Example Protocol):

  • Solvent Addition: In a chemical fume hood, add the desired solvent to the flask containing the weighed 4-tert-Butylthiacalix[1]arene.

  • Dissolution: Gently swirl the flask or use a magnetic stirrer to facilitate dissolution. Sonication may be used if necessary.

  • Bringing to Volume: If preparing a solution of a specific concentration, once the solid is fully dissolved, carefully add the solvent until the final desired volume is reached in a volumetric flask.

  • Labeling: Clearly label the flask with the chemical name, concentration, solvent, and date of preparation.

Emergency Procedures

Spill Response (Solid Material):

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Isolate the Area: Cordon off the area to prevent the spread of the solid.

  • Don Appropriate PPE: Ensure you are wearing the minimum required PPE, including gloves and eye protection.

  • Cleanup:

    • Carefully scoop the bulk of the spilled solid into a designated waste container, taking care not to create airborne dust.

    • Wipe the spill area with a damp paper towel or spill pad to remove any remaining residue.

    • Place all contaminated cleaning materials into a sealed bag for disposal.[5][7]

  • Decontaminate: Clean the spill area with soap and water.

Exposure Response:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan

4-tert-Butylthiacalix[1]arene is not classified as a persistent, bioaccumulative, or toxic (PBT) substance.[2] However, all chemical waste must be disposed of in accordance with institutional and local regulations.

Waste Streams:

Waste TypeDisposal Procedure
Solid 4-tert-Butylthiacalix[1]arene Waste Collect in a clearly labeled, sealed container for solid chemical waste.
Contaminated Labware (Gloves, Weigh Boats, Paper Towels) Place in a sealed bag and dispose of in the solid chemical waste container.[5]
Empty Stock Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Deface the label on the empty container before disposing of it in the regular trash or glass recycling, as per institutional policy.
Solutions of 4-tert-Butylthiacalix[1]arene Dispose of as liquid chemical waste in an appropriately labeled container. Do not pour down the drain.

Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.

Handling_Workflowcluster_prepPreparationcluster_handlingHandlingcluster_cleanupCleanup & Disposalprep_area1. Prepare Work Area(Fume Hood)don_ppe2. Don PPEprep_area->don_ppeweigh3. Weigh Soliddon_ppe->weighexposureExposure?don_ppe->exposuretransfer4. Transfer to Flaskweigh->transferspillSpill?weigh->spilldissolve5. Prepare Solutiontransfer->dissolvetransfer->spillclean6. Clean Work Areadissolve->cleandissolve->spilldissolve->exposuredispose7. Dispose of Wasteclean->disposeremove_ppe8. Doff & Dispose PPEdispose->remove_ppeend_pointEndremove_ppe->end_pointProcess CompletestartStartstart->prep_areaBegin Processspill_responseSpill Response Protocolspill->spill_responseYesexposure_responseExposure Response Protocolexposure->exposure_responseYesspill_response->cleanexposure_response->end_point

Caption: Workflow for handling 4-tert-Butylthiacalix[1]arene.

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Retrosynthesis Analysis

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4-tert-Butylthiacalix[4]arene
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4-tert-Butylthiacalix[4]arene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.